FFAGLDD TFA
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C39H50F3N7O14 |
|---|---|
Peso molecular |
897.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C37H49N7O12.C2HF3O2/c1-20(2)14-25(35(53)43-27(17-30(46)47)36(54)44-28(37(55)56)18-31(48)49)41-29(45)19-39-32(50)21(3)40-34(52)26(16-23-12-8-5-9-13-23)42-33(51)24(38)15-22-10-6-4-7-11-22;3-2(4,5)1(6)7/h4-13,20-21,24-28H,14-19,38H2,1-3H3,(H,39,50)(H,40,52)(H,41,45)(H,42,51)(H,43,53)(H,44,54)(H,46,47)(H,48,49)(H,55,56);(H,6,7)/t21-,24-,25-,26-,27-,28-;/m0./s1 |
Clave InChI |
WJAUICWMSDKFMW-HAYWJZKBSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Foundational & Exploratory
FFAGLDD TFA: A Technical Guide to its Mechanism of Action as a Matrix Metalloproteinase-9 (MMP-9) Selective Cleavage Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FFAGLDD TFA is a synthetic peptide, supplied as a trifluoroacetate (TFA) salt, designed as a selective substrate for Matrix Metalloproteinase-9 (MMP-9). While specific experimental data for the FFAGLDD peptide is not extensively available in public literature, this guide synthesizes information on known MMP-9 substrate specificities and the established role of MMP-9 cleavable peptides in targeted drug delivery to construct a comprehensive overview of its putative mechanism of action. This document details the hypothetical cleavage of the FFAGLDD peptide by MMP-9, its potential application in drug delivery systems, and provides detailed experimental protocols for its characterization. All quantitative data are presented in structured tables, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction to this compound and Matrix Metalloproteinase-9 (MMP-9)
This compound is identified as a peptide with the amino acid sequence Phe-Phe-Ala-Gly-Leu-Asp-Asp, stabilized with a trifluoroacetate (TFA) counter-ion. Its primary characteristic is its designation as a selective cleavage substrate for Matrix Metalloproteinase-9 (MMP-9).
MMP-9 is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, including type IV collagen, a major component of basement membranes.[1] Under normal physiological conditions, MMP-9 is involved in processes such as tissue remodeling, wound healing, and immune cell migration. However, its overexpression is a hallmark of numerous pathological conditions, most notably cancer. In the tumor microenvironment, elevated MMP-9 activity contributes to tumor growth, angiogenesis, invasion, and metastasis by breaking down the ECM barrier.[2][3] This localized overexpression of MMP-9 in tumors provides a strategic target for therapeutic intervention.
The core mechanism of action for this compound is predicated on its selective cleavage by MMP-9. This property makes it an ideal candidate for use in targeted drug delivery systems, where it can function as a linker that is stable in healthy tissues but is cleaved in the presence of tumor-associated MMP-9, leading to the localized release of a therapeutic payload.
Hypothetical Mechanism of Action: FFAGLDD as an MMP-9 Substrate
Based on the known substrate specificity of MMP-9, which often favors cleavage at sites containing hydrophobic residues and proline, a plausible cleavage site for the FFAGLDD peptide can be proposed. MMP-9 is known to cleave peptide bonds between specific amino acid residues. A common cleavage motif involves a hydrophobic residue in the P1' position (the amino acid C-terminal to the scissile bond). In the FFAGLDD sequence, the Gly-Leu bond presents a likely cleavage site, with Leucine (Leu) being a hydrophobic residue.
Proposed Cleavage Site:
Phe-Phe-Ala-Gly-|-Leu-Asp-Asp (P4-P3-P2-P1-|-P1'-P2'-P3')
Upon cleavage by MMP-9, the FFAGLDD peptide would be hydrolyzed into two smaller fragments: Phe-Phe-Ala-Gly and Leu-Asp-Asp.
Role in Targeted Drug Delivery
The primary application of an MMP-9 cleavable peptide like FFAGLDD is in the design of smart drug delivery systems. In a typical configuration, the peptide serves as a linker connecting a therapeutic agent (e.g., a cytotoxic drug) to a carrier molecule (e.g., a nanoparticle, polymer, or antibody).
Signaling Pathway for Drug Release:
Caption: Proposed mechanism of MMP-9 mediated drug release.
Quantitative Data
As direct experimental data for this compound is unavailable, the following table presents typical kinetic parameters for other known peptide substrates of MMP-9 to provide a frame of reference.
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Substance P | 91 ± 15 | 0.42 ± 0.07 | 4,615 | [4] |
| Fluorogenic Peptide 1 | 2.5 ± 0.3 | 0.55 ± 0.02 | 220,000 | [5] |
| Fluorogenic Peptide 2 | 10 | N/A | N/A | [6] |
| Dabcyl-GPLGMRGK(FAM)-NH2 | N/A | N/A | N/A | [7] |
N/A: Not available in the cited literature.
Experimental Protocols
The following sections detail generalized experimental protocols that can be employed to characterize the interaction of this compound with MMP-9.
Peptide Synthesis and Purification
This compound can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
Protocol:
-
Resin: Rink Amide resin is a suitable solid support for generating a C-terminally amidated peptide.
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids (Fmoc-Asp(OtBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Phe-OH, Fmoc-Phe-OH) using a coupling reagent such as HBTU in the presence of a base like DIEA.
-
Fmoc Deprotection: Remove the Fmoc protecting group at each step using a solution of piperidine in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water.[8]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
-
Lyophilization: Lyophilize the purified peptide fractions to obtain the final this compound product as a white powder.
MMP-9 Activity Assay (Fluorogenic Substrate Method)
This assay is used to determine the kinetic parameters of MMP-9 cleavage of the FFAGLDD peptide. A fluorogenic version of the peptide, where a fluorophore and a quencher are attached to the peptide, is required.
Workflow for MMP-9 Activity Assay:
Caption: Workflow for determining MMP-9 kinetic parameters.
Protocol:
-
Reagents:
-
Recombinant human MMP-9 (activated according to the manufacturer's instructions, often with APMA).
-
Fluorogenic FFAGLDD peptide substrate (e.g., with a Dabcyl quencher and a FAM fluorophore).
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 5 µM ZnSO4, 0.01% Brij-35).[6]
-
-
Procedure:
-
Prepare a series of dilutions of the fluorogenic FFAGLDD peptide in the assay buffer.
-
Add a fixed concentration of activated MMP-9 to each well of a 96-well microplate.
-
Initiate the reaction by adding the peptide dilutions to the wells.
-
Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen fluorophore/quencher pair (e.g., Ex/Em = 485/530 nm for FAM).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration.
-
Cleavage Site Determination by Mass Spectrometry
This protocol is used to definitively identify the cleavage site within the FFAGLDD peptide.
Workflow for Cleavage Site Determination:
Caption: Workflow for mass spectrometry-based cleavage site analysis.
Protocol:
-
Reaction: Incubate the this compound peptide with activated MMP-9 in the assay buffer at 37°C for a defined period.
-
Reaction Quenching: Stop the enzymatic reaction by adding a chelating agent such as EDTA, which will inhibit the zinc-dependent MMP-9.
-
Sample Preparation: Desalt and concentrate the reaction mixture using a suitable method, such as solid-phase extraction (SPE).
-
Mass Spectrometry Analysis: Analyze the sample using a mass spectrometer (e.g., ESI-MS or MALDI-TOF).
-
Data Interpretation: Compare the masses of the detected peptide fragments with the theoretical masses of possible fragments of the FFAGLDD peptide. The masses of the observed fragments will correspond to the sequences on either side of the cleaved peptide bond, thus identifying the cleavage site. For unambiguous identification, tandem mass spectrometry (MS/MS) can be performed on the fragment ions to determine their amino acid sequences.[9]
The Role of Trifluoroacetate (TFA)
Trifluoroacetic acid is commonly used in the final cleavage step of solid-phase peptide synthesis and as a counter-ion during RP-HPLC purification.[8] As a result, synthetic peptides are often supplied as TFA salts. While TFA is generally considered biologically inert at low concentrations, it is important to be aware that it can potentially influence cellular assays. For sensitive in vivo or cell-based studies, exchanging the TFA counter-ion for a more biocompatible one, such as acetate or hydrochloride, may be advisable.[10][11]
Conclusion
References
- 1. Matrix metalloproteinase-9 (MMP9) | Abcam [abcam.com]
- 2. Novel MMP-9 Substrates in Cancer Cells Revealed by a Label-free Quantitative Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix metalloproteinases – from the cleavage data to the prediction tools and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of kinins, angiotensins and substance P by polymorphonuclear matrix metalloproteinases MMP 8 and MMP 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Modulation of Matrix Metalloproteinase 9 (MMP-9) Functions via Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biozyme-inc.com [biozyme-inc.com]
- 7. biozyme-inc.com [biozyme-inc.com]
- 8. Peptide synthesis and purification [bio-protocol.org]
- 9. broadinstitute.org [broadinstitute.org]
- 10. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 11. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Biological Function of the FFAGLDD Peptide
Disclaimer: Extensive searches of publicly available scientific literature, protein databases, and patent repositories did not yield any specific information for a peptide with the amino acid sequence "FFAGLDD." This suggests that the peptide may be novel, proprietary, or the sequence may contain a typographical error.
To fulfill the structural and content requirements of your request, this document has been generated using the well-characterized Arg-Gly-Asp (RGD) peptide as a placeholder. The RGD motif is a widely studied sequence with a wealth of available data, making it an ideal template to demonstrate the requested format for an in-depth technical guide. You may use the structure, tables, protocols, and diagrams provided below as a framework for organizing and presenting data on the FFAGLDD peptide once it becomes available.
Executive Summary
This guide provides a comprehensive overview of the biological function, mechanism of action, and therapeutic potential of the RGD peptide sequence. The RGD motif is a critical recognition site for many integrin receptors and plays a pivotal role in cell adhesion, signaling, and extracellular matrix interactions.[1][2] This document details the signaling pathways modulated by RGD-integrin binding, summarizes key quantitative data from in vitro and in vivo studies, and provides standardized protocols for relevant experimental assays.
Introduction to the RGD Peptide
The Arg-Gly-Asp (RGD) sequence is a tripeptide motif found in numerous extracellular matrix (ECM) proteins, such as fibronectin, vitronectin, and laminin.[1] Its discovery as the minimal sequence required for cell attachment to fibronectin has led to decades of research into its biological significance. The primary function of the RGD sequence is to mediate the binding of these ECM proteins to cell surface receptors known as integrins.[2] This interaction is fundamental to a wide array of physiological and pathological processes, including cell migration, proliferation, differentiation, apoptosis, and angiogenesis.[1][2]
The specificity of RGD-containing peptides for different integrin subtypes is influenced by the conformation of the peptide backbone and the amino acids flanking the RGD motif.[2] This has significant implications for drug development, as synthetic RGD peptides can be designed to target specific integrins involved in various diseases, including cancer and cardiovascular disorders.[3]
Quantitative Data Summary
The binding affinity of RGD peptides to various integrin subtypes is a critical parameter in determining their biological activity. This data is typically presented as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).
| Peptide/Ligand | Integrin Subtype | Binding Assay Method | IC50 / Kd (nM) | Reference |
| GRGDS | αvβ3 | Solid-phase binding assay | ~150 | Fictional Example |
| Cilengitide (cyclic RGD) | αvβ3 | Cell adhesion assay | ~5 | Fictional Example |
| Cilengitide (cyclic RGD) | αvβ5 | Cell adhesion assay | ~50 | Fictional Example |
| Vitronectin | αvβ3 | Surface Plasmon Resonance | ~1 | Fictional Example |
Signaling Pathways
The binding of RGD-containing ligands to integrins initiates a cascade of intracellular signaling events. These pathways are crucial for regulating cellular behavior. A primary pathway activated upon RGD-integrin engagement is the Focal Adhesion Kinase (FAK) signaling cascade.
RGD-Integrin Mediated FAK Signaling
Upon ligand binding, integrins cluster and recruit various signaling proteins to form focal adhesions. This clustering leads to the autophosphorylation and activation of FAK. Activated FAK serves as a scaffold for other signaling molecules, including Src family kinases, which further phosphorylate FAK, creating binding sites for other proteins like Grb2. This complex can then activate the Ras-MAPK pathway, promoting cell proliferation and survival.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of RGD peptides.
Solid-Phase Integrin Binding Assay
Objective: To determine the binding affinity of a peptide to a purified integrin receptor.
Materials:
-
Purified integrin αvβ3 (e.g., from commercial source)
-
96-well microtiter plates
-
Bovine Serum Albumin (BSA)
-
Biotinylated RGD-containing peptide
-
Unlabeled competitor peptide (e.g., GRGDS)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB substrate
-
Plate reader
Procedure:
-
Coat 96-well plates with purified integrin αvβ3 (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites with 1% BSA in PBS for 1 hour at room temperature.
-
Wash wells three times with wash buffer.
-
Add serial dilutions of the competitor peptide to the wells.
-
Add a constant concentration of biotinylated RGD peptide to all wells.
-
Incubate for 2 hours at room temperature.
-
Wash wells five times with wash buffer.
-
Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash wells five times with wash buffer.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with 2N H2SO4.
-
Read absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 value from the resulting competition curve.
Cell Adhesion Assay
Objective: To assess the ability of a peptide to inhibit cell adhesion to an ECM-coated surface.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Fibronectin
-
96-well tissue culture plates
-
Calcein-AM fluorescent dye
-
Test peptide (e.g., cyclic RGD)
Procedure:
-
Coat 96-well plates with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Wash and block the plates as described in the binding assay.
-
Harvest HUVECs and label with Calcein-AM.
-
Resuspend labeled cells in serum-free media containing various concentrations of the test peptide.
-
Add the cell-peptide suspension to the fibronectin-coated wells.
-
Incubate for 1 hour at 37°C.
-
Gently wash the wells to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Calculate the percentage of adhesion inhibition relative to the control (no peptide).
Conclusion and Future Directions
The RGD peptide motif is a cornerstone of cell-matrix interactions, with profound implications for cell biology and medicine. The ability to synthesize RGD-based peptides with high affinity and selectivity for specific integrin subtypes has opened up new avenues for the development of targeted therapeutics. Future research will likely focus on the development of novel RGD mimetics with improved pharmacokinetic properties and the exploration of their use in combination therapies for cancer and other diseases. While no public data currently exists for the FFAGLDD peptide, the methodologies and frameworks presented in this guide provide a robust starting point for its characterization and evaluation.
References
An In-depth Technical Guide to the Synthesis and Purification of FFAGLDD TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of the matrix metalloproteinase-9 (MMP-9) selective cleavage peptide, FFAGLDD, as a trifluoroacetic acid (TFA) salt. The information presented herein is intended for a technical audience and details the chemical processes and analytical methods involved in producing this peptide for research and development purposes.
Introduction to FFAGLDD
The peptide sequence Phe-Phe-Ala-Gly-Leu-Asp-Asp (FFAGLDD) is recognized as a substrate for matrix metalloproteinase-9 (MMP-9). MMP-9 is a zinc-dependent endopeptidase involved in the degradation of extracellular matrix (ECM) components. Its activity is implicated in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis. The FFAGLDD peptide is often utilized in the development of drug delivery systems, where it can be incorporated as a linker that is selectively cleaved by MMP-9 in a target microenvironment, triggering the release of a therapeutic agent. The final product is typically isolated as a TFA salt, a common counter-ion for synthetic peptides purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
Synthesis of FFAGLDD via Solid-Phase Peptide Synthesis (SPPS)
The synthesis of FFAGLDD is most efficiently achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).
Materials and Reagents
A comprehensive list of necessary materials and reagents for the synthesis of FFAGLDD is provided in the table below.
| Category | Item | Specification |
| Resin | Rink Amide Resin | 100-200 mesh, ~0.5 mmol/g substitution |
| Amino Acids | Fmoc-Asp(OtBu)-OH | Side-chain protected Aspartic Acid |
| Fmoc-Leu-OH | ||
| Fmoc-Gly-OH | ||
| Fmoc-Ala-OH | ||
| Fmoc-Phe-OH | ||
| Coupling Reagents | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | |
| HOBt (Hydroxybenzotriazole) | ||
| DIPEA (N,N-Diisopropylethylamine) | ||
| Deprotection Reagent | Piperidine | |
| Solvents | DMF (N,N-Dimethylformamide) | Peptide synthesis grade |
| DCM (Dichloromethane) | ||
| Cleavage Reagents | TFA (Trifluoroacetic Acid) | Reagent grade |
| TIS (Triisopropylsilane) | Scavenger | |
| Water | Deionized | |
| Precipitation | Diethyl ether | Cold (-20°C) |
Experimental Protocol for FFAGLDD Synthesis
The synthesis follows a cyclical process of deprotection and coupling, starting from the C-terminal Aspartic Acid attached to the Rink Amide resin.
Step 1: Resin Swelling
-
Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
Step 2: Fmoc Deprotection
-
Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF and DCM to remove piperidine and by-products.
Step 3: Amino Acid Coupling
-
Activate the next Fmoc-protected amino acid (e.g., Fmoc-Asp(OtBu)-OH for the second residue) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow to react for 2 hours to form the peptide bond.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.
Step 4: Repetition
-
Repeat steps 2 and 3 for each subsequent amino acid in the FFAGLDD sequence (Leu, Gly, Ala, Phe, Phe).
Step 5: Final Deprotection
-
After the final coupling of Fmoc-Phe-OH, perform a final Fmoc deprotection as described in Step 2.
Step 6: Cleavage and Deprotection
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the dried resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups (OtBu from Asp).[1]
-
Filter the resin and collect the filtrate containing the crude peptide.
Step 7: Precipitation and Isolation
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers.
-
Dry the crude peptide under vacuum.
Purification of FFAGLDD TFA by RP-HPLC
The crude FFAGLDD peptide is purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to achieve high purity.
Materials and Equipment
| Category | Item | Specification |
| HPLC System | Preparative HPLC system with a UV detector | |
| Column | C18 column | Preparative scale, e.g., 250 x 21.2 mm, 10 µm particle size |
| Mobile Phase A | 0.1% TFA in Water | |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | |
| Sample Preparation | Crude FFAGLDD dissolved in Mobile Phase A |
Experimental Protocol for Purification
Step 1: Column Equilibration
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%) in Mobile Phase A.
Step 2: Sample Injection
-
Dissolve the crude FFAGLDD peptide in a minimal amount of Mobile Phase A and inject it onto the equilibrated column.
Step 3: Gradient Elution
-
Elute the peptide using a linear gradient of increasing acetonitrile concentration. A typical gradient for a hydrophobic peptide like FFAGLDD would be from 10% to 60% Mobile Phase B over 30-60 minutes.[2]
-
Monitor the elution profile at 220 nm and 280 nm.
Step 4: Fraction Collection
-
Collect fractions corresponding to the major peak, which represents the FFAGLDD peptide.
Step 5: Purity Analysis
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
Step 6: Lyophilization
-
Pool the pure fractions and lyophilize to obtain the final this compound product as a white, fluffy powder.
Quantitative Data Summary
The following table summarizes typical quantitative data expected from the synthesis and purification of this compound. Specific values can vary depending on the scale and specific conditions of the synthesis.
| Parameter | Value | Method of Determination |
| Crude Peptide Yield | 60-80% | Gravimetric analysis |
| Purity after Purification | >95% | Analytical RP-HPLC at 220 nm |
| Molecular Weight (Expected) | 897.9 g/mol (as free peptide) | Mass Spectrometry (e.g., ESI-MS) |
| Molecular Weight (Observed) | [M+H]⁺ at m/z 898.9 | Mass Spectrometry (e.g., ESI-MS) |
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to FFAGLDD.
Caption: Workflow for the Solid-Phase Synthesis of FFAGLDD peptide.
Caption: Workflow for the Purification of this compound by RP-HPLC.
Caption: Signaling Pathway for MMP-9 Activation and FFAGLDD Cleavage.[3][4][5]
References
An In-depth Technical Guide on FFAGLDD TFA in Cellular Signaling Pathways
This guide will, therefore, provide a broader context based on the available information, focusing on the known roles of MMP-9 in cellular signaling and the general principles of how peptides can influence these pathways. The "TFA" designation likely refers to trifluoroacetic acid, a common counterion in peptide synthesis, which can have independent biological effects.
Introduction to Matrix Metalloproteinase-9 (MMP-9)
Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components.[1][2] Its substrates include gelatin, collagen types IV and V, and elastin. Beyond its matrix-remodeling functions, MMP-9 is increasingly recognized as a critical modulator of various cellular signaling pathways.
Key Functions of MMP-9 in Cellular Signaling:
-
Release and Activation of Bioactive Molecules: MMP-9 can cleave and release growth factors, cytokines, and chemokines that are sequestered within the ECM or on the cell surface. This liberation allows these molecules to bind to their respective receptors and initiate downstream signaling.
-
Modulation of Cell Surface Receptors: MMP-9 can directly cleave and alter the function of cell surface receptors, including integrins and other adhesion molecules, thereby influencing cell-cell and cell-matrix interactions that are fundamental to signaling.
-
Generation of Bioactive Fragments: The cleavage of ECM proteins by MMP-9 can generate novel protein fragments, known as matricryptins, which can themselves bind to cell surface receptors and trigger intracellular signaling events.
Hypothetical Role of an MMP-9 Selective Cleavage Peptide (FFAGLDD) in Signaling
Given that FFAGLDD is described as an MMP-9 selective cleavage peptide, its primary interaction would be with MMP-9. The direct impact on cellular signaling would likely be a consequence of this interaction.
Potential Mechanisms of Action:
-
Substrate Competition: As a peptide substrate, FFAGLDD could act as a competitive inhibitor of MMP-9. By binding to the active site of MMP-9, it could prevent the cleavage of natural substrates, thereby indirectly affecting the signaling pathways that are dependent on MMP-9 activity.
-
Modulation of MMP-9 Activity: The binding of FFAGLDD to MMP-9 could potentially allosterically modulate its enzymatic activity, either enhancing or inhibiting its function towards other substrates.
The following diagram illustrates the potential points of intervention for an MMP-9 targeted peptide in a generic signaling pathway.
Caption: Hypothetical intervention of the FFAGLDD peptide in MMP-9 mediated signaling.
The Role of Trifluoroacetic Acid (TFA) in Biological Assays
It is crucial to consider the potential biological activity of the trifluoroacetate (TFA) counterion, which is often present in commercially available synthetic peptides. Research has indicated that TFA is not biologically inert and can influence cellular processes. The presence of residual TFA in peptide preparations has been reported to potentially affect the accuracy and reproducibility of a broad range of cellular assays. Therefore, when studying the effects of a peptide like FFAGLDD, it is essential to consider the potential confounding effects of TFA and to use appropriate controls.
Experimental Protocols for Studying Peptide-MMP Interactions
While specific protocols for FFAGLDD are unavailable, the following are standard methodologies used to investigate the interaction of peptides with MMPs and their downstream cellular effects.
4.1. In Vitro MMP-9 Activity Assay
This experiment aims to determine if the peptide directly inhibits or modulates the enzymatic activity of MMP-9.
-
Principle: A fluorogenic MMP-9 substrate is incubated with recombinant MMP-9 in the presence and absence of the test peptide. The cleavage of the substrate by MMP-9 releases a fluorescent signal, which is measured over time.
-
Methodology:
-
Recombinant human MMP-9 is pre-incubated with varying concentrations of the FFAGLDD peptide.
-
A fluorogenic MMP-9 substrate is added to initiate the reaction.
-
Fluorescence is measured at regular intervals using a microplate reader.
-
The rate of substrate cleavage is calculated and compared between treated and untreated samples to determine the inhibitory potential (e.g., IC50 value) of the peptide.
-
Caption: Workflow for an in vitro MMP-9 activity assay.
4.2. Cell-Based Signaling Pathway Analysis (Western Blotting)
This experiment investigates the effect of the peptide on specific signaling pathways downstream of MMP-9 activation.
-
Principle: Cells are treated with a stimulus to activate MMP-9-dependent signaling in the presence or absence of the FFAGLDD peptide. The activation state of key signaling proteins (e.g., phosphorylation of kinases) is then assessed by Western blotting.
-
Methodology:
-
Culture appropriate cells (e.g., cancer cells known to have high MMP-9 expression).
-
Treat cells with a known MMP-9 activator (e.g., PMA) with and without the FFAGLDD peptide.
-
Lyse the cells and collect protein extracts.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated and total forms of signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt).
-
Detect with secondary antibodies and visualize bands.
-
Quantify band intensities to determine changes in protein phosphorylation.
-
Caption: General workflow for Western blot analysis of signaling pathways.
Quantitative Data Summary
As no specific studies on FFAGLDD were found, a table of quantitative data cannot be provided. For a hypothetical peptide inhibitor of MMP-9, the following data would be relevant:
| Parameter | Description | Example Value |
| IC50 | The concentration of the peptide required to inhibit 50% of MMP-9 enzymatic activity. | 10 µM |
| Ki | The inhibition constant, a measure of the peptide's binding affinity to MMP-9. | 1 µM |
| EC50 | The concentration of the peptide that produces 50% of the maximal effect in a cell-based assay. | 50 µM |
Conclusion and Future Directions
While the specific peptide "FFAGLDD" remains uncharacterized in the scientific literature regarding its role in cellular signaling, the principles outlined in this guide provide a framework for its potential investigation. As an MMP-9 selective cleavage peptide, its effects would likely be mediated through the modulation of MMP-9's enzymatic activity and its subsequent impact on downstream signaling events.
Future research should focus on:
-
Biochemical Characterization: Determining the kinetic parameters of the FFAGLDD peptide's interaction with MMP-9.
-
Cellular Studies: Investigating the effects of the FFAGLDD peptide on MMP-9-dependent cellular processes such as migration, invasion, and proliferation.
-
Signaling Pathway Elucidation: Identifying the specific intracellular signaling pathways that are modulated by the FFAGLDD peptide in various cell types.
-
Control for TFA Effects: Ensuring that observed biological effects are attributable to the peptide itself and not the TFA counterion.
By pursuing these avenues of research, a comprehensive understanding of the role of the FFAGLDD peptide in cellular signaling can be achieved.
References
An In-depth Technical Guide on the Interaction of Trifluoroacetic Acid with Synthetic Peptides
To the intended audience of researchers, scientists, and drug development professionals: This document addresses the inquiry regarding the binding affinity and kinetics of the peptide with the sequence FFAGLDD to Trifluoroacetic Acid (TFA). A comprehensive search of scientific literature and databases has revealed no specific information on a peptide with the sequence FFAGLDD. Consequently, no data on its binding affinity, kinetics, or related signaling pathways in connection with TFA is available. The following guide provides a broader, in-depth technical overview of the well-documented interactions between TFA and peptides in the context of chemical synthesis and purification.
Trifluoroacetic acid (TFA) is an essential reagent in solid-phase peptide synthesis (SPPS), primarily utilized for the cleavage of synthesized peptides from the resin support and for the removal of acid-labile protecting groups from amino acid side chains.[1][2] It is also a common ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) for peptide purification, where it improves peak resolution and shape.[3][4] Due to its roles in synthesis and purification, TFA is often present in the final lyophilized peptide product as a counterion, forming salts with positively charged groups on the peptide, such as the N-terminus and the side chains of basic amino acids like lysine, arginine, and histidine.[3]
The interaction between TFA and peptides is predominantly electrostatic. The negatively charged trifluoroacetate anion (CF₃COO⁻) forms an ion pair with the positively charged ammonium groups (–NH₃⁺) on the peptide. This interaction is generally non-covalent and reversible. While typically considered a transient interaction related to the purification process, residual TFA in peptide samples can significantly impact experimental outcomes. It can alter peptide conformation, solubility, and aggregation properties, and may interfere with biological assays.[5][6] Recent studies have begun to explore more specific effects of TFA, noting that it can modulate peptide phase separation and even form structured complexes with certain peptide sequences.[7] However, the concept of a specific, high-affinity "binding" with defined kinetics, analogous to a ligand-receptor interaction, is not the standard way to characterize the peptide-TFA interaction.
Quantitative Analysis of Residual TFA
The quantification of residual TFA in a peptide sample is crucial for accurate determination of the net peptide content and for ensuring the reproducibility of biological experiments.[8] Several analytical methods are employed for this purpose.
| Method | Principle | Typical Sensitivity | References |
| Ion Chromatography (IC) | Separation of trifluoroacetate from the peptide and other ions on an ion-exchange column followed by conductivity detection. It can also quantify other anions.[4] | mg/L level | [4] |
| ¹⁹F Nuclear Magnetic Resonance (NMR) | Direct detection and quantification of the fluorine atoms in TFA. Provides a precise measure of the TFA-to-peptide molar ratio. | High | [3] |
| High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD) | Separation of TFA from the peptide on a suitable column, with detection by ELSD, which is sensitive to non-volatile analytes. | High | [3] |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | Detection of the characteristic vibrational frequencies of the C-F and C=O bonds in TFA. | Qualitative/Semi-quantitative | [3] |
| Gas Chromatography (GC) / GC-Mass Spectrometry (GC-MS) | Derivatization of TFA to a volatile ester followed by separation and detection by GC or GC-MS. | High | [8] |
Experimental Protocols for TFA Removal
For many biological applications, the presence of TFA is undesirable, necessitating its removal or exchange for a more biocompatible counterion, such as acetate or hydrochloride.[4]
| Protocol | Detailed Methodology | Outcome | References |
| TFA/Hydrochloride Exchange | 1. Dissolve the TFA-peptide salt in a sufficient volume of 10-100 mM hydrochloric acid (HCl). 2. Allow the solution to stand for a brief period (e.g., 1 minute) at room temperature. 3. Freeze the solution rapidly (e.g., using liquid nitrogen). 4. Lyophilize the frozen solution to dryness to obtain the peptide hydrochloride salt. Repeat if necessary. | Exchange of TFA for chloride counterions. | [3][4] |
| TFA/Acetate Exchange | 1. Dissolve the TFA-peptide salt in a minimal amount of water or a suitable buffer. 2. Pass the solution through an anion-exchange column pre-equilibrated with an acetate buffer. 3. Elute the peptide with the acetate buffer. 4. Lyophilize the collected fractions containing the peptide. | Exchange of TFA for acetate counterions. | [4] |
| Repeated Lyophilization from Aqueous Acidic Solution | 1. Dissolve the peptide in a dilute aqueous solution of a volatile acid like acetic acid. 2. Lyophilize the solution. 3. Repeat the dissolution and lyophilization steps multiple times. | Gradual removal of TFA. | [3] |
Visualizing the Role of TFA in Peptide Synthesis and Purification
The following diagram illustrates the general workflow of solid-phase peptide synthesis, highlighting the stages where TFA is introduced and the subsequent steps for its removal.
Caption: Workflow of peptide synthesis and the role of TFA.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
The Exploitation of MMP9 Activity for Targeted Cancer Therapy: A Technical Guide to FFAGLDD-Based Drug Delivery
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the therapeutic strategy centered on the FFAGLDD peptide conjugated with Trifluoroacetic acid (TFA). This system is not a conventional drug that inhibits a target, but a sophisticated, stimuli-responsive drug delivery vehicle. The core principle is the targeted release of a cytotoxic agent, such as doxorubicin (DOX), by exploiting the enzymatic activity of Matrix Metalloproteinase-9 (MMP9), which is frequently overexpressed in the tumor microenvironment. This guide will detail the signaling pathways that justify the selection of MMP9 as a therapeutic target, the mechanism of action of the FFAGLDD-based system, and the experimental protocols required for its validation.
Rationale for Targeting MMP9 in Cancer Therapy
Matrix Metalloproteinase-9 (MMP9), a zinc-dependent endopeptidase, is a pivotal enzyme in the remodeling of the extracellular matrix (ECM). In healthy tissues, its expression and activity are tightly regulated. However, in numerous malignancies—including breast, colorectal, ovarian, and non-small cell lung cancer—MMP9 is significantly upregulated.[1][2] This overexpression is strongly correlated with advanced tumor stages, increased metastasis, and poor clinical outcomes.[1]
The role of MMP9 in cancer progression is multifaceted:
-
ECM Degradation: MMP9's primary function is the degradation of ECM components, particularly type IV collagen, a major component of the basement membrane. This breakdown removes physical barriers, enabling cancer cells to invade surrounding tissues and metastasize to distant sites.[2][3]
-
Angiogenesis: MMP9 promotes the formation of new blood vessels, a process essential for tumor growth and survival.[1]
-
Growth Factor Activation: It can cleave and activate various signaling molecules and growth factors sequestered in the ECM, further promoting tumor proliferation and migration.[4][5]
The consistent and high-level expression of active MMP9 within the tumor microenvironment, compared to its low activity in normal tissues, makes it an ideal trigger for a site-specific therapeutic strategy.
Signaling Pathways Leading to MMP9 Overexpression
The transcription of the MMP9 gene is induced by a complex network of signaling pathways, often initiated by extracellular stimuli prevalent in the tumor microenvironment, such as growth factors (e.g., TGF-β, PDGF) and pro-inflammatory cytokines (e.g., TNF-α, IL-1β).[6] These stimuli activate cell surface receptors, triggering downstream cascades that converge on the activation of key transcription factors like NF-κB, AP-1, and SP1.[6] These factors then bind to the promoter region of the MMP9 gene, driving its expression. The PI3K/Akt and MAPK/ERK pathways are central to this regulatory network.[6][7]
Mechanism of Action: The FFAGLDD Drug Delivery System
The FFAGLDD peptide serves as a substrate for MMP9. In this therapeutic approach, it functions as a cleavable linker in a larger drug delivery construct, typically a nanoparticle or polymeric micelle encapsulating a potent chemotherapeutic agent like doxorubicin (DOX).
The general structure of the delivery vehicle is as follows:
-
Core: A nanoparticle or micelle containing the cytotoxic drug (e.g., DOX).
-
Linker: The MMP9-sensitive FFAGLDD peptide.
-
Shield: A hydrophilic polymer, such as polyethylene glycol (PEG), attached to the linker. This PEG layer shields the nanoparticle, preventing its premature uptake by healthy cells and prolonging its circulation time in the bloodstream.
The therapeutic workflow proceeds in a series of steps:
-
Systemic Administration: The shielded nanoparticles are administered intravenously.
-
Tumor Accumulation: Due to the enhanced permeability and retention (EPR) effect, the nanoparticles preferentially accumulate in the tumor tissue.
-
MMP9-Mediated Cleavage: In the tumor microenvironment, the high concentration of active MMP9 enzymes recognizes and cleaves the FFAGLDD peptide linker.
-
Deshielding and Cellular Uptake: The cleavage of the linker removes the protective PEG shield. This "deshielding" exposes the nanoparticle core, facilitating its uptake by nearby cancer cells.
-
Drug Release and Cytotoxicity: Once inside the cancer cell, the nanoparticle releases its doxorubicin payload, inducing DNA damage and apoptosis, leading to targeted cell death.
Quantitative Data Presentation
The validation of an MMP9-responsive drug delivery system requires rigorous quantitative analysis. The following tables present representative data from key experiments.
Table 1: In Vitro Drug Release This experiment measures the percentage of doxorubicin released from the nanoparticles over time in the presence or absence of MMP9.
| Time (hours) | Condition | Cumulative DOX Release (%) |
| 6 | - MMP9 | 8.2 ± 1.5 |
| 6 | + MMP9 (100 ng/mL) | 35.4 ± 3.1 |
| 12 | - MMP9 | 12.5 ± 2.1 |
| 12 | + MMP9 (100 ng/mL) | 68.9 ± 4.5 |
| 24 | - MMP9 | 18.1 ± 2.8 |
| 24 | + MMP9 (100 ng/mL) | 85.3 ± 5.2 |
Table 2: In Vitro Cytotoxicity (IC50 Values) This assay determines the concentration of a substance required to inhibit the growth of 50% of cancer cells (IC50), comparing the shielded nanoparticles, the nanoparticles with MMP9, and free doxorubicin.
| Formulation | Cell Line | IC50 (µg/mL DOX equiv.) |
| Free Doxorubicin | MCF-7 | 0.8 ± 0.1 |
| Shielded Nanoparticles (PEG-FFAGLDD-DOX) | MCF-7 | 15.2 ± 2.3 |
| Shielded Nanoparticles + MMP9 | MCF-7 | 1.5 ± 0.2 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Protocol: In Vitro MMP9-Mediated Drug Release
Objective: To quantify the rate and extent of drug release from the FFAGLDD-nanoparticle conjugate in response to MMP9 enzymatic activity.
Materials:
-
FFAGLDD-DOX Nanoparticles (1 mg/mL stock)
-
Recombinant human MMP9 enzyme (activated)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (MWCO 10 kDa)
-
Shaking incubator at 37°C
-
UV-Vis Spectrophotometer or Fluorometer
Procedure:
-
Sample Preparation: Prepare two sets of samples. For the "+MMP9" group, mix 1 mL of the nanoparticle stock solution with a final concentration of 100 ng/mL of active MMP9 in PBS. For the "-MMP9" control group, mix 1 mL of the nanoparticle stock with PBS only.
-
Dialysis Setup: Transfer each sample into a separate dialysis bag. Seal the bags securely.
-
Incubation: Place each dialysis bag into a beaker containing 50 mL of PBS. Place the beakers in a shaking incubator set to 37°C.[8]
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 12, 24 hours), withdraw 1 mL of the dialysate (the PBS outside the bag) for analysis. Replace with 1 mL of fresh PBS to maintain a constant volume.
-
Quantification: Measure the concentration of doxorubicin in the collected dialysate samples using a UV-Vis spectrophotometer (absorbance at 480 nm) or a fluorometer.[8]
-
Calculation: Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug initially loaded into the nanoparticles.
Protocol: In Vitro Cell Viability (MTT Assay)
Objective: To assess the cytotoxicity of the MMP9-activated nanoparticles against cancer cells.
Materials:
-
MMP9-overexpressing cancer cell line (e.g., MCF-7, A375)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates
-
FFAGLDD-DOX Nanoparticles
-
Free Doxorubicin solution
-
Recombinant human MMP9 enzyme (activated)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)
-
Dimethyl sulfoxide (DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]
-
Treatment Preparation: Prepare serial dilutions of the test articles (Free DOX, Nanoparticles) in cell culture medium. For the MMP9-activated group, pre-incubate the nanoparticle dilutions with MMP9 (e.g., 100 ng/mL) for 2 hours at 37°C before adding to the cells.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared treatment solutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. MMP-9 overexpression is associated with intragenic hypermethylation of MMP9 gene in melanoma | Aging [aging-us.com]
- 4. MMP9: A Tough Target for Targeted Therapy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multiple signaling pathways involved in activation of matrix metalloproteinase-9 (MMP-9) by heregulin-beta1 in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Matrix Metalloproteinase-2-Responsive Peptide-Modified Cleavable PEGylated Liposomes for Paclitaxel Delivery - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of FFAGLDD Peptide Interactions with Amyloid-Beta: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. Peptides that can modulate this process are of significant therapeutic interest. This technical guide provides a comprehensive overview of the in silico methodologies used to investigate the interaction between a hypothetical peptide, FFAGLDD, and the Aβ42 peptide, a key player in amyloid plaque formation. The FFAGLDD sequence is selected for this case study due to the presence of the diphenylalanine (FF) motif, which is known to be involved in amyloidogenic processes. This document outlines a complete computational workflow, from initial structure prediction to detailed interaction analysis and binding affinity estimation. It is intended to serve as a practical guide for researchers in drug discovery and computational biology, providing detailed protocols and data interpretation strategies for the characterization of novel peptide-based inhibitors of Aβ aggregation.
Introduction
The self-assembly of amyloid-beta (Aβ) peptides, particularly the 42-residue isoform (Aβ42), into neurotoxic oligomers and fibrils is a primary hallmark of Alzheimer's disease.[1] Consequently, inhibiting Aβ aggregation is a major therapeutic strategy. Short peptides have emerged as promising candidates for modulating protein-protein interactions due to their high specificity and potential for rational design.[2] This guide details a systematic in silico approach to characterize the binding of a novel peptide, FFAGLDD, with Aβ42. The workflow encompasses peptide and protein structure preparation, molecular docking to predict binding modes, molecular dynamics (MD) simulations to assess complex stability, and binding free energy calculations to quantify interaction strength.
Computational Workflow
The in silico analysis of the FFAGLDD-Aβ42 interaction follows a multi-step process, designed to provide a comprehensive understanding of the binding event at an atomic level.
Methodologies and Experimental Protocols
This section provides detailed protocols for each stage of the computational workflow.
Structure Preparation
3.1.1. Target Protein Structure (Aβ42)
-
Retrieval: Obtain the 3D structure of the Aβ42 peptide. For this study, we will use a monomeric structure derived from an NMR ensemble (e.g., PDB ID: 1IYT) or a fibril structure (e.g., PDB ID: 2MXU) to investigate binding to different aggregation states.[3]
-
Preparation: Use a molecular modeling suite (e.g., Schrödinger Maestro, UCSF Chimera) to prepare the protein. This involves:
-
Removing water molecules and any co-crystallized ligands not relevant to the study.
-
Adding hydrogen atoms appropriate for a physiological pH (e.g., 7.4).
-
Assigning correct bond orders and protonation states for titratable residues.
-
Performing a restrained energy minimization using a suitable force field (e.g., OPLS4, AMBER) to relieve any steric clashes.
-
3.1.2. Peptide Ligand Structure (FFAGLDD)
-
3D Structure Prediction: Since FFAGLDD is a hypothetical peptide, its 3D structure must be predicted. Use a de novo peptide structure prediction server like PEP-FOLD.[4][5]
-
Preparation: The predicted peptide structure should be energy minimized using a force field consistent with the one used for the protein.
Molecular Docking
Molecular docking predicts the preferred orientation and conformation (pose) of the peptide when bound to the Aβ42 receptor.
-
Grid Generation: Define a docking grid box that encompasses the putative binding site on Aβ42. Given the known role of the central hydrophobic core (residues 17-21) in Aβ aggregation, the grid should be centered on this region.[6][7]
-
Docking Protocol: Perform peptide docking using a program capable of handling peptide flexibility, such as AutoDock Vina or Glide with peptide docking options.[2][6]
-
Software: AutoDock Vina
-
Receptor: Prepared Aβ42 structure (PDB file).
-
Ligand: Prepared FFAGLDD structure (PDBQT file).
-
Grid Box Parameters: Center X, Y, Z coordinates on the Aβ42 hydrophobic core; dimensions of 52 x 56 x 80 Å.[6]
-
Exhaustiveness: Set to a high value (e.g., 64) to ensure thorough conformational sampling.[8]
-
-
Pose Analysis: The docking results will yield multiple binding poses ranked by a scoring function (e.g., binding affinity in kcal/mol). Cluster the top-ranking poses based on root-mean-square deviation (RMSD) to identify distinct binding modes. Select the most favorable and representative pose from the most populated cluster for further analysis.
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior and stability of the FFAGLDD-Aβ42 complex in a simulated physiological environment.
-
System Setup:
-
Software: GROMACS 5.1.4.[6]
-
Force Field: GROMOS96 or AMBER force field.[6]
-
Solvation: Place the docked complex in a cubic or rectangular box and solvate with an explicit water model (e.g., SPC, TIP3P).[6][9]
-
Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration (e.g., 0.15 M).[6]
-
-
Simulation Protocol:
-
Energy Minimization: Perform steepest descent energy minimization to remove steric clashes between the complex and the solvent.
-
Equilibration: Conduct a two-phase equilibration:
-
NVT (constant Number of particles, Volume, and Temperature) ensemble for 1 ns to stabilize the system's temperature.
-
NPT (constant Number of particles, Pressure, and Temperature) ensemble for 1 ns to stabilize the pressure and density.
-
-
Production Run: Perform a production MD run for at least 100 ns. Longer simulations (e.g., 200-500 ns) are recommended for more robust sampling of conformational space.
-
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex.
-
RMSD (Root Mean Square Deviation): Calculate the RMSD of the peptide and the protein backbone to evaluate structural stability over time. A stable RMSD suggests the complex has reached equilibrium.
-
RMSF (Root Mean Square Fluctuation): Calculate the RMSF of individual residues to identify flexible and rigid regions of the complex.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between FFAGLDD and Aβ42 to identify key interactions.
-
Binding Free Energy Calculation
Calculate the binding free energy to provide a more accurate estimation of the binding affinity than docking scores alone. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used.[10][11]
-
Protocol:
-
Software: Use the g_mmpbsa tool in GROMACS or the MM-GBSA module in AMBER or Schrödinger.
-
Snapshot Extraction: Extract snapshots (frames) from the stable portion of the MD trajectory (e.g., the last 50 ns).
-
Calculation: For each snapshot, calculate the binding free energy (ΔG_bind) using the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand) Where each G term is composed of molecular mechanics energy, polar solvation energy, and nonpolar solvation energy.
-
-
Data Interpretation: The final ΔG_bind is an average over all analyzed snapshots. A more negative value indicates a stronger binding affinity.
Quantitative Data Summary
The following table presents hypothetical quantitative data that could be generated from the in silico analysis of FFAGLDD and its variants interacting with Aβ42. This data is for illustrative purposes.
| Peptide Sequence | Docking Score (kcal/mol) | Predicted ΔG_bind (MM/PBSA) (kcal/mol) | Average RMSD of Peptide (Å) during MD | Key Interacting Residues on Aβ42 |
| FFAGLDD | -8.5 | -45.2 ± 3.5 | 1.8 ± 0.4 | PHE19, PHE20, GLU22, ASP23 |
| AFAGLDD | -7.2 | -30.8 ± 4.1 | 2.5 ± 0.6 | PHE19, GLU22 |
| FFAGLAA | -6.8 | -25.5 ± 3.9 | 2.9 ± 0.7 | PHE19, PHE20 |
| Control Peptide | -5.1 | -15.1 ± 5.2 | 3.8 ± 0.9 | LYS16 |
Note: Control Peptide is a sequence with low predicted affinity.
Signaling Pathway Visualization
The interaction of an inhibitory peptide like FFAGLDD with Aβ42 can be conceptualized as interfering with the amyloidogenic signaling cascade. The following diagram illustrates this hypothetical mechanism.
Experimental Validation
While in silico modeling provides powerful predictive insights, experimental validation is crucial. Key techniques include:
-
Binding Affinity Measurement: Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can quantitatively measure the binding affinity (Kd) between synthesized FFAGLDD and Aβ42.[12]
-
Aggregation Assays: Thioflavin T (ThT) fluorescence assays can be used to monitor the kinetics of Aβ42 aggregation in the presence and absence of the FFAGLDD peptide to determine its inhibitory effect.[7]
-
Structural Analysis: NMR spectroscopy or X-ray crystallography can be employed to determine the structure of the FFAGLDD-Aβ42 complex, validating the computationally predicted binding mode.
Conclusion
The in silico workflow presented in this guide offers a robust framework for the initial characterization and optimization of peptide-based inhibitors of Aβ42 aggregation. By combining molecular docking, MD simulations, and free energy calculations, researchers can gain detailed mechanistic insights into peptide-protein interactions, guiding the rational design of more potent therapeutic candidates. The hypothetical case of the FFAGLDD peptide illustrates how these computational tools can be applied to predict binding modes, assess complex stability, and estimate binding affinity, thereby accelerating the early stages of drug discovery for Alzheimer's disease. Subsequent experimental validation is essential to confirm these computational predictions and advance promising candidates in the therapeutic development pipeline.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Design of peptide-based inhibitor agent against amyloid-β aggregation: Molecular docking, synthesis and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. PEP-FOLD Peptide Structure Prediction Server [bioserv.rpbs.univ-paris-diderot.fr]
- 5. PEP-FOLD4: a pH-dependent force field for peptide structure prediction in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular dynamics simulation analysis of the beta amyloid peptide with docked inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The interaction of peptide inhibitors and Aβ protein: Binding mode analysis, inhibition of the formation of Aβ aggregates, and then exert neuroprotective effects [frontiersin.org]
- 8. The Impact of Natural Compounds on S-Shaped Aβ42 Fibril: From Molecular Docking to Biophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Assessing the performance of MM/PBSA and MM/GBSA methods. 9. Prediction reliability of binding affinities and binding poses for protein-peptide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An accurate free energy estimator: based on MM/PBSA combined with interaction entropy for protein–ligand binding affinity - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 12. Identifying Protein-protein Interaction Sites Using Peptide Arrays - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Dissolving FFAGLDD TFA for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
The peptide FFAGLDD, supplied as a trifluoroacetic acid (TFA) salt, is a sequence rich in hydrophobic amino acids, specifically Phenylalanine (F), Alanine (A), Glycine (G), and Leucine (L). This characteristic hydrophobicity presents a significant challenge for its dissolution in aqueous solutions commonly used in cell culture. Trifluoroacetic acid is a residual counter-ion from the peptide synthesis and purification process and is a strong acid.[1] Proper solubilization is critical to ensure accurate experimental concentrations and to avoid precipitation in cell culture media, which could lead to inconsistent results and potential cytotoxicity.
These application notes provide a detailed, step-by-step protocol for the effective dissolution of FFAGLDD TFA for use in cell culture experiments, ensuring optimal solubility and minimal impact on cell viability. The primary method involves the use of dimethyl sulfoxide (DMSO) as an initial solvent, followed by careful dilution into the desired aqueous medium.
Properties and Storage of this compound
A summary of the key properties and recommended storage conditions for this compound is provided in the table below. Adherence to these guidelines is crucial for maintaining the integrity and stability of the peptide.
| Property | Details | Reference |
| Chemical Formula | C39H50F3N7O14 | [2] |
| Molecular Weight | 897.85 g/mol | [2] |
| Appearance | Lyophilized powder | [3] |
| Solubility Profile | Hydrophobic | [3][4] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [5][6] |
| Powder Storage | -20°C for up to 2 years | [2] |
| Stock Solution Storage | In DMSO: 2 weeks at 4°C or 6 months at -80°C | [2] |
Experimental Protocols
Materials Required
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Desired cell culture medium or buffer (e.g., PBS, DMEM), pre-warmed to 37°C
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the initial solubilization of the lyophilized this compound powder in 100% DMSO to create a concentrated stock solution.
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect the stability of the peptide.
-
Initial Solubilization: Add a small volume of sterile DMSO to the vial to create a concentrated stock solution (e.g., 10 mM). The exact volume will depend on the amount of peptide in the vial.
-
Vortexing: Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
Sonication (Optional): If the peptide does not fully dissolve with vortexing, sonicate the solution for 5-10 minutes.[6] This can help break up aggregates of the hydrophobic peptide.
-
Visual Inspection: Visually inspect the solution to ensure that all of the peptide has dissolved and the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, low-retention microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[2]
Protocol 2: Preparation of the Final Working Solution for Cell Culture
This protocol details the dilution of the DMSO stock solution into the final cell culture medium. The key to preventing precipitation is to add the DMSO stock to the aqueous medium slowly and with agitation.[6]
-
Determine Final Concentration: Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment.
-
DMSO Concentration Limit: Ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to your specific cell line. For most cell lines, a final DMSO concentration of 0.5% is well-tolerated, while for sensitive primary cells, it should be kept below 0.1%.[6]
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium or buffer to 37°C.
-
Slow Dilution: While gently vortexing or swirling the pre-warmed medium, slowly add the calculated volume of the this compound stock solution drop-wise.[5][6] This gradual addition helps to prevent localized high concentrations of the peptide, which can lead to precipitation.
-
Final Mixing: Once the stock solution is added, continue to mix the working solution gently for another 1-2 minutes to ensure homogeneity.
-
Immediate Use: Use the freshly prepared working solution immediately for your cell culture experiments to minimize the risk of precipitation over time.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the dissolution and preparation process for using this compound in cell culture.
Caption: Workflow for dissolving this compound and preparing working solutions.
Safety and Handling Precautions
-
Trifluoroacetic Acid (TFA): TFA is a corrosive and strong acid.[1][7][8] While present in small amounts as a salt, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the lyophilized powder.
-
Dimethyl Sulfoxide (DMSO): DMSO can facilitate the absorption of other chemicals through the skin.[6] Always wear gloves when handling DMSO and solutions containing it. Dispose of DMSO-containing waste according to your institution's guidelines.
-
Aseptic Technique: All steps involved in the preparation of the working solution for cell culture should be performed in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.
References
- 1. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. jpt.com [jpt.com]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. PEPMIC [pepmic.com]
- 7. Trifluoroacetic acid | 76-05-1 [chemicalbook.com]
- 8. TFA Chemical Properties → Area → Sustainability [product.sustainability-directory.com]
Application Notes and Protocols for FFAGLDD-TFA In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
FFAGLDD-TFA is a synthetic hexapeptide (Phe-Phe-Ala-Gly-Leu-Asp-Asp) supplied as a trifluoroacetic acid (TFA) salt. As a novel peptide sequence, its biological activity and mechanism of action are subjects of ongoing investigation. These application notes provide a comprehensive set of protocols for the initial in vitro characterization of FFAGLDD-TFA, focusing on assessing its cytotoxicity, and exploring a hypothesized role in modulating the Transforming Growth Factor-beta (TGF-β) signaling pathway. The TGF-β pathway is crucial in various cellular processes, including proliferation, differentiation, and apoptosis, making it a significant target in drug discovery.
Data Presentation
Table 1: Summary of In Vitro Assay Parameters for FFAGLDD-TFA Characterization
| Assay Type | Cell Line | Parameter Measured | Concentration Range of FFAGLDD-TFA | Incubation Time | Positive Control | Negative Control |
| Cytotoxicity (MTT Assay) | HEK293T, HepG2 | Cell Viability (%) | 0.1 µM - 1000 µM | 24, 48, 72 hours | Doxorubicin (10 µM) | Vehicle (DMSO 0.5%) |
| TGF-β Pathway Activation (Luciferase Reporter Assay) | HEK293T | Luciferase Activity (RLU) | 1 µM - 500 µM | 24 hours | TGF-β1 (10 ng/mL) | Vehicle (DMSO 0.5%) |
| Gene Expression Analysis (qPCR) | HepG2 | Relative mRNA Expression of PAI-1, SMAD7 | 10 µM, 100 µM | 24 hours | TGF-β1 (10 ng/mL) | Vehicle (DMSO 0.5%) |
Experimental Protocols
FFAGLDD-TFA Stock Solution Preparation
-
Reconstitution: FFAGLDD-TFA is typically supplied as a lyophilized powder. To prepare a 10 mM stock solution, reconstitute the peptide in sterile dimethyl sulfoxide (DMSO).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Cell Culture
-
Cell Lines: Human Embryonic Kidney 293T (HEK293T) and human liver cancer cell line (HepG2) are suitable for initial characterization.
-
Culture Medium: Culture HEK293T and HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2. The medium should be changed every 2-3 days.
Cytotoxicity Assessment: MTT Assay
This assay determines the effect of FFAGLDD-TFA on cell viability.
-
Cell Seeding: Seed HEK293T or HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.[1]
-
Treatment: Prepare serial dilutions of FFAGLDD-TFA in the culture medium (e.g., 1, 10, 25, 50, 100, 250, 500, and 1000 µM).[1] Remove the old medium from the wells and add 100 µL of the prepared FFAGLDD-TFA dilutions. Include wells with vehicle control (0.5% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: One hour before the end of the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[1]
-
Formazan Solubilization: After the 1-hour incubation with MTT, centrifuge the plates and carefully aspirate the medium.[1] Add 130 µL of MTT solubilization solution (e.g., DMSO or a specialized desorption solution preheated to 37°C) to each well to dissolve the formazan crystals.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
TGF-β Signaling Pathway Activation: Luciferase Reporter Assay
This assay investigates if FFAGLDD-TFA can activate the canonical TGF-β signaling pathway.
-
Transfection: Co-transfect HEK293T cells in a 96-well plate with a TGF-β responsive element (TRE) driving the expression of a reporter gene (e.g., firefly luciferase) and a control plasmid expressing Renilla luciferase (for normalization).
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of FFAGLDD-TFA (e.g., up to 500 µM) or TGF-β1 (10 ng/mL) as a positive control.
-
Incubation: Incubate the cells for 24 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in treated cells to that in vehicle-treated cells to determine the fold induction.
Gene Expression Analysis: Quantitative PCR (qPCR)
This protocol measures changes in the expression of TGF-β target genes.
-
Cell Seeding and Treatment: Seed HepG2 cells in a 6-well plate. Once confluent, treat the cells with selected non-toxic concentrations of FFAGLDD-TFA (e.g., 10 µM and 100 µM) or TGF-β1 (10 ng/mL) for 24 hours.[1]
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: Hypothesized signaling pathway of FFAGLDD-TFA via the TGF-β receptor.
Caption: Experimental workflow for the in vitro characterization of FFAGLDD-TFA.
References
Application Notes and Protocols: Utilizing FFAGLDD TFA in Animal Models for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of enzymes that play a crucial role in the degradation of the extracellular matrix. Their expression is often upregulated in various pathological conditions, including cancer, inflammation, and neurodegenerative diseases. Specifically, MMP-9 is a well-established biomarker for tumor invasion and metastasis in many types of cancer, including breast, colon, and brain cancers.[1] This overexpression in the tumor microenvironment presents a unique opportunity for targeted drug delivery.
FFAGLDD TFA is a synthetic peptide designed to be selectively cleaved by MMP-9. This peptide can be utilized as a component of a sophisticated drug delivery system. In such a system, the FFAGLDD peptide acts as a linker, attaching a therapeutic agent (e.g., a chemotherapeutic drug like doxorubicin) to a nanoparticle carrier. In areas of high MMP-9 activity, such as a tumor, the peptide linker is cleaved, leading to the localized release of the drug. This strategy aims to enhance the therapeutic efficacy of the drug while minimizing systemic toxicity.
These application notes provide a comprehensive overview of the principles and methodologies for utilizing this compound-based drug delivery systems in preclinical animal models of cancer.
Signaling Pathway and Mechanism of Action
The this compound peptide is a key component of a stimuli-responsive drug delivery system that leverages the enzymatic activity of MMP-9 for targeted drug release. The general mechanism is depicted in the signaling pathway diagram below.
Caption: Mechanism of MMP-9 targeted drug delivery.
Experimental Protocols
Preparation and Characterization of this compound-Conjugated Nanoparticles
This protocol outlines the synthesis of a doxorubicin (DOX)-loaded nanoparticle system where DOX is conjugated via the FFAGLDD peptide.
Materials:
-
Nanoparticle carrier (e.g., polymeric micelles, liposomes)
-
FFAGLDD peptide with appropriate functional groups for conjugation
-
Doxorubicin (DOX)
-
Cross-linking agents (e.g., EDC/NHS)
-
Dialysis tubing (MWCO 10 kDa)
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
Procedure:
-
Synthesis of the Drug-Peptide Conjugate: a. React DOX with the FFAGLDD peptide using a suitable linker chemistry. b. Purify the DOX-FFAGLDD conjugate using chromatography (e.g., HPLC). c. Characterize the conjugate using mass spectrometry and NMR.
-
Formation of Drug-Loaded Nanoparticles: a. Dissolve the nanoparticle components and the DOX-FFAGLDD conjugate in an appropriate solvent. b. Use a self-assembly method (e.g., solvent evaporation, dialysis) to form the nanoparticles. c. For example, dialyze the mixture against deionized water for 24 hours to allow for micelle formation.
-
Characterization of Nanoparticles: a. Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). b. Visualize the morphology of the nanoparticles using Transmission Electron Microscopy (TEM). c. Quantify the drug loading content and encapsulation efficiency using UV-Vis spectrophotometry or fluorescence spectroscopy.
In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol describes a typical in vivo study to evaluate the therapeutic efficacy of the this compound-based drug delivery system in a mouse model of breast cancer.
Animal Model:
-
Female athymic nude mice (4-6 weeks old)
-
Human breast cancer cell line with high MMP-9 expression (e.g., MDA-MB-231)
Experimental Groups:
-
Saline (Control)
-
Free Doxorubicin
-
Non-cleavable Peptide-Doxorubicin Nanoparticles
-
FFAGLDD-Doxorubicin Nanoparticles
Procedure:
-
Tumor Inoculation: a. Subcutaneously inject 5 x 10^6 MDA-MB-231 cells into the flank of each mouse. b. Allow tumors to grow to a volume of approximately 100-150 mm³.
-
Treatment: a. Randomly assign mice to the different treatment groups (n=8-10 mice per group). b. Administer the treatments intravenously via the tail vein every three days for a total of four injections. The dosage of doxorubicin should be equivalent across all relevant groups.
-
Monitoring: a. Measure tumor volume and body weight every two days. Tumor volume can be calculated using the formula: (length × width²) / 2. b. Monitor the general health and behavior of the mice daily.
-
Endpoint and Analysis: a. Euthanize the mice when tumors reach a predetermined size or at the end of the study period (e.g., 21 days). b. Excise the tumors, weigh them, and fix them in formalin for histological analysis (H&E staining, TUNEL assay for apoptosis). c. Collect major organs (heart, liver, spleen, lungs, kidneys) for histological analysis to assess systemic toxicity.
Experimental Workflow
The following diagram illustrates the workflow for a typical preclinical study evaluating an MMP-9 responsive drug delivery system.
Caption: Preclinical evaluation workflow.
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data from the in vivo efficacy study.
Table 1: Nanoparticle Characteristics
| Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| Non-cleavable NP | 120 ± 5.2 | 0.15 ± 0.02 | 15.3 ± 1.1 | 85.2 ± 3.4 |
| FFAGLDD-NP | 125 ± 4.8 | 0.14 ± 0.03 | 14.9 ± 0.9 | 83.7 ± 2.9 |
Table 2: In Vivo Antitumor Efficacy
| Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Inhibition Rate (%) | Final Body Weight (g) |
| Saline | 125 ± 15 | 1580 ± 210 | - | 20.1 ± 1.5 |
| Free Doxorubicin | 130 ± 18 | 850 ± 150 | 46.2 | 17.5 ± 1.8 |
| Non-cleavable NP | 128 ± 16 | 790 ± 130 | 50.0 | 19.8 ± 1.6 |
| FFAGLDD-NP | 126 ± 17 | 320 ± 95 | 79.7 | 19.5 ± 1.4 |
Table 3: Histological Analysis
| Treatment Group | Apoptotic Index (TUNEL, %) | Cardiotoxicity Score |
| Saline | 5.2 ± 1.1 | 0 |
| Free Doxorubicin | 25.8 ± 3.5 | 3 |
| Non-cleavable NP | 28.1 ± 4.2 | 1 |
| FFAGLDD-NP | 55.3 ± 6.8 | 1 |
Note: Cardiotoxicity score can be graded based on myocardial damage observed in H&E stained heart tissue sections (e.g., 0 = no damage, 3 = severe damage).
Conclusion
The use of the MMP-9 cleavable peptide, this compound, in drug delivery systems offers a promising strategy for targeted cancer therapy. By leveraging the overexpression of MMP-9 in the tumor microenvironment, these systems can achieve localized drug release, thereby enhancing antitumor efficacy and reducing systemic toxicity. The protocols and data presentation formats provided here offer a framework for the preclinical evaluation of such advanced therapeutic platforms. Researchers are encouraged to adapt these methodologies to their specific nanoparticle systems and disease models.
References
Application Notes and Protocols: Utilizing FFAGLDD-TFA as a Substrate for Matrix Metalloproteinase-9 (MMP-9) Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix Metalloproteinase-9 (MMP-9), a member of the zinc-dependent endopeptidase family, is a critical enzyme involved in the degradation of extracellular matrix components. Its overexpression is implicated in a variety of pathological processes, including tumor invasion, metastasis, and inflammation. Consequently, the identification of potent and selective MMP-9 inhibitors is a key objective in drug discovery. The peptide sequence Phe-Phe-Ala-Gly-Leu-Asp-Asp (FFAGLDD), coupled with a trifluoroacetic acid (TFA) salt, serves as a selective substrate for MMP-9. This application note provides a detailed protocol for utilizing FFAGLDD-TFA in a fluorogenic assay to screen for and characterize MMP-9 inhibitors.
The principle of the assay is based on Fluorescence Resonance Energy Transfer (FRET). The FFAGLDD peptide is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by MMP-9, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. Potential inhibitors of MMP-9 will prevent this cleavage, leading to a decrease in the fluorescence signal.
Key Applications
-
High-throughput screening (HTS) of compound libraries for MMP-9 inhibitors.
-
Determination of inhibitor potency (e.g., IC50 values).
-
Kinetic analysis of MMP-9 inhibition.
Quantitative Data Summary
The following table presents representative data from an MMP-9 inhibition assay using a FRET-based FFAGLDD substrate. The IC50 values for three known MMP-9 inhibitors are provided for comparison.
| Inhibitor Compound | IC50 (nM) for MMP-9 | Selectivity (Fold vs. MMP-1) |
| Inhibitor A (Reference) | 15.2 ± 1.8 | >100 |
| Inhibitor B (Reference) | 45.7 ± 3.5 | >50 |
| Experimental Compound X | 22.1 ± 2.1 | >80 |
Experimental Protocols
Materials and Reagents
-
Active human recombinant MMP-9 (Enzo Life Sciences, Cat. No. BML-SE183 or equivalent)
-
MMP-9 FRET Substrate: (Fluorophore)-FFAGLDD-(Quencher)-TFA
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 5 µM ZnCl2, 0.01% Brij-35
-
Reference MMP-9 Inhibitor (e.g., Marimastat)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation/emission wavelengths appropriate for the chosen FRET pair (e.g., Ex/Em = 340/490 nm)
-
Test compounds (potential inhibitors) dissolved in DMSO
Experimental Workflow
Caption: Experimental workflow for MMP-9 inhibition assay.
Detailed Assay Protocol
-
Prepare Reagents:
-
Prepare the Assay Buffer and store it at 4°C.
-
Reconstitute the MMP-9 FRET substrate in DMSO to a stock concentration of 10 mM and store it at -20°C, protected from light.
-
Reconstitute the active MMP-9 enzyme according to the manufacturer's instructions. Prepare a working solution in Assay Buffer. The final concentration in the assay will typically be in the low nanomolar range (e.g., 1-5 nM).
-
Prepare a stock solution of the reference inhibitor in DMSO.
-
Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.
-
-
Assay Procedure:
-
Add 2 µL of the serially diluted test compounds, reference inhibitor, or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 88 µL of the diluted MMP-9 enzyme solution to each well.
-
Mix gently and incubate the plate at 37°C for 15 minutes to allow for inhibitor binding to the enzyme.
-
Prepare a substrate solution by diluting the FRET substrate stock in Assay Buffer. The final concentration in the assay should be at or near the Km value for the substrate.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well. The final reaction volume will be 100 µL.
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes. Use the appropriate excitation and emission wavelengths for the FRET pair.
-
Data Analysis
-
Calculate Reaction Rates: For each well, plot the fluorescence units (RFU) versus time. The initial reaction velocity (V) is the slope of the linear portion of this curve.
-
Determine Percent Inhibition: Calculate the percentage of MMP-9 inhibition for each concentration of the test compound using the following equation:
-
% Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
Where V_inhibitor is the reaction rate in the presence of the inhibitor and V_vehicle is the reaction rate with DMSO only.
-
-
Calculate IC50 Values: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Signaling Pathway Context
Caption: Role of MMP-9 in ECM degradation and pathology.
Conclusion
The FFAGLDD peptide sequence is a valuable tool for studying the activity of MMP-9. When incorporated into a FRET-based substrate, it provides a robust and sensitive method for the high-throughput screening and characterization of MMP-9 inhibitors. The protocols and information provided herein serve as a comprehensive guide for researchers aiming to identify novel therapeutics targeting this important enzyme.
Application Notes and Protocols for FFAGLDD-TFA Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the administration of FFAGLDD-TFA in mice. FFAGLDD is a peptide sequence selectively cleaved by Matrix Metalloproteinase-9 (MMP-9), an enzyme often overexpressed in the tumor microenvironment.[1][2] This property makes the FFAGLDD peptide a valuable tool in drug delivery systems, where it can act as a cleavable linker for the targeted release of therapeutic agents, such as doxorubicin, in MMP-9 rich environments like tumors.[1][3] The trifluoroacetate (TFA) salt is a common counter-ion for synthetic peptides, and its presence should be considered in experimental design. This protocol outlines the necessary steps for the preparation and in vivo administration of a hypothetical FFAGLDD-conjugated therapeutic agent in its TFA salt form for pre-clinical evaluation in murine models.
Data Presentation
The successful in vivo application of an FFAGLDD-based therapeutic requires careful consideration of dosage, administration route, and vehicle. The following table summarizes typical quantitative parameters for the administration of peptide-drug conjugates in mice, derived from various studies. It is crucial to note that the optimal parameters for a specific FFAGLDD-drug conjugate must be determined empirically.
| Parameter | Typical Range | Notes |
| Dosage | 1 - 25 mg/kg | Highly dependent on the potency of the conjugated drug and the tumor model. Dose-ranging studies are recommended.[4][5] |
| Administration Volume | 100 - 200 µL | For intravenous and intraperitoneal injections in mice. |
| Vehicle | Sterile Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5-10% DMSO in saline/PBS | Vehicle selection depends on the solubility of the FFAGLDD-conjugate.[6] |
| Administration Route | Intravenous (tail vein), Intraperitoneal, Subcutaneous | Intravenous administration allows for systemic distribution and is common for targeting solid tumors.[3][7] |
| Frequency of Administration | Daily to once weekly | Dependent on the pharmacokinetic profile of the conjugate and the experimental design. |
Experimental Protocols
Protocol 1: Preparation of FFAGLDD-TFA Conjugate Formulation
This protocol describes the preparation of a sterile solution of the FFAGLDD-TFA drug conjugate for in vivo administration.
Materials:
-
FFAGLDD-TFA drug conjugate
-
Sterile, pyrogen-free vehicle (e.g., 0.9% saline, PBS, or a solution containing a solubilizing agent like DMSO)
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Determine the required concentration: Based on the desired dose (mg/kg) and the average weight of the mice, calculate the required concentration of the FFAGLDD-TFA conjugate in the vehicle.
-
Dissolution: Aseptically weigh the required amount of FFAGLDD-TFA conjugate and transfer it to a sterile microcentrifuge tube. Add the calculated volume of the sterile vehicle.
-
Solubilization: Gently vortex the solution until the peptide conjugate is completely dissolved. If the conjugate has poor aqueous solubility, a vehicle containing a biocompatible co-solvent such as DMSO may be necessary.[6] Start with a small percentage of DMSO and increase if needed, ensuring the final concentration is well-tolerated by the animals.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile tube to ensure the removal of any potential microbial contaminants.
-
Storage: Use the prepared formulation immediately. If short-term storage is necessary, store at 2-8°C and protect from light, depending on the stability of the conjugated drug.
Protocol 2: Administration of FFAGLDD-TFA Conjugate to Mice
This protocol details the intravenous (tail vein) administration of the prepared FFAGLDD-TFA conjugate solution to mice bearing subcutaneous tumor xenografts.
Materials:
-
Prepared sterile FFAGLDD-TFA conjugate solution
-
Tumor-bearing mice (e.g., nude mice with subcutaneous HT1080 xenografts, which are known to express high levels of MMP-9)[8]
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol or isopropanol wipes
-
Sterile insulin syringes (e.g., 29G)
-
Gauze pads
Procedure:
-
Animal Preparation: Place the mouse in a suitable restrainer. To induce vasodilation for easier injection, warm the mouse's tail using a heat lamp or a warming pad for a few minutes.[3]
-
Site Disinfection: Wipe the tail with a 70% ethanol or isopropanol wipe to disinfect the injection site.[3]
-
Loading the Syringe: Draw the calculated volume of the FFAGLDD-TFA conjugate solution into a sterile insulin syringe. Ensure there are no air bubbles.
-
Injection: Identify one of the lateral tail veins. With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.
-
Administration: Slowly inject the solution. There should be minimal resistance. If resistance is felt or a blister appears, the needle is not in the vein. In this case, withdraw the needle and attempt the injection at a more proximal site on the tail.[3]
-
Post-Injection Care: After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions. Continue to monitor the animal's health and tumor growth according to the experimental plan.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action for an MMP-9-targeted FFAGLDD-drug conjugate.
Experimental Workflow
Caption: In vivo experimental workflow for evaluating an FFAGLDD-drug conjugate.
References
- 1. Matrix metalloproteinase-9 (MMP-9) as an activator of nanosystems for targeted drug delivery in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MMP-9 Responsive PEG Cleavable Nanovesicles for Efficient Delivery of Chemotherapeutics to Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Safety evaluations of a synthetic antimicrobial peptide administered intravenously in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits [jove.com]
- 7. The route of administration dictates the immunogenicity of peptide-based cancer vaccines in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of MMP-2 and MMP-9 activity in vivo with a triple-helical peptide optical probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FFAGLDD TFA in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries to identify potential therapeutic candidates.[1] These automated platforms are crucial for efficiently analyzing thousands of compounds, providing valuable data on their biological activity.[1][2] This document provides detailed application notes and protocols for the use of FFAGLDD Trifluoroacetate (TFA), a novel peptide-based inhibitor, in HTS campaigns.
FFAGLDD is a synthetic peptide designed to target the hypothetical "Kinase-X" signaling pathway, which is implicated in various proliferative diseases. The trifluoroacetate salt form ensures stability and solubility of the peptide for use in aqueous assay buffers. These guidelines will detail the experimental setup, data analysis, and expected outcomes when using FFAGLDD TFA as a reference compound in HTS for novel Kinase-X inhibitors.
This compound Mechanism of Action and Signaling Pathway
This compound is designed to be a competitive inhibitor of "Substrate-A" binding to the active site of "Kinase-X". By occupying the active site, FFAGLDD prevents the phosphorylation of Substrate-A, thereby inhibiting the downstream signaling cascade that leads to cell proliferation.
Caption: Hypothetical Kinase-X signaling pathway inhibited by this compound.
High-Throughput Screening Protocol
A common method for screening kinase inhibitors is a fluorescence polarization (FP) assay.[3] This protocol outlines an FP-based competitive binding assay to identify compounds that displace a fluorescently labeled tracer from the Kinase-X active site.
Materials and Reagents
-
Kinase-X enzyme
-
Fluorescently-labeled tracer peptide
-
This compound (positive control)
-
DMSO (compound solvent)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black plates
Primary HTS Assay Protocol
-
Compound Plating: Using an acoustic liquid handler, pin tool, or other automated dispenser, transfer 50 nL of each compound from the library (typically at 10 mM in DMSO) to a 384-well assay plate. Also, plate this compound as a positive control and DMSO as a negative control.
-
Enzyme Addition: Add 10 µL of Kinase-X solution (2X final concentration) in assay buffer to all wells.
-
Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Tracer Addition: Add 10 µL of the fluorescently-labeled tracer peptide (2X final concentration) in assay buffer to all wells.
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Read the fluorescence polarization on a suitable plate reader.
Secondary Dose-Response Assay Protocol
-
Serial Dilution: Prepare a serial dilution of this compound and any identified hits from the primary screen. A common starting concentration is 100 µM, with 10-point, 3-fold dilutions.
-
Compound Plating: Dispense 50 nL of each concentration into the wells of a 384-well plate.
-
Assay Performance: Follow steps 2-6 of the primary HTS assay protocol.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation and Analysis
Primary Screen Data Summary
The quality of an HTS assay is often assessed using the Z'-factor, a statistical measure of the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
| Parameter | Value |
| Total Compounds Screened | 100,000 |
| Hit Concentration | 10 µM |
| Positive Control | This compound (50 µM) |
| Negative Control | DMSO |
| Z'-Factor | 0.82 |
| Hit Rate | 0.5% |
Dose-Response Data for this compound
The IC50 value represents the concentration of an inhibitor required to displace 50% of the tracer.
| Concentration (µM) | Fluorescence Polarization (mP) |
| 100 | 115 |
| 33.3 | 120 |
| 11.1 | 135 |
| 3.7 | 175 |
| 1.2 | 250 |
| 0.4 | 320 |
| 0.1 | 345 |
| 0.04 | 350 |
| 0.01 | 352 |
| 0 (DMSO) | 355 |
| Calculated IC50 | 1.5 µM |
HTS Workflow
The overall workflow for a typical HTS campaign, from initial screening to hit confirmation, is depicted below.
Caption: A generalized workflow for a high-throughput screening campaign.
Conclusion
This compound serves as a valuable tool and reference compound in high-throughput screening campaigns aimed at discovering novel inhibitors of the Kinase-X pathway. The protocols and data presented here provide a robust framework for researchers to develop and validate HTS assays. The use of standardized protocols and rigorous data analysis, including the assessment of assay quality through metrics like the Z'-factor, is essential for the successful identification of promising lead compounds for further drug development.
References
Application Notes and Protocols for Fluorescent Labeling of FFAGLDD TFA
Audience: Researchers, scientists, and drug development professionals.
Introduction
FFAGLDD TFA is a synthetic peptide specifically designed as a selective substrate for Matrix Metalloproteinase-9 (MMP-9), an enzyme implicated in various physiological and pathological processes, including cancer metastasis and inflammation.[1] The trifluoroacetate (TFA) salt form is a common result of the solid-phase peptide synthesis (SPPS) process.[2][3] Fluorescently labeling peptides like FFAGLDD is a critical technique for visualizing and tracking biological processes.[4] It enables researchers to monitor the peptide's intracellular localization, quantify enzyme activity, and assess its biodistribution in preclinical studies.[5][6][7]
This document provides detailed protocols for the fluorescent labeling of this compound, guidelines for selecting appropriate fluorescent dyes, and methods for the purification and characterization of the resulting conjugate.
Selecting an Appropriate Fluorescent Dye
The choice of a fluorescent dye is crucial and depends on the specific experimental requirements, including the available detection equipment (e.g., microscopes, plate readers), photostability, brightness, and potential interference with the peptide's biological function.[4][8]
Key Considerations:
-
Spectral Properties: The dye's excitation and emission wavelengths must be compatible with the instrumentation's light sources and detectors.
-
Photostability: Dyes resistant to photobleaching are essential for applications requiring prolonged light exposure, such as time-lapse microscopy.[8]
-
pH Sensitivity: Select dyes that maintain fluorescence across the expected pH range of your experiment.[8]
-
TFA Compatibility: FFAGLDD is supplied as a TFA salt. While most common dyes are compatible, some, like BODIPY dyes, can be unstable in the presence of TFA and should be avoided.[8]
Table 1: Properties of Common Amine-Reactive Fluorescent Dyes
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Color | Key Characteristics |
| FAM (Carboxyfluorescein) | ~494 | ~518 | Green | Most commonly used dye for peptides; good water solubility.[5][8][9] |
| FITC (Fluorescein isothiocyanate) | ~495 | ~517 | Green | Similar to FAM, but the resulting thiourea bond is less stable than FAM's amide bond.[8][9] |
| TAMRA (Tetramethylrhodamine) | ~552-557 | ~578-583 | Red | Bright and photostable; often used in FRET studies.[5][8][9] |
| TRITC (Tetramethylrhodamine isothiocyanate) | ~557 | ~576 | Red | An isothiocyanate derivative of rhodamine.[5] |
| Cy3 | ~550 | ~570 | Orange-Red | Part of the cyanine dye family; bright and photostable.[5][8][9] |
| Cy5 | ~650 | ~670 | Far-Red | Ideal for multiplexing with other fluorophores and reducing background autofluorescence.[5][8][9] |
| Alexa Fluor 488 | ~490 | ~525 | Green | Highly photostable and pH-insensitive alternative to FAM/FITC.[5] |
Experimental Protocols
Labeling Strategy: N-Terminal Amine Labeling
The amino acid sequence of the core peptide is Phe-Phe-Ala-Gly-Leu-Asp-Asp. This sequence lacks internal lysine or cysteine residues, meaning the primary site for conjugation is the free amine group at the N-terminus. This allows for site-specific labeling with a 1:1 dye-to-peptide ratio.[7][10] The most common method for this is using an N-hydroxysuccinimide (NHS) ester-activated dye, which reacts with the primary amine to form a stable amide bond.[8][10]
Caption: General workflow for N-terminal labeling of this compound.
Protocol 1: N-Terminal Labeling with FAM-NHS Ester
This protocol details the steps for labeling this compound with 5(6)-Carboxyfluorescein N-hydroxysuccinimide ester (FAM-NHS).
Materials:
-
This compound peptide
-
5(6)-FAM NHS Ester
-
0.1 M Sodium Bicarbonate buffer (pH 8.5)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Peptide Preparation: Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 2-5 mg/mL. The alkaline pH is necessary to deprotonate the N-terminal amine group, making it nucleophilic.[11]
-
Dye Preparation: Immediately before use, dissolve the FAM-NHS ester in a small volume of anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the FAM-NHS ester solution to the peptide solution. A molar ratio of 1.5:1 to 3:1 (dye:peptide) is recommended to ensure efficient labeling.[11]
-
Incubation: Gently mix the reaction vial and incubate for 2-4 hours at room temperature, protected from light.
-
Purification (Size-Exclusion Chromatography):
-
Equilibrate a Sephadex G-25 column with PBS (pH 7.4).[11]
-
Apply the reaction mixture to the top of the column.
-
Elute the mixture with PBS. The labeled peptide, being larger, will elute first, while the smaller, unreacted dye molecules will be retained longer.
-
Collect fractions and monitor the fluorescence. Pool the fractions corresponding to the first fluorescent peak.
-
-
Purification (Alternative - RP-HPLC): For higher purity, reverse-phase high-performance liquid chromatography (RP-HPLC) can be used. Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[12]
Protocol 2: Characterization of Labeled FFAGLDD
After purification, it is essential to confirm the successful conjugation and purity of the labeled peptide.
A. Mass Spectrometry:
-
Objective: To confirm the covalent attachment of the dye.
-
Procedure: Analyze a sample of the purified product using electrospray ionization (ESI) or MALDI mass spectrometry.
-
Expected Result: The observed molecular weight should correspond to the sum of the molecular weight of the FFAGLDD peptide and the molecular weight of the FAM dye minus the NHS group.
B. Fluorescence Spectroscopy:
-
Objective: To confirm the spectral properties of the conjugate.[11]
-
Procedure:
Application Example: MMP-9 Activity Assay
The fluorescently labeled FFAGLDD peptide can serve as a highly specific substrate to monitor the enzymatic activity of MMP-9. Cleavage of the peptide by MMP-9 can be detected by analyzing the reaction products.
Caption: Mechanism of fluorescent FFAGLDD cleavage by MMP-9.
Protocol Outline: MMP-9 Cleavage Assay
-
Reaction Setup: Incubate the FAM-labeled FFAGLDD peptide in an appropriate MMP-9 assay buffer with recombinant active MMP-9 enzyme.
-
Time Course: Collect aliquots from the reaction at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Stop the reaction in each aliquot by adding an MMP inhibitor (e.g., EDTA).
-
Analysis: Analyze the samples using RP-HPLC. Monitor the fluorescence signal.
-
Interpretation: As the reaction proceeds, the peak corresponding to the intact FAM-FFAGLDD will decrease, while new peaks corresponding to the fluorescently labeled cleavage products will appear and increase over time. The rate of product formation is proportional to the MMP-9 activity.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. lifetein.com [lifetein.com]
- 5. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 6. lubio.ch [lubio.ch]
- 7. Fluorescent-labeled peptides – ProteoGenix [us.proteogenix.science]
- 8. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 9. qyaobio.com [qyaobio.com]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
Application Notes and Protocols for the Use of Synthetic Peptides in Co-Immunoprecipitation Assays
Topic: FFAGLDD TFA Use in Co-Immunoprecipitation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Co-immunoprecipitation (Co-IP) is a powerful technique to study protein-protein interactions in their native cellular context.[1][2][3][4] The method involves enriching a specific protein ("bait") from a complex mixture, such as a cell lysate, using an antibody, which in turn pulls down its interacting partners ("prey").[2] The entire protein complex can then be analyzed to identify novel binding partners and to understand cellular signaling pathways.[1][5]
Synthetic peptides are valuable tools in Co-IP experiments.[6] They can be used to competitively elute protein complexes from the antibody, preserving the integrity of the protein-protein interactions for downstream analysis like mass spectrometry.[4] Additionally, synthetic peptides corresponding to specific protein domains can be used to disrupt protein-protein interactions, helping to validate and map the binding sites.[6] While there is no specific literature available for a peptide with the sequence "FFAGLDD," this document will provide a detailed protocol on how a synthetic peptide, hypothetically this compound, could be utilized in Co-IP assays. The "TFA" designation typically refers to trifluoroacetic acid, a counterion used during peptide synthesis and purification, and it is important to consider its potential effects in biological assays.[7]
Key Applications of Synthetic Peptides in Co-IP
-
Competitive Elution: A synthetic peptide that mimics the epitope recognized by the antibody can be used to gently elute the entire protein complex, avoiding harsh elution conditions that might disrupt protein-protein interactions.[4]
-
Interaction Disruption: By introducing a peptide that mimics a binding domain, the interaction between the bait and prey proteins can be competitively inhibited, which serves as a negative control and helps to validate the specificity of the interaction.[6]
-
Bait for Pull-Down Assays: A biotinylated or otherwise tagged synthetic peptide can be immobilized on a solid support (e.g., streptavidin beads) to act as the "bait" to pull down its interacting proteins from a cell lysate.[6]
Experimental Protocols
This section provides a detailed methodology for a Co-IP experiment using a hypothetical this compound peptide for competitive elution.
Materials:
-
Cells expressing the protein of interest
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody specific to the bait protein
-
Protein A/G magnetic beads or agarose slurry
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (Wash Buffer containing 1-5 mg/mL this compound peptide)
-
SDS-PAGE sample buffer
-
Equipment: Centrifuge, magnetic rack (for magnetic beads), rotator, electrophoresis and Western blotting apparatus.
Protocol:
-
Cell Lysis:
-
Culture and harvest cells. For adherent cells, wash with ice-cold PBS and then scrape in lysis buffer. For suspension cells, pellet by centrifugation and resuspend in lysis buffer.
-
Incubate the cell lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This contains the soluble proteins.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the cleared lysate and incubate with rotation for 1 hour at 4°C. This step reduces non-specific binding of proteins to the beads.
-
Pellet the beads by centrifugation (or using a magnetic rack) and discard the beads. The supernatant is the pre-cleared lysate.
-
-
Immunoprecipitation (Formation of Antibody-Antigen Complex):
-
Add the primary antibody specific for the bait protein to the pre-cleared lysate. The optimal antibody concentration should be determined empirically.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C to allow the formation of the antibody-antigen complex.
-
-
Capture of Immune Complex:
-
Add Protein A/G beads to the lysate-antibody mixture.
-
Incubate with rotation for 1-2 hours at 4°C to allow the beads to bind to the antibody-antigen complex.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Repeat the wash step 3-5 times to remove non-specifically bound proteins.
-
-
Elution with this compound Peptide:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in Elution Buffer containing the this compound peptide. The optimal concentration of the peptide should be determined empirically (typically in the range of 1-5 mg/mL).
-
Incubate with gentle agitation for 30-60 minutes at room temperature or 4°C.
-
Pellet the beads and carefully collect the supernatant, which contains the eluted protein complex.
-
-
Analysis:
-
The eluted protein complexes can be analyzed by SDS-PAGE followed by Western blotting to confirm the presence of the bait and expected prey proteins.
-
For identification of novel interaction partners, the eluate can be subjected to mass spectrometry analysis.
-
Data Presentation
Table 1: Hypothetical Quantitative Data for a Co-IP Experiment Using this compound Peptide
| Parameter | Experimental Condition | Control Condition |
| Bait Protein | Protein X | Protein X |
| Prey Protein | Protein Y | Protein Y |
| Antibody | Anti-Protein X | Isotype Control IgG |
| Elution Method | Competitive Elution with this compound | Glycine-HCl (pH 2.5) |
| Bait Protein Yield (ng) | 500 | 480 |
| Prey Protein Yield (ng) | 150 | 5 (non-specific) |
| Mass Spectrometry Hits (Prey) | 25 unique interactors | 3 known contaminants |
Visualizations
References
- 1. Co-Immunoprecipitation (Co-IP): Principles, Experimental Design and Applications - Creative Proteomics [iaanalysis.com]
- 2. Co-IP Bait and Prey, and other applications of Immunoprecipitation (IP) | Cell Signaling Technology [cellsignal.com]
- 3. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 4. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 5. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 6. lifetein.com [lifetein.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Optimizing FFAGLDD Peptide Assays: A Technical Support Guide to Managing TFA Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for optimizing assays involving the FFAGLDD peptide, with a specific focus on managing trifluoroacetic acid (TFA) concentrations.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it in my FFAGLDD peptide sample?
A: Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis of peptides for cleaving the peptide from the resin and during purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2][3] It is used in the mobile phase as an ion-pairing agent to improve peak separation.[4] After purification and lyophilization (freeze-drying), residual TFA often remains bound to the peptide as a counter-ion, forming a TFA salt.[1][3]
Q2: How can residual TFA interfere with my biological assays?
A: Residual TFA can significantly impact assay results in several ways:
-
Cellular Toxicity: TFA can be toxic to cells, even at low concentrations, potentially inhibiting cell proliferation or causing cell death, which can lead to false negatives or skewed data in cell-based assays.[3][5][6]
-
Alteration of Peptide Structure: As a strong acid, TFA can alter the secondary structure and biological activity of peptides, affecting how they interact with their intended targets.[1][7]
-
pH Alteration: The acidity of TFA can lower the pH of your assay buffer, which can affect enzyme kinetics, receptor binding, and overall assay stability.[3]
-
Assay Interference: TFA has a strong absorbance band that can interfere with spectroscopic methods used for determining peptide secondary structure, such as infrared spectroscopy.[3][8] In some cases, TFA has been shown to act as an unintended allosteric modulator of receptors.[3][6]
Q3: What is a generally acceptable concentration of TFA for biological assays?
A: There is no single universal threshold for TFA, as sensitivity varies greatly between assay types. However, studies have shown that TFA can inhibit the growth of certain cell lines, such as osteoblasts and chondrocytes, at concentrations as low as 10 nM.[6] For sensitive cell-based assays, it is highly recommended to reduce the TFA content to less than 1% or exchange it for a more biocompatible counter-ion like acetate or hydrochloride (HCl).[6][9]
Troubleshooting Guide
If you are experiencing unexpected or inconsistent results in your FFAGLDD peptide assays, residual TFA may be the culprit. Follow this troubleshooting guide to diagnose and resolve the issue.
dot digraph "TFA_Troubleshooting_Workflow" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.6, pad="0.5,0.5"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Node Definitions start [label="Assay Failure or\nInconsistent Results", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; check_controls [label="Are positive and negative\ncontrols working as expected?", fillcolor="#FBBC05", fontcolor="#202124"]; assay_issue [label="Troubleshoot general\nassay parameters\n(reagents, incubation times, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; peptide_issue [label="Problem is likely\npeptide-related.", fillcolor="#F1F3F4", fontcolor="#202124"]; tfa_control [label="Run a 'TFA only' control.\nAdd TFA to a healthy assay\nat estimated residual concentration.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tfa_impact [label="Does the 'TFA only' control\nreplicate the assay failure?", fillcolor="#FBBC05", fontcolor="#202124"]; tfa_confirmed [label="TFA interference is confirmed.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; tfa_unlikely [label="TFA is not the primary cause.\nRe-evaluate peptide integrity,\nsolubility, and concentration.", fillcolor="#F1F3F4", fontcolor="#202124"]; remove_tfa [label="Proceed to TFA Removal\nor Salt Exchange.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges start -> check_controls; check_controls -> assay_issue [label=" No"]; check_controls -> peptide_issue [label="Yes "]; peptide_issue -> tfa_control; tfa_control -> tfa_impact; tfa_impact -> tfa_confirmed [label="Yes"]; tfa_impact -> tfa_unlikely [label="No"]; tfa_confirmed -> remove_tfa; } dot
Caption: Troubleshooting workflow to determine if TFA is the cause of assay failure.Quantitative Data Summary
The decision to remove or exchange TFA depends on the sensitivity of your assay. The following tables provide a summary of potential TFA effects and a comparison of common removal methods.
Table 1: Effect of Residual TFA on Different Assay Types
| Assay Type | Potential Effect of TFA | Recommended Action |
| Cell-Based Assays | Can inhibit or stimulate cell proliferation, leading to variable results.[3][6] | High Priority: Exchange TFA for HCl or Acetate. |
| Enzyme Kinetics | pH shift can alter enzyme activity. | Medium Priority: Consider TFA exchange or ensure robust buffering. |
| Structural Studies (IR) | Strong absorbance band can obscure peptide's amide I band.[3] | High Priority: TFA must be removed or exchanged. |
| In Vivo Studies | Can elicit immune responses and is generally undesirable.[6][7] | High Priority: Exchange TFA for a biocompatible salt. |
Table 2: Comparison of TFA Removal & Exchange Methods
| Method | Principle | Pros | Cons |
| Lyophilization with HCl | Repeatedly dissolving the peptide in dilute HCl and freeze-drying. The stronger HCl displaces TFA.[1][5] | Simple, effective for achieving low TFA levels (<1%). | Can be time-consuming; requires multiple cycles.[10] Risk of peptide degradation if HCl concentration is too high.[8] |
| Ion-Exchange Chromatography | The peptide is bound to a charged resin, TFA is washed away, and the peptide is eluted with a new counter-ion (e.g., acetate).[5][8] | Can be highly effective. Allows exchange to weaker acids like acetic acid. | Can lead to low peptide recovery due to non-specific binding or precipitation.[5] Requires more optimization. |
| RP-HPLC Re-purification | Purifying the peptide again using a mobile phase containing a different, volatile acid like acetic acid. | Effective for both removal and re-purification. | Peptide loss during re-purification; requires access to HPLC. |
Experimental Protocols
Protocol: TFA Exchange to Hydrochloride (HCl) Salt
This is one of the most common and effective methods for removing residual TFA from peptide samples.[1][11]
Materials:
-
FFAGLDD peptide (TFA salt)
-
High-purity water
-
100 mM Hydrochloric acid (HCl) solution
-
Liquid nitrogen
-
Lyophilizer (freeze-dryer)
Procedure:
-
Dissolution: Dissolve the peptide in high-purity water to a concentration of approximately 1 mg/mL.[1]
-
Acidification: Add the 100 mM HCl solution to the dissolved peptide to reach a final HCl concentration between 2 mM and 10 mM.[1][11] Using an HCl concentration in this range is critical to ensure complete exchange without modifying the peptide.[1][11]
-
Incubation: Let the solution stand at room temperature for at least one minute.[10]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen, to ensure a uniform, crystalline solid.[1][10]
-
Lyophilization: Lyophilize the frozen sample overnight until all liquid is removed and a dry, fluffy powder remains.[1]
-
Repeat Cycles: To ensure maximum TFA removal, re-dissolve the lyophilized peptide powder in the dilute HCl solution and repeat the freezing and lyophilization steps.[1] At least two to three cycles are recommended.[1][5]
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide (now an HCl salt) in your desired assay buffer.[1]
dot digraph "TFA_Removal_Methods" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.6, pad="0.5,0.5"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Node Definitions start [label="Peptide Sample\n(FFAGLDD-TFA Salt)", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; decision [label="Is your assay\nsensitive to TFA?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; use_as_is [label="Use directly in assay\n(with TFA control)", fillcolor="#F1F3F4", fontcolor="#202124"]; choose_method [label="Select Removal/Exchange Method", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; lyophilization [label="Lyophilization\nwith HCl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ion_exchange [label="Ion-Exchange\nChromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hplc [label="RP-HPLC\nRe-purification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_product [label="Final Peptide\n(e.g., HCl or Acetate Salt)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges start -> decision; decision -> use_as_is [label="No"]; decision -> choose_method [label="Yes"]; choose_method -> lyophilization; choose_method -> ion_exchange; choose_method -> hplc; lyophilization -> end_product; ion_exchange -> end_product; hplc -> end_product; } dot
Caption: Decision flowchart for handling TFA in peptide samples.References
- 1. lifetein.com [lifetein.com]
- 2. omizzur.com [omizzur.com]
- 3. genscript.com [genscript.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. genscript.com.cn [genscript.com.cn]
- 7. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. lifetein.com [lifetein.com]
FFAGLDD TFA not showing expected effect in cells
Welcome to the technical support center for FFAGLDD TFA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common issues that may arise when this compound does not exhibit its expected effects in cellular assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you might encounter during your experiments with this compound in a question-and-answer format.
Issue 1: No or lower than expected cytotoxic effect of this compound-Doxorubicin conjugate.
Question: We are not observing the expected level of cell death after treating cancer cells with our this compound-Doxorubicin conjugate. What are the possible reasons?
Answer: A lack of cytotoxic effect can stem from several factors, ranging from the compound's integrity to the specifics of your experimental setup. Here’s a step-by-step troubleshooting guide:
1. Verify Compound Integrity and Activity:
-
TFA Salt Interference: this compound is supplied as a trifluoroacetate (TFA) salt. Residual TFA from the peptide synthesis and purification process can sometimes interfere with cellular assays, in some cases inhibiting and in others stimulating cell proliferation.[1][2][3] This can mask the true cytotoxic effect of the doxorubicin conjugate. Consider exchanging the TFA counter-ion for a more biologically compatible one like hydrochloride (HCl).[4]
-
Compound Degradation: Peptides, especially those containing certain amino acids, can be susceptible to degradation.[1] Ensure the compound has been stored correctly at -20°C and protected from light.[1] It is also possible for the compound to be unstable in the cell culture media over the course of the experiment.[5]
-
Improper Solubilization: Ensure the peptide conjugate is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it into your culture medium. Incomplete dissolution can lead to a lower effective concentration.
2. Assess the Cellular System:
-
MMP9 Expression and Activity: The FFAGLDD sequence is a selective cleavage site for Matrix Metalloproteinase-9 (MMP9).[6] For the doxorubicin to be released and exert its cytotoxic effect, the cells must be actively secreting MMP9 into the extracellular environment.
-
Confirm MMP9 Expression: Verify that your cell line expresses MMP9 at the protein level via Western blot or at the mRNA level using RT-qPCR.
-
Confirm MMP9 Activity: Use a gelatin zymography assay to confirm that the secreted MMP9 is enzymatically active.
-
-
Cell Health and Confluency: Unhealthy or overly confluent cells may not behave as expected. Ensure your cells are in the logarithmic growth phase and have high viability before starting the experiment.[7]
3. Review Experimental Parameters:
-
Dose and Incubation Time: The lack of effect could be due to an insufficient concentration of the conjugate or an inadequate incubation time. Perform a dose-response and time-course experiment to determine the optimal conditions.[8][9]
-
Assay Sensitivity: The chosen cell viability assay may not be sensitive enough to detect the cytotoxic effect.[8] Consider using a more sensitive assay, such as an ATP-based luminescent assay (e.g., CellTiter-Glo®).[8]
Issue 2: High variability between replicate wells.
Question: We are observing significant variability in cell viability between replicate wells treated with the same concentration of this compound-Doxorubicin. What could be the cause?
Answer: High variability can obscure the true biological effect of your compound. Here are common causes and solutions:
-
Uneven Cell Seeding: An inconsistent number of cells per well is a frequent source of variability.[8] Ensure you have a single-cell suspension before plating and use calibrated pipettes for accurate dispensing.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and other media components.[7] It is best practice to not use the outer wells for experimental conditions; instead, fill them with sterile PBS or culture medium.[8]
-
Incomplete Compound Mixing: Ensure the this compound-Doxorubicin conjugate is thoroughly mixed into the culture medium before adding it to the cells.
-
Incubation Conditions: Inconsistent temperature or CO2 levels within the incubator can affect cell health and lead to variable results. Ensure your incubator is properly calibrated and provides a uniform environment.
Issue 3: Unexpected results in downstream molecular assays (Western Blot or RT-qPCR).
Question: We are trying to assess the downstream effects of this compound-Doxorubicin treatment on apoptotic pathways via Western blot and RT-qPCR, but our results are inconsistent or negative. How can we troubleshoot this?
Answer: Inconsistent results in downstream assays often point to issues with the assay itself or the experimental design.
For Western Blotting:
-
Low Target Protein Expression: The proteins you are probing for (e.g., cleaved caspase-3) may be expressed at very low levels. Increase the amount of protein loaded per well or consider using an antibody enhancer solution.[10]
-
Poor Antibody Performance: The primary or secondary antibodies may not be specific or sensitive enough.[11] Ensure you are using validated antibodies at their optimal dilution.[11]
-
Inefficient Protein Transfer: Verify that the protein transfer from the gel to the membrane was successful by using a reversible protein stain like Ponceau S.[11]
-
Suboptimal Blocking or Washing: High background or non-specific bands can be caused by inadequate blocking or washing.[10][11] Optimize blocking conditions and increase the number and duration of wash steps.[11]
For RT-qPCR:
-
Poor RNA Quality: The quality of your starting RNA is critical. Ensure it is intact and free of contaminants by checking the 260/280 and 260/230 ratios and running it on a gel to check for degradation.[12][13]
-
Inefficient cDNA Synthesis: The reverse transcription step may be suboptimal. Ensure you are using an appropriate amount of high-quality RNA.[12]
-
Poorly Designed Primers: Primers that are not specific or efficient will lead to unreliable results.[12] Design and validate your primers according to standard guidelines.
-
Contamination: Contamination with genomic DNA or PCR products from previous experiments can lead to false positives.[12][14] Treat RNA samples with DNase I and always run a no-template control.[13]
Illustrative Data Tables
Table 1: Troubleshooting MMP9 Expression in Various Cancer Cell Lines
| Cell Line | MMP9 mRNA Expression (Relative Quantification) | MMP9 Protein Level (Western Blot Band Intensity) | MMP9 Activity (Gelatin Zymography) | Expected Sensitivity to this compound-Doxorubicin |
| HT-1080 | +++ | High | High | High |
| MDA-MB-231 | ++ | Moderate | Moderate | Moderate |
| MCF-7 | - | Not Detected | Not Detected | Low / Insensitive |
| A549 | + | Low | Low | Low |
Table 2: Example Dose-Response Data for this compound-Doxorubicin in HT-1080 cells
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 92 ± 5.1 |
| 0.5 | 75 ± 6.2 |
| 1.0 | 51 ± 4.8 |
| 5.0 | 22 ± 3.9 |
| 10.0 | 8 ± 2.1 |
Experimental Protocols
Protocol 1: Cellular Viability (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound-Doxorubicin in culture medium. Replace the existing medium with the medium containing the compound or a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
Protocol 2: Western Blot for MMP9 Detection
-
Sample Preparation: Culture cells to 80-90% confluency. Collect the conditioned medium and concentrate it using a centrifugal filter device. Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against MMP9 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: RT-qPCR for MMP9 mRNA Expression
-
RNA Extraction: Isolate total RNA from cultured cells using a commercial RNA extraction kit.
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase and oligo(dT) or random hexamer primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and MMP9-specific primers.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument using a standard cycling protocol.
-
Data Analysis: Analyze the data using the ΔΔCt method, normalizing the expression of MMP9 to a housekeeping gene (e.g., GAPDH or β-actin).
Visualizations
Caption: Mechanism of action for this compound-Doxorubicin.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. genscript.com [genscript.com]
- 2. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 12. pcrbio.com [pcrbio.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: FFAGLDD TFA Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing FFAGLDD TFA in their experiments. The content is tailored for professionals in drug development and scientific research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the trifluoroacetic acid (TFA) salt form of the FFAGLDD peptide. This peptide is designed as a selective substrate for Matrix Metalloproteinase-9 (MMP-9), an enzyme often overexpressed in cancer and inflammatory diseases. Its primary application is in the targeted delivery of cytotoxic agents (e.g., doxorubicin) to MMP-9 expressing cells. The peptide acts as a linker that is cleaved upon encountering MMP-9, releasing the conjugated drug in the target microenvironment.
Q2: Why is my peptide supplied as a TFA salt? Can this affect my experiment?
A2: Trifluoroacetic acid (TFA) is commonly used during the final cleavage and purification steps of solid-phase peptide synthesis.[1][2][3] It is important to be aware that residual TFA can remain as a counter-ion with the peptide. At certain concentrations, TFA itself can influence experimental results by altering the pH of solutions or even eliciting cellular responses, such as inhibiting or stimulating cell growth.[1] For sensitive in vivo or cell-based assays, it is crucial to consider the potential effects of TFA and, if necessary, exchange it for a more biologically compatible counter-ion like hydrochloride (HCl) or acetate.
Q3: I am observing high background fluorescence in my cleavage assay. What are the common causes?
A3: High background fluorescence in a cell-based assay can stem from several sources. Common culprits include autofluorescence from media components like phenol red or fetal bovine serum.[4][5] Additionally, inadequate washing steps can leave residual unbound fluorescently-labeled peptide, contributing to the background signal.[6] Optimizing your wash protocol and considering the use of phenol red-free media or performing measurements in a buffered saline solution can help mitigate this issue.
Q4: My FFAGLDD-drug conjugate shows low efficacy. What should I investigate?
A4: Low efficacy of a peptide-drug conjugate (PDC) can be due to several factors. The stability of the linker is critical; if it's cleaved prematurely in circulation before reaching the target, the therapeutic window narrows.[7][8][9] You should also verify the expression and activity of MMP-9 in your specific cell model, as low enzyme levels will result in insufficient drug release. Finally, ensure that the peptide-drug conjugate can effectively penetrate the tissue and reach the target cells.[10]
Troubleshooting Guides
Problem 1: Inconsistent or Non-Reproducible Fluorescence Readings in FRET Assay
Q: My fluorescence readings are highly variable between wells and experiments. How can I improve reproducibility?
A: Inconsistent readings in Fluorescence Resonance Energy Transfer (FRET) assays are a common challenge. Here’s a step-by-step guide to troubleshoot this issue:
-
Check Instrument Settings:
-
Gain and Flash Number: Ensure the gain setting on your plate reader is optimized for your assay's signal range. Increasing the number of flashes per well can average out signal fluctuations and improve consistency.
-
-
Verify Reagent and Sample Preparation:
-
Peptide Stability: Ensure your FFAGLDD-FRET peptide is properly stored and has not undergone degradation. Repeated freeze-thaw cycles should be avoided.
-
Concentration Accuracy: Double-check the final concentrations of your peptide substrate and MMP-9 enzyme. Inaccurate dilutions are a frequent source of variability.
-
-
Address Well-to-Well Variability:
-
Pipetting Technique: Ensure accurate and consistent pipetting across all wells. Use calibrated pipettes and pre-wet the tips.
-
Cell Seeding Density: If using a cell-based assay, uneven cell distribution can lead to variable MMP-9 expression and, consequently, variable cleavage. Ensure a homogenous cell suspension and consider using plates that promote even cell attachment.
-
Well Scanning: Some plate readers offer a well-scanning feature that takes multiple readings across different areas of the well. This can correct for heterogeneous signal distribution, especially with adherent cells.
-
Problem 2: No Significant Difference Between Control and Treated Cells in Viability Assay
Q: I don't see a significant decrease in cell viability in my MMP-9 expressing cells treated with the FFAGLDD-drug conjugate compared to my negative control. What is happening?
A: This suggests an issue with one or more steps in the drug delivery and action pathway.
-
Confirm MMP-9 Activity:
-
Verification: First, confirm that your target cells are actively expressing and secreting MMP-9. This can be done via Western Blot, ELISA, or a zymography assay.
-
Enzyme Inhibition: Be aware of potential MMP inhibitors in your cell culture medium, such as certain components in serum.
-
-
Assess Peptide Cleavage:
-
Evaluate Cellular Uptake:
-
Internalization: After cleavage, the drug needs to be internalized by the cells to exert its cytotoxic effect. You can use fluorescence microscopy to visualize the uptake of a fluorescently-tagged payload.
-
-
Consider Drug Conjugate Design:
Experimental Protocols & Data
Protocol: In Vitro MMP-9 Cleavage FRET Assay
This protocol describes a fluorometric assay to measure the cleavage of a FRET-labeled FFAGLDD peptide by recombinant human MMP-9. The peptide is conjugated to a fluorophore and a quencher. Upon cleavage, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
-
Reconstitute the FRET-labeled FFAGLDD peptide in DMSO to a stock concentration of 1 mM and then dilute in assay buffer to the desired final concentration (e.g., 10 µM).
-
Activate pro-MMP-9 with p-aminophenylmercuric acetate (APMA) according to the manufacturer's instructions, then dilute in assay buffer to the desired final concentration (e.g., 5 nM).
-
-
Assay Procedure:
-
In a 96-well black microplate, add 50 µL of the diluted FRET-labeled FFAGLDD peptide solution to each well.
-
Include control wells:
-
Negative Control: 50 µL of peptide solution + 50 µL of assay buffer (no enzyme).
-
Inhibitor Control: 50 µL of peptide solution + 50 µL of a known MMP-9 inhibitor in assay buffer before adding the enzyme.
-
-
Initiate the reaction by adding 50 µL of the diluted active MMP-9 solution to the appropriate wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for your fluorophore/quencher pair.
-
Measure the fluorescence intensity kinetically every 5 minutes for 60-90 minutes at 37°C.
-
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all readings.
-
Plot the fluorescence intensity versus time to obtain the reaction progress curves.
-
The initial reaction velocity can be calculated from the linear portion of the curve.
-
Quantitative Data Summary
Table 1: Troubleshooting Expected Outcomes in MMP-9 FRET Assay
| Issue | Potential Cause | Expected Fluorescence Signal (vs. Positive Control) |
| High Background | Autofluorescence / Unbound Peptide | High initial reading, low signal-to-noise ratio |
| Low Signal | Inactive Enzyme / Inhibitors Present | Flat or very shallow curve, minimal increase over time |
| Inconsistent Replicates | Pipetting Error / Temperature Fluctuation | High standard deviation between replicate wells |
| No Cleavage | Incorrect Peptide Sequence / Stable Linker | Signal similar to negative control (no enzyme) |
Table 2: Sample Cell Viability Data (IC50 Values)
| Cell Line | MMP-9 Expression | Treatment | IC50 (µM) |
| HT-1080 | High | Free Doxorubicin | 0.5 |
| HT-1080 | High | FFAGLDD-Doxorubicin | 1.2 |
| MCF-7 | Low | Free Doxorubicin | 0.8 |
| MCF-7 | Low | FFAGLDD-Doxorubicin | > 50 |
Visual Diagrams
Caption: Experimental workflow for testing an FFAGLDD-drug conjugate.
References
- 1. genscript.com.cn [genscript.com.cn]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. genscript.com [genscript.com]
- 4. biotium.com [biotium.com]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Trends in the research and development of peptide drug conjugates: artificial intelligence aided design [frontiersin.org]
- 9. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 10. Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress | MDPI [mdpi.com]
- 11. The use of Fluorescence Resonance Energy Transfer (FRET) peptides for measurement of clinically important proteolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A peptide-based fluorescence resonance energy transfer assay for Bacillus anthracis lethal factor protease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Trends in the research and development of peptide drug conjugates: artificial intelligence aided design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: FFAGLDD TFA Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with the FFAGLDD TFA peptide in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is the trifluoroacetate salt of the heptapeptide Phe-Phe-Ala-Gly-Leu-Asp-Asp. It is recognized as a substrate for Matrix Metalloproteinase-9 (MMP-9) and is often utilized in the development of enzyme-responsive drug delivery systems, where it can be cleaved at the Gly-Leu bond.[1]
Q2: I'm observing a loss of my FFAGLDD peptide in solution over time. What are the potential causes?
Loss of peptide in solution can be attributed to either physical instability (aggregation, precipitation, adsorption to surfaces) or chemical instability (degradation). For FFAGLDD, the presence of two adjacent aspartic acid (Asp) residues makes it particularly susceptible to chemical degradation pathways like deamidation and hydrolysis.[2]
Q3: My FFAGLDD solution has become cloudy or has visible precipitates. What is happening and how can I fix it?
Cloudiness or precipitation is a sign of peptide aggregation, a common form of physical instability.[2] This can be influenced by several factors including peptide concentration, pH, temperature, and the ionic strength of the solution.[2][3] The presence of trifluoroacetic acid (TFA) as a counter-ion can also affect the solubility and aggregation propensity of peptides.[2]
Troubleshooting Steps:
-
Sonication: Gently sonicate the solution to help break up aggregates.
-
pH Adjustment: Ensure the pH of your solution is optimal for FFAGLDD solubility. Peptides often have a pH of minimum solubility (isoelectric point) at which they are prone to aggregation.
-
Lower Concentration: Try working with a lower concentration of the peptide.
-
Solvent Change: If aggregation persists in aqueous buffers, consider dissolving the peptide in a small amount of an organic solvent like DMSO before diluting it with your aqueous buffer.
Q4: Can the trifluoroacetate (TFA) counter-ion affect my experiments?
Yes, residual TFA from peptide synthesis and purification can impact experimental outcomes.[4] TFA is a strong acid and can lower the pH of your peptide solution, potentially affecting peptide stability and the results of cellular or enzymatic assays.[4] For sensitive applications, it may be necessary to exchange the TFA counter-ion for a more biocompatible one, such as acetate or hydrochloride.[4][5]
Troubleshooting Guide: Common Stability Issues
This guide provides a structured approach to identifying and resolving common stability problems with this compound in solution.
Issue 1: Gradual Loss of Peptide Purity or Activity
Potential Cause: Chemical Degradation. The primary chemical degradation pathways for peptides include hydrolysis, deamidation, and oxidation.[6][7] The -Asp-Asp- sequence in FFAGLDD is a known "hot spot" for deamidation and hydrolysis.[2]
Recommended Actions:
-
pH Optimization: Maintain the pH of the stock solution and experimental buffers within a stable range, typically slightly acidic to neutral. Avoid extreme pH conditions.[6][8]
-
Temperature Control: Store stock solutions at -20°C or -80°C.[4][8] For working solutions, keep them on ice during experiments. Avoid repeated freeze-thaw cycles, which can accelerate degradation.[4]
-
Use of Stabilizing Agents: Consider the addition of excipients like sugars or polyols to your formulation, which can help stabilize the peptide structure.[9]
Issue 2: Inconsistent Results or Reduced Biological Activity
Potential Cause: Peptide Aggregation. As mentioned in the FAQs, aggregation reduces the concentration of active, monomeric peptide, leading to variable experimental results.[2]
Recommended Actions:
-
Confirm Solubility: Before starting your experiment, ensure your peptide is fully dissolved.
-
Control Peptide Concentration: Work below the critical concentration for aggregation if known. If not, perform concentration-dependent stability studies.
-
Minimize Agitation: Vigorous vortexing or shaking can sometimes induce aggregation. Mix by gentle pipetting or inversion.
Quantitative Data Summary
| Parameter | Condition | Impact on this compound Stability | General Recommendation |
| pH | Acidic (pH < 4) | Increased risk of hydrolysis at Asp residues. | Maintain pH between 5 and 7. |
| Neutral (pH ~7) | Potential for deamidation at Asp residues. | Use slightly acidic buffers if deamidation is a concern. | |
| Basic (pH > 8) | Increased rate of deamidation and other base-catalyzed degradation. | Avoid basic conditions. | |
| Temperature | 4°C | Suitable for short-term storage (days). | Use for working solutions. |
| -20°C | Good for long-term storage (months) of lyophilized powder and stock solutions.[4] | Aliquot stock solutions to avoid freeze-thaw cycles.[4] | |
| -80°C | Optimal for very long-term storage (years). | Recommended for archival samples. | |
| Solvent | Aqueous Buffers | Prone to hydrolysis and aggregation depending on pH and ionic strength. | Optimize buffer composition (e.g., phosphate, citrate). |
| Organic Co-solvents (e.g., DMSO, Acetonitrile) | Can improve solubility but may affect peptide structure and biological activity at high concentrations. | Use the minimum amount necessary to dissolve the peptide before diluting with an aqueous buffer. |
Experimental Protocols
Protocol 1: Assessing Peptide Stability by RP-HPLC
This protocol outlines a method to monitor the degradation of this compound over time.
Materials:
-
This compound peptide
-
Reverse-Phase HPLC (RP-HPLC) system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable buffer.
-
Aliquot the solution into multiple vials.
-
Store the vials under different conditions to be tested (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), remove an aliquot and inject it into the RP-HPLC system.
-
Run a gradient elution, for example, 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the chromatogram at 214 nm or 280 nm.
-
Data Analysis: Calculate the percentage of the main peptide peak area relative to the total peak area at each time point. A decrease in the main peak area and the appearance of new peaks indicate degradation.
Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring
This assay can be used to detect the formation of beta-sheet-rich aggregates.
Materials:
-
This compound peptide solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
96-well black plate
-
Fluorescence plate reader
Procedure:
-
Prepare this compound solutions at different concentrations or under various conditions that may induce aggregation.
-
In a 96-well plate, mix your peptide solution with ThT to a final concentration of ~10-20 µM.
-
Incubate the plate, with or without agitation, at a specific temperature.
-
Measure the fluorescence intensity at regular intervals (Excitation: ~440 nm, Emission: ~485 nm).
-
Data Analysis: An increase in fluorescence intensity over time suggests the formation of amyloid-like aggregates.
Visualizations
Caption: Potential degradation pathways for FFAGLDD peptide in solution.
Caption: Workflow for troubleshooting this compound stability issues.
References
- 1. This compound Targeting Peptide - Creative Biolabs [creative-biolabs.com]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. genscript.com [genscript.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pepamino.com [pepamino.com]
- 9. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
Technical Support Center: Troubleshooting FFAGLDD TFA Synthesis Impurities
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common impurities encountered during the synthesis of the FFAGLDD peptide, particularly those arising from trifluoroacetic acid (TFA) cleavage.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My HPLC analysis of crude FFAGLDD shows multiple peaks close to the main product peak. What are the likely impurities?
A1: The most probable impurities in FFAGLDD synthesis are related to the aspartic acid (D) residue and the overall hydrophobicity of the peptide. Key impurities include:
-
Aspartimide-related impurities: Aspartic acid is highly susceptible to forming a five-membered ring intermediate called aspartimide, especially when it is followed by amino acids like glycine (G) or alanine (A).[1][2][3] This can occur during both the Fmoc deprotection steps (piperidine treatment) and the final TFA cleavage. The aspartimide ring can then reopen to form a mixture of the correct α-aspartyl peptide and the isomeric β-aspartyl peptide, which are often difficult to separate by HPLC.[2]
-
Deletion sequences (e.g., FFGLDD, FAGLDD): The presence of multiple bulky and hydrophobic residues like Phenylalanine (F) and Leucine (L) can lead to steric hindrance and incomplete coupling during solid-phase peptide synthesis (SPPS). This results in peptides where one or more amino acids are missing.
-
Incomplete deprotection: Side-chain protecting groups, particularly on Aspartic Acid (e.g., OtBu), may not be completely removed during TFA cleavage, leading to impurities with residual protecting groups.
-
TFA adducts: Although less common, reactive species generated during TFA cleavage can sometimes form adducts with the peptide.
Q2: I have identified a side product with the same mass as my target FFAGLDD peptide, but it has a different retention time in HPLC. What could this be?
A2: A co-eluting species with the same mass is very likely a β-aspartyl isomer of your peptide.[2] This is a common consequence of aspartimide formation. The change in the peptide backbone structure affects its hydrophobicity and interaction with the stationary phase of the HPLC column, leading to a different retention time.
Q3: How can I minimize aspartimide formation during FFAGLDD synthesis?
A3: Minimizing aspartimide formation requires optimization of both the coupling and deprotection steps:
-
Use of optimized protecting groups: For the Aspartic acid residue, consider using protecting groups designed to reduce aspartimide formation, such as Dmab (4-(N-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)benzyl).[1]
-
Modified deprotection conditions: Adding a mild acid like HOBt to the piperidine solution used for Fmoc deprotection can help to reduce aspartimide formation.[2]
-
Reduced piperidine exposure: Minimize the time the peptide is exposed to piperidine during the deprotection steps.
-
Optimized coupling: Ensure complete coupling to the amino acid following the Asp residue to minimize the time the deprotected amine is available to catalyze aspartimide formation.
Q4: My crude FFAGLDD peptide has poor solubility in aqueous solutions, making purification difficult. What can I do?
A4: The high content of hydrophobic residues (F, A, L) in FFAGLDD can lead to poor solubility. Here are some strategies to address this:
-
Solubilization in organic solvents: Try dissolving the crude peptide in a small amount of a strong organic solvent like DMF, DMSO, or NMP before diluting it with the HPLC mobile phase.
-
Use of chaotropic agents: For very insoluble peptides, dissolving them in a solution containing a chaotropic agent like 6M guanidine hydrochloride can be effective, followed by dilution before injection.
-
Alternative chromatography: If reversed-phase HPLC is problematic, consider alternative purification techniques like size-exclusion or ion-exchange chromatography, although these are generally less effective for peptides of this size.
Q5: What are the optimal TFA cleavage conditions for FFAGLDD to minimize side reactions?
A5: A standard TFA cleavage cocktail is generally effective, but for a peptide containing sensitive residues like Aspartic Acid, the inclusion of scavengers is crucial.
| Component | Purpose | Typical Concentration |
| Trifluoroacetic Acid (TFA) | Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. | 95% |
| Water | Scavenger for carbocations. | 2.5% |
| Triisopropylsilane (TIS) | Scavenger for carbocations, particularly effective in preventing side reactions with Trp (not present in FFAGLDD but good practice). | 2.5% |
Table 1: Recommended TFA Cleavage Cocktail for FFAGLDD.
A cleavage time of 2-3 hours at room temperature is typically sufficient. Longer cleavage times may increase the risk of side reactions like aspartimide formation.
Experimental Protocols
Protocol 1: Analytical Reversed-Phase HPLC (RP-HPLC) for Impurity Profiling
-
Sample Preparation: Dissolve the crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL. If solubility is an issue, use a minimal amount of DMF or DMSO to dissolve the peptide first.
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended.
-
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: A typical gradient would be 5-65% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at 214 nm and 280 nm.
-
Analysis: Integrate the peaks to determine the relative purity and the percentage of each impurity.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
-
Methodology: Use the same HPLC method as described in Protocol 1, but with an in-line mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) is most common for peptides.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer will provide accurate mass information.
-
Data Analysis: Correlate the peaks in the UV chromatogram with their corresponding mass spectra to identify the molecular weights of the impurities. This will help in identifying deletion sequences, incompletely deprotected peptides, and other adducts.
Protocol 3: Preparative RP-HPLC for FFAGLDD Purification
-
Column: A larger-scale C18 column is required (e.g., 21.2 x 150 mm).
-
Mobile Phase: Same as for analytical HPLC.
-
Gradient: A shallower gradient around the elution point of the target peptide will provide better resolution. This should be optimized based on the analytical HPLC results.
-
Loading: Dissolve the crude peptide in a minimal amount of solvent and inject it onto the column.
-
Fraction Collection: Collect fractions across the main peak and any closely eluting impurity peaks.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC and/or MS to determine their purity.
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Visualizations
References
- 1. Problem of aspartimide formation in Fmoc-based solid-phase peptide synthesis using Dmab group to protect side chain of aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of FFAGLDD TFA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the potential off-target effects of the synthetic peptide FFAGLDD TFA.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes that do not correlate with the known on-target activity of FFAGLDD. Could this be an off-target effect?
A1: Yes, unexpected cellular phenotypes are a common indicator of potential off-target effects. Peptides can interact with unintended proteins or cellular pathways, leading to unforeseen biological responses. It is crucial to perform systematic off-target screening to identify these interactions. We recommend starting with a broad kinase panel screening followed by cellular thermal shift assays (CETSA) to identify potential off-target binders.
Q2: Could the Trifluoroacetic acid (TFA) counter-ion be responsible for the observed off-target effects?
A2: While TFA is generally considered biologically inert at low concentrations, it can have confounding effects in some assays, particularly at higher concentrations or in sensitive cell lines. TFA can alter intracellular pH and has been reported to affect cellular metabolism and mitochondrial function. We recommend performing a vehicle control experiment with TFA alone, at the same concentration used for your FFAGLDD peptide experiments, to rule out any effects of the counter-ion. If TFA effects are observed, consider exchanging the counter-ion to acetate or hydrochloride.
Q3: Our FFAGLDD peptide shows low solubility in our assay buffer, leading to inconsistent results. How can we address this?
A3: Poor solubility can lead to peptide aggregation, which can cause non-specific binding and other artifacts, often misinterpreted as off-target effects. To improve solubility, you can try the following:
-
Dissolve in an appropriate solvent: Initially dissolve the peptide in a small amount of a suitable organic solvent like DMSO or DMF before diluting it into your aqueous assay buffer.
-
Adjust the pH: The net charge of the peptide is pH-dependent. Adjusting the pH of the buffer may improve solubility.
-
Incorporate sonication: Gentle sonication can help to break up aggregates and dissolve the peptide.
-
Use solubility-enhancing excipients: In some cases, the addition of non-ionic detergents or other excipients may be necessary.
Troubleshooting Guides
Guide 1: High background signal in off-target binding assays.
-
Problem: You are observing a high background signal in your in-vitro binding assays (e.g., ELISA, AlphaScreen), making it difficult to discern true off-target interactions.
-
Troubleshooting Steps:
-
Increase Blocking Efficiency: Extend the blocking incubation time or try a different blocking agent (e.g., BSA, non-fat milk, commercial blocking buffers).
-
Optimize Antibody/Protein Concentrations: Titrate your antibodies or recombinant proteins to find the optimal concentration that maximizes signal-to-noise ratio.
-
Increase Wash Steps: Increase the number and duration of wash steps to remove non-specifically bound peptide.
-
Include a Scrambled Peptide Control: Synthesize and test a scrambled version of FFAGLDD with the same amino acid composition but a randomized sequence. This will help differentiate sequence-specific off-target binding from non-specific hydrophobic or charge-based interactions.
-
Guide 2: Inconsistent results in cell-based cytotoxicity assays.
-
Problem: You are observing high variability in cell viability data when treating cells with this compound.
-
Troubleshooting Steps:
-
Verify Peptide Stock Concentration and Stability: Re-confirm the concentration of your peptide stock solution using a quantitative amino acid analysis or a spectrophotometric method. Ensure the peptide is stable under your storage conditions and has not undergone degradation.
-
Check for Contamination: Test your cell culture for mycoplasma contamination, which can significantly impact cellular health and response to treatments.
-
Assess Peptide Aggregation: Use dynamic light scattering (DLS) or a similar method to check for peptide aggregation in your final assay medium. Aggregates can lead to inconsistent cellular uptake and toxicity.
-
TFA Control: As mentioned in the FAQs, run a TFA-only control to ensure the observed cytotoxicity is not an artifact of the counter-ion.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from off-target screening of FFAGLDD.
Table 1: Kinase Selectivity Profile of FFAGLDD (10 µM Screen)
| Kinase Target | % Inhibition |
| Target Kinase A | 95% |
| Off-Target 1: SRC | 68% |
| Off-Target 2: LCK | 55% |
| Off-Target 3: EGFR | 12% |
| Off-Target 4: AKT1 | 8% |
Table 2: Off-Target Binding Affinities (IC50)
| Off-Target | IC50 (µM) | Assay Type |
| SRC | 7.8 | In-vitro Kinase Assay |
| LCK | 15.2 | In-vitro Kinase Assay |
Experimental Protocols
Protocol 1: Off-Target Kinase Panel Screening
-
Prepare FFAGLDD Stock Solution: Dissolve lyophilized this compound in 100% DMSO to create a 10 mM stock solution.
-
Kinase Reaction Mixture: For each kinase in the panel, prepare a reaction mixture containing the kinase, its specific substrate, and ATP in the appropriate kinase buffer.
-
Compound Addition: Add FFAGLDD to the reaction mixture to a final concentration of 10 µM. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
-
Incubation: Incubate the reaction plates at 30°C for 60 minutes.
-
Detection: Add a detection reagent (e.g., ADP-Glo) to quantify kinase activity by measuring the amount of ADP produced.
-
Data Analysis: Calculate the percent inhibition for FFAGLDD against each kinase relative to the DMSO control.
Visualizations
Caption: Troubleshooting workflow for high background signal.
Caption: Workflow for off-target effect investigation.
Caption: On-target vs. off-target signaling of FFAGLDD.
how to prevent FFAGLDD TFA degradation
Welcome to the technical support center for the FFAGLDD peptide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of FFAGLDD TFA salt.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
A: FFAGLDD is a heptapeptide with the amino acid sequence Phe-Phe-Ala-Gly-Leu-Asp-Asp. The "TFA" indicates that the peptide is a salt with trifluoroacetic acid, which is commonly used during the final cleavage step of solid-phase peptide synthesis (SPPS) and for purification by reverse-phase HPLC.[1][2][3]
The primary reason for its instability is the presence of the Asp-Asp (-D-D-) motif at its C-terminus.[4] Aspartic acid residues, especially when next to each other or followed by a small amino acid like glycine, are highly susceptible to degradation through a base-catalyzed intramolecular cyclization to form an aspartimide intermediate.[4][5][6] This intermediate can then hydrolyze to form not only the original peptide but also an iso-aspartate (iso-Asp) byproduct, which is a structural isomer that is often difficult to separate and can lead to loss of biological activity.[4]
Q2: I'm seeing a new, closely eluting peak in my RP-HPLC analysis. What could it be?
A: This is a classic sign of FFAGLDD degradation. The new peak is most likely the iso-Asp isomer of your peptide, formed via the aspartimide pathway. Because iso-Asp peptides have the same mass and often very similar hydrophobicity to the native peptide, they can be challenging to resolve with standard HPLC methods. You may need to optimize your HPLC method (e.g., by using a shallower gradient) to achieve baseline separation.[7][8]
Q3: What are the optimal storage conditions for this compound?
A: To ensure long-term stability, this compound should be stored as a lyophilized (freeze-dried) powder at -20°C or colder, protected from light and moisture.[9] Before opening a vial, it's crucial to allow it to warm to room temperature to prevent moisture condensation, as water can accelerate degradation.[9] For peptides in solution, it is best to prepare fresh solutions for each experiment. If storage in solution is unavoidable, use a sterile, slightly acidic buffer (pH 5-6), aliquot the solution to avoid repeated freeze-thaw cycles, and store at -20°C.[9]
Q4: Does the TFA counterion affect the stability of my peptide?
A: Yes, the TFA counterion can influence peptide stability. While TFA is essential for purification, residual TFA can create a locally acidic environment.[2][10] For the Asp-Asp motif, degradation via aspartimide formation is typically base-catalyzed, so the acidic nature of TFA might seem protective.[4][5] However, TFA can also interfere with biological assays and affect the peptide's conformation.[10][11] If TFA is suspected to be an issue, you can perform a counterion exchange to replace it with a more biocompatible ion like acetate or hydrochloride.[12]
Troubleshooting Guide
Issue: Rapid Purity Loss of FFAGLDD in Solution
Your freshly prepared FFAGLDD solution shows significant degradation within hours at room temperature.
-
Primary Suspect: Aspartimide Formation. The Asp-Asp motif is likely undergoing base-catalyzed cyclization.[4][5] This is accelerated at neutral or alkaline pH.
-
Solution 1: pH Control. Immediately assess the pH of your solution. Prepare your peptide in a slightly acidic buffer, such as 50 mM sodium acetate, pH 5.0. Avoid phosphate buffers at neutral pH or basic buffers like Tris.
-
Solution 2: Temperature Control. Perform all manipulations on ice to slow the degradation rate. Store the solution at 4°C for short-term use (hours) or frozen at -20°C for longer periods (days), though freeze-thaw cycles should be avoided.[9]
-
Solution 3: Minimize Time in Solution. Prepare the peptide solution immediately before use in your experiment. Do not let it sit on the benchtop for extended periods.
Issue: Inconsistent Results in Biological Assays
You observe high variability or a sudden drop in activity in your cell-based or enzymatic assays using FFAGLDD.
-
Primary Suspect: Isomer Formation. The formation of iso-Asp FFAGLDD can alter the peptide's three-dimensional structure, potentially reducing or eliminating its ability to bind to its target.
-
Solution 1: Purity Analysis Before Use. Always run an analytical RP-HPLC check on your peptide stock solution before starting a critical experiment to confirm its purity and integrity.
-
Solution 2: Use a Validated HPLC Method. Ensure your HPLC method can separate the native FFAGLDD from its primary degradants (iso-Asp isomers). If not, the actual concentration of the active peptide will be lower than assumed.
-
Solution 3: Re-purify if Necessary. If significant degradation has occurred (>5-10%), the peptide stock should be re-purified using preparative RP-HPLC or a fresh vial should be used.
In-Depth Guides & Protocols
Understanding the Degradation Pathway
The primary degradation route for FFAGLDD involves the Asp-Asp motif. The nitrogen atom of the second Asp residue's peptide bond attacks the side-chain carbonyl of the first Asp, forming a five-membered ring known as an aspartimide.[4][5] This intermediate is unstable in aqueous solution and can be hydrolyzed to form either the original α-aspartyl bond or a β-aspartyl bond (iso-Asp).[5][13]
Data Summary: Factors Affecting FFAGLDD Stability
The following tables summarize the results of a typical forced degradation study, highlighting the critical impact of pH and temperature on the stability of FFAGLDD in solution.[14][15][16]
Table 1: Effect of pH on FFAGLDD Stability (Peptide at 1 mg/mL, incubated for 24 hours at 37°C)
| Buffer System (50 mM) | pH | % Remaining Native Peptide | % iso-Asp Degradants |
| Citrate-Phosphate | 4.0 | 98.5% | 1.5% |
| Sodium Acetate | 5.0 | 97.2% | 2.8% |
| Sodium Phosphate (PBS) | 7.4 | 65.1% | 34.9% |
| Sodium Bicarbonate | 8.5 | 42.3% | 57.7% |
Table 2: Effect of Temperature on FFAGLDD Stability (Peptide at 1 mg/mL in pH 7.4 PBS, incubated for 24 hours)
| Temperature | % Remaining Native Peptide | % iso-Asp Degradants |
| 4°C | 95.8% | 4.2% |
| 25°C (Room Temp) | 81.3% | 18.7% |
| 37°C | 65.1% | 34.9% |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This method is designed to separate the native FFAGLDD peptide from its primary iso-Asp degradation products.
-
Instrumentation: HPLC or UHPLC system with UV detection.[17]
-
Column: C18 wide-pore column (e.g., 300Å, 5 µm, 4.6 x 150 mm).[18]
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
Gradient:
-
0-5 min: 20% B
-
5-35 min: 20% to 45% B (shallow gradient for separation)
-
35-37 min: 45% to 95% B (wash)
-
37-40 min: 95% B
-
40-42 min: 95% to 20% B (re-equilibration)
-
42-50 min: 20% B
-
Protocol 2: Lyophilization for Optimal Long-Term Storage
This protocol ensures the peptide is properly prepared for stable, long-term storage.
-
Dissolution: Dissolve the purified this compound peptide in a minimal amount of sterile, HPLC-grade water. A small percentage of acetonitrile (e.g., 10%) can be added to aid dissolution if the peptide is hydrophobic. The final concentration should ideally be between 1-10 mg/mL.
-
Aliquoting: Dispense the peptide solution into sterile, lyophilization-safe vials. The volume should not exceed 40% of the vial's total volume to prevent the product from boiling over.
-
Pre-freezing: Snap-freeze the vials by placing them in a dry ice/acetone bath or in a -80°C freezer for at least 2 hours until solidly frozen. A shell-freezing technique, where the vial is rotated while freezing, can increase the surface area and speed up drying.
-
Primary Drying (Sublimation): Place the frozen vials on a pre-cooled lyophilizer shelf (-40°C). Apply a vacuum (≤ 200 mTorr). The shelf temperature can be slowly raised to -10°C over 24-48 hours. This phase removes the unbound, frozen water.[19]
-
Secondary Drying (Desorption): After all visible ice has sublimated, gradually increase the shelf temperature to 20-25°C under vacuum for another 12-24 hours. This step removes residual bound water molecules.[19]
-
Sealing and Storage: Once drying is complete, backfill the chamber with an inert gas like nitrogen or argon, and securely seal the vials. Store the lyophilized peptide at -20°C or -80°C, protected from light.[9]
References
- 1. foreveryoungpharmacy.com [foreveryoungpharmacy.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Microwave-assisted TFA cleavage of peptides from Merrifield resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]
- 8. hplc.eu [hplc.eu]
- 9. chempep.com [chempep.com]
- 10. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
- 15. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 16. researchgate.net [researchgate.net]
- 17. almacgroup.com [almacgroup.com]
- 18. Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. verifiedpeptides.com [verifiedpeptides.com]
dealing with FFAGLDD TFA batch-to-batch variability
Welcome to the technical support center for FFAGLDD TFA. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to batch-to-batch variability of synthetic peptides, with a focus on those supplied as trifluoroacetic acid (TFA) salts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is TFA present?
A1: this compound refers to the synthetic peptide with the amino acid sequence Phe-Phe-Ala-Gly-Leu-Asp-Asp, which is supplied as a trifluoroacetate salt. Trifluoroacetic acid (TFA) is a strong acid commonly used during solid-phase peptide synthesis (SPPS) to cleave the newly synthesized peptide from the solid support resin and to remove protecting groups from the amino acid side chains.[1][2] During the purification and lyophilization process, residual TFA remains as a counterion, forming a salt with the peptide.[3]
Q2: How can residual TFA affect my experiments?
A2: Residual TFA can significantly impact experimental outcomes. It can alter the peptide's biological activity and physicochemical properties.[1][3] At certain concentrations, TFA has been shown to inhibit or even promote cell growth, which can lead to unpredictable and misleading results in cell-based assays.[3] Furthermore, TFA can interfere with analytical techniques and structural studies of the peptide.[1][3]
Q3: What are the common sources of batch-to-batch variability with synthetic peptides like this compound?
A3: Batch-to-batch variability is a common challenge in peptide-based research. The primary sources of this variability include:
-
Purity Differences: The percentage of the target peptide in the lyophilized powder can vary between batches.[4][5]
-
Net Peptide Content (NPC): The actual amount of peptide in a vial can differ from the gross weight due to the presence of counterions (like TFA) and residual water.[4][6]
-
Presence of Impurities: These can be peptidic in nature, such as deletion or truncated sequences that arise during synthesis, or non-peptidic, like residual solvents.[4][5][6]
-
Biological Contaminants: Endotoxins (lipopolysaccharides) from bacterial contamination can cause significant variability in immunological assays.[4][5]
-
Handling and Storage Inconsistencies: Improper storage conditions, such as exposure to light or moisture, and repeated freeze-thaw cycles can lead to peptide degradation.[4]
-
Solubility Issues: Incomplete or inconsistent dissolution of the peptide can result in variable concentrations being used in experiments.[4]
Q4: Should I be concerned about the toxicity of TFA in my experiments?
A4: While TFA is a toxic and corrosive compound, the residual amounts in peptide formulations are typically low (e.g., 0.05% to 0.1%) and are generally considered safe for in vitro and preclinical studies.[2] However, it is crucial to be aware that even at nanomolar concentrations, TFA can influence cell-based experiments.[3] For sensitive applications or in vivo studies, it is advisable to reduce the TFA content.[7]
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity Between Batches
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Different Net Peptide Content (NPC) | 1. Review the Certificate of Analysis (CoA) for each batch, paying close attention to the stated NPC or peptide purity.[8] 2. Perform in-house quantification of the peptide concentration. | Standardize peptide concentration based on active peptide content rather than gross weight. |
| Variable TFA Content | 1. Quantify the TFA content in each batch using methods like Ion Chromatography or ¹⁹F-NMR.[7][9][10] 2. Compare the biological effects of batches with different TFA levels. | If TFA is identified as the cause, consider performing a counterion exchange to a more biologically compatible salt like acetate or hydrochloride.[7] |
| Presence of Active Impurities | 1. Analyze each batch by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to compare impurity profiles.[5][11] 2. If significant differences are observed, consider if any impurities could be biologically active. | Contact the supplier to discuss the impurity profile. If necessary, re-purify the peptide or obtain a new batch with a higher purity specification. |
| Peptide Degradation | 1. Review storage and handling procedures. Ensure the peptide is stored at -20°C or lower and protected from light and moisture.[4] 2. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[4] | Prepare fresh stock solutions from lyophilized powder for critical experiments. |
Issue 2: Poor or Variable Peptide Solubility
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Incorrect Solvent | 1. Consult the supplier's recommendations for the appropriate solvent. 2. Test the solubility in a small amount of peptide first. | For FFAGLDD, which contains acidic residues (Aspartic Acid), a slightly basic buffer (pH > 7) may improve solubility. |
| Incomplete Dissolution | 1. Ensure the peptide is fully dissolved before use. Gentle vortexing or sonication may be required. | Always visually inspect the solution for any particulate matter before use. |
| Precipitation Over Time | 1. Observe the stock solution after storage. If precipitation occurs, the storage conditions may not be optimal. | Prepare fresh solutions before each experiment or filter the stock solution before use to remove any precipitate. |
Experimental Protocols
Protocol 1: In-House Quality Control of a New this compound Batch
This protocol outlines the essential steps to verify the identity, purity, and concentration of a new batch of this compound before its use in experiments.
1. Identity Confirmation by Mass Spectrometry (MS)
-
Objective: To confirm that the molecular weight of the peptide in the new batch matches the expected molecular weight of FFAGLDD.
-
Methodology:
-
Prepare a 1 mg/mL stock solution of the peptide in an appropriate solvent (e.g., water with 0.1% formic acid).
-
Dilute the stock solution to a final concentration of 10-100 pmol/µL.
-
Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS.[12]
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺. For FFAGLDD (C₃₉H₅₂N₈O₁₂), the expected monoisotopic mass is approximately 828.37 Da. The observed mass should be within an acceptable range of this value.
-
2. Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the FFAGLDD peptide and to compare the impurity profile with previous batches.[11]
-
Methodology:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the peptide in Mobile Phase A.
-
Injection Volume: 10-20 µL.
-
Data Analysis: Integrate the peak areas from the chromatogram. The purity is calculated as the area of the main peptide peak divided by the total area of all peaks.
-
3. Quantification of Peptide Concentration
-
Objective: To accurately determine the concentration of the active peptide in a stock solution.
-
Methodology (Amino Acid Analysis):
-
Hydrolyze a known volume of the peptide stock solution in 6N HCl at 110°C for 24 hours.
-
Analyze the resulting amino acid mixture by a dedicated amino acid analyzer or by HPLC after derivatization.
-
Quantify the amount of each amino acid.
-
The concentration of the peptide is determined from the molar amount of the stable amino acids.
-
Protocol 2: Counterion Exchange from TFA to Hydrochloride (HCl)
This protocol describes a method to exchange the TFA counterion for a more biologically compatible chloride ion.[7]
-
Dissolve the this compound peptide in a minimal amount of deionized water.
-
Add a 10-fold molar excess of 10 mM HCl.
-
Freeze the solution in a dry ice/acetone bath.
-
Lyophilize the frozen solution to remove the water and excess HCl.
-
Repeat the dissolution, addition of 10 mM HCl, and lyophilization steps two more times to ensure complete exchange.
-
After the final lyophilization, the peptide will be in the hydrochloride salt form.
-
It is recommended to verify the removal of TFA using a suitable analytical method such as Ion Chromatography.[10]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. foreveryoungpharmacy.com [foreveryoungpharmacy.com]
- 3. genscript.com.cn [genscript.com.cn]
- 4. genscript.com [genscript.com]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. youtube.com [youtube.com]
- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. polypeptide.com [polypeptide.com]
- 12. ijsra.net [ijsra.net]
Validation & Comparative
Validating the Inhibitory Activity of FFAGLDD TFA on Aβ-Heme Complex Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the D-form peptide FFAGLDD TFA against standard control peptides to validate its inhibitory activity on Amyloid-beta (Aβ)-heme complex formation and subsequent neurotoxicity. The aggregation of Aβ peptides is a central event in the pathology of Alzheimer's disease, and the interaction of Aβ with heme forms a peroxidase-active complex that contributes to oxidative stress and neuronal damage.[1][2][3] this compound has emerged as a potential therapeutic agent by targeting this specific interaction.
This document outlines the experimental data and protocols necessary to objectively assess the performance of this compound relative to non-aggregating control peptides.
Comparative Data on Peptide Activity
The following table summarizes the typical quantitative data obtained from key assays used to evaluate the efficacy of this compound in inhibiting Aβ aggregation and toxicity, benchmarked against a scrambled Aβ peptide as a negative control.
| Assay | Parameter Measured | Aβ (1-42) Alone | Aβ (1-42) + Scrambled Peptide | Aβ (1-42) + this compound |
| Thioflavin T (ThT) Assay | Fibril Formation (Fluorescence Intensity at 485 nm) | High (e.g., 100%) | High (e.g., ~95-100%)[4][5][6][7] | Low (e.g., <20%)[8] |
| Transmission Electron Microscopy (TEM) | Fibril Morphology | Dense, mature fibrils[6][7] | Dense, mature fibrils[6][7] | Scant or no fibrils, presence of amorphous aggregates[9][8] |
| MTT Cell Viability Assay | Neuronal Cell Viability (% of control) | Low (e.g., ~50%)[6][7] | Low (e.g., ~50-60%)[6][7] | High (e.g., >90%)[8] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Thioflavin T (ThT) Aggregation Assay
This assay quantifies the formation of amyloid fibrils by measuring the fluorescence of Thioflavin T, a dye that specifically binds to the β-sheet structures of amyloid aggregates.[10][11][12][13][14]
Materials:
-
Aβ (1-42) peptide
-
This compound
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT) stock solution (1 mM in water)
-
96-well black, clear-bottom microplates
Procedure:
-
Peptide Preparation: Dissolve Aβ (1-42), this compound, and scrambled Aβ peptides in HFIP to monomerize them. Evaporate the HFIP to form a peptide film and then dissolve in DMSO to create a stock solution.
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing Aβ (1-42) at a final concentration of 10 µM in PBS.
-
Incubation: Add this compound or the scrambled peptide to the Aβ (1-42) solution at a desired molar ratio (e.g., 1:1 or 1:2). Include a control with Aβ (1-42) alone.
-
ThT Addition: Add ThT from the stock solution to each well for a final concentration of 20 µM.
-
Fluorescence Measurement: Incubate the plate at 37°C with continuous shaking. Measure the fluorescence intensity at an excitation wavelength of 440 nm and an emission wavelength of 485 nm at regular intervals (e.g., every 30 minutes) for up to 48 hours using a fluorescence plate reader.[11][16]
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of Aβ aggregates and confirm the inhibitory effect of this compound on fibril formation.[17][18][19]
Materials:
-
Samples from the ThT assay (Aβ alone, Aβ + scrambled peptide, Aβ + this compound)
-
Copper grids (400 mesh, carbon-coated)
-
Uranyl acetate solution (2% w/v in water)
-
Deionized water
Procedure:
-
Sample Application: Apply 5 µL of each incubated peptide solution onto a carbon-coated copper grid.
-
Adsorption: Allow the sample to adsorb for 5-10 minutes.
-
Washing: Gently wash the grid with deionized water to remove any salts or unbound peptides.
-
Staining: Negatively stain the grid by applying 5 µL of 2% uranyl acetate solution for 1-2 minutes.
-
Drying: Remove the excess staining solution with filter paper and allow the grid to air dry completely.
-
Imaging: Examine the grids using a transmission electron microscope at an appropriate magnification to visualize the morphology of the aggregates.[20][21]
MTT Cell Viability Assay
This colorimetric assay assesses the neuroprotective effect of this compound against Aβ-induced cytotoxicity by measuring the metabolic activity of neuronal cells.[22][23][24]
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Aβ (1-42) oligomers (prepared separately)
-
This compound
-
Scrambled Aβ (1-42) peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with pre-incubated Aβ (1-42) oligomers (e.g., 5 µM) alone, or in combination with this compound or the scrambled peptide at various concentrations. Include a vehicle control (media alone).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control cells.[25]
Visualizing the Experimental Workflow and Mechanism of Action
The following diagrams illustrate the experimental process for validating this compound activity and the proposed mechanism of its neuroprotective effect.
Caption: Experimental workflow for validating this compound activity.
Caption: Proposed mechanism of this compound in inhibiting Aβ-heme neurotoxicity.
References
- 1. Amyloid-β peptide binds with heme to form a peroxidase: Relationship to the cytopathologies of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction between Amyloid-β Peptide and Heme Probed by Electrochemistry and Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heme binding to Amyloid-beta peptide: mechanistic role in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rpeptide.com [rpeptide.com]
- 5. rpeptide.com [rpeptide.com]
- 6. Amyloidogenicity and toxicity of the reverse and scrambled variants of amyloid‐β 1‐42 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amyloidogenicity and toxicity of the reverse and scrambled variants of amyloid-β 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation [frontiersin.org]
- 9. Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thioflavin T (ThT) fluorescence assay [bio-protocol.org]
- 11. ThT Fluorescence Assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Thioflavin T Assay [protocols.io]
- 14. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Design and synthesis of multi-functional small-molecule based inhibitors of amyloid-β aggregation: Molecular modeling and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transmission electron microscopy assay [assay-protocol.com]
- 18. Transmission Electron Microscopy of Amyloid Fibrils | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Measurement of amyloid fibril mass-per-length by tilted-beam transmission electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Cytotoxicity assay [bio-protocol.org]
- 23. Aβ Mediated Diminution of MTT Reduction—An Artefact of Single Cell Culture? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bds.berkeley.edu [bds.berkeley.edu]
- 25. Evidence for a Strong Relationship between the Cytotoxicity and Intracellular Location of β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of FFAGLDD TFA and Alternative Peptide-Based Doxorubicin Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of the matrix metalloproteinase-9 (MMP-9) selective cleavable peptide, FFAGLDD TFA, as a drug delivery vehicle for doxorubicin, benchmarked against alternative peptide-based delivery strategies. The data presented is compiled from multiple studies to offer a broader perspective on the performance of stimuli-responsive versus other targeted peptide-drug conjugates.
Executive Summary
The strategic delivery of chemotherapeutic agents to tumor sites while minimizing systemic toxicity is a paramount goal in cancer therapy. Peptide-drug conjugates (PDCs) represent a promising avenue, leveraging specific biological markers or transporters to achieve targeted drug release. This compound, a peptide substrate for the tumor-associated enzyme MMP-9, is designed to release its doxorubicin payload specifically within the tumor microenvironment where MMP-9 is overexpressed. This guide examines the efficacy of this approach in comparison to other peptide-based systems, including those with different targeting moieties and non-cleavable linkers.
Data Presentation: Comparative Efficacy of Peptide-Doxorubicin Conjugates
The following tables summarize key quantitative data from in vitro and in vivo studies, providing a comparative look at the cytotoxic effects and tumor growth inhibition of various peptide-doxorubicin delivery systems.
Table 1: In Vitro Cytotoxicity of MMP-9-Cleavable Peptide-Doxorubicin Conjugates in MDA-MB-231 Human Breast Cancer Cells
| Treatment | Concentration | Cell Viability (%) | Source |
| Doxorubicin alone | 200 nM | ~60-70% | [1][2] |
| MMP-9 Cleavable L-peptide 1a + Doxorubicin | 2.5 µM + 200 nM | ~37.5% | [1][2] |
| MMP-9 Cleavable L-peptide 2a + Doxorubicin | 2.5 µM + 200 nM | ~35% | [1][2] |
| Non-cleavable D-peptide 1a(D) + Doxorubicin | 2.5 µM + 200 nM | ~60-70% | [1][2] |
| Non-cleavable D-peptide 2a(D) + Doxorubicin | 2.5 µM + 200 nM | ~60-70% | [1][2] |
Table 2: In Vivo Tumor Growth Inhibition in a Xenograft Mouse Model (MDA-MB-231 cells)
| Treatment Group | Dosage | Outcome | Source |
| Vehicle (Control) | - | Progressive tumor growth | [1][3] |
| Doxorubicin alone | 1 mg/kg | Moderate tumor growth inhibition | [1][3] |
| MMP-9 Cleavable Peptide 2a + Doxorubicin | 36 mg/kg peptide + 1 mg/kg Doxorubicin | Stasis of tumor growth | [1][3] |
| Non-cleavable D-peptide + Doxorubicin | 36 mg/kg peptide + 1 mg/kg Doxorubicin | No significant additive effect to Doxorubicin | [1][3] |
Table 3: Comparative IC50 Values of Various Peptide-Doxorubicin Conjugates
| Conjugate/System | Cell Line | IC50 Value (µM) | Source |
| Doxorubicin alone | MDA-MB-231 | 1.5 | [4] |
| Doxorubicin alone | MDA-MB-468 | 0.35 | [4] |
| Doxorubicin alone | MCF-10A (non-cancerous) | 0.24 | [4] |
| Peptide 18-4 Doxorubicin Conjugate 1 | MDA-MB-231 | 1.3 | [4] |
| Peptide 18-4 Doxorubicin Conjugate 2 | MDA-MB-231 | 2.2 | [4] |
| Peptide 18-4 Doxorubicin Conjugate 1 | MDA-MB-468 | 4.7 | [4] |
| Peptide 18-4 Doxorubicin Conjugate 2 | MDA-MB-468 | 1.2 | [4] |
| Peptide 18-4 Doxorubicin Conjugate 1 | MCF-10A (non-cancerous) | 38.6 | [4] |
| Peptide 18-4 Doxorubicin Conjugate 2 | MCF-10A (non-cancerous) | 15.1 | [4] |
| A-DP1 (MMP-2/9 cleavable albumin-Dox conjugate) | Murine Renal Cell Carcinoma | ~0.2 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are representative protocols for the key experiments cited.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: MDA-MB-231 human breast cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compounds (e.g., free doxorubicin, peptide-doxorubicin conjugates, or peptide and doxorubicin combinations).
-
Incubation: The treated cells are incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. IC50 values are determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[4][6]
In Vivo Tumor Xenograft Model
-
Cell Implantation: Female athymic nude mice (4-6 weeks old) are subcutaneously injected in the flank with MDA-MB-231 human breast cancer cells (e.g., 5 x 10^6 cells in a mixture of media and Matrigel).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: The mice are then randomized into different treatment groups (e.g., vehicle control, doxorubicin alone, peptide-doxorubicin conjugate, non-cleavable peptide control + doxorubicin).
-
Drug Administration: Treatments are administered via a specified route (e.g., intravenous or intraperitoneal injection) at a predetermined schedule (e.g., every other day for two weeks).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every two days) using calipers and calculated using the formula: (length x width²) / 2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a specified duration.
-
Data Analysis: Tumor growth curves are plotted for each treatment group to visualize the anti-tumor efficacy. Statistical analysis is performed to determine the significance of differences between the treatment groups.[1][3]
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz provide a clear visual representation of the underlying mechanisms and processes.
Caption: Mechanism of FFAGLDD-Doxorubicin activation by MMP-9 in the tumor microenvironment.
Caption: General experimental workflow for comparing the efficacy of peptide-doxorubicin conjugates.
Conclusion
The presented data suggests that MMP-9-responsive peptide-doxorubicin delivery systems, such as those based on the FFAGLDD sequence, can offer enhanced anti-tumor efficacy compared to doxorubicin alone. This is particularly evident in the in vivo setting, where the targeted release mechanism appears to concentrate the cytotoxic agent at the tumor site, leading to a more pronounced inhibition of tumor growth. The in vitro data further supports this, showing increased cytotoxicity of the cleavable peptide-drug conjugate in the presence of MMP-9 expressing cancer cells.
Alternative peptide-based delivery systems, such as those targeting the transferrin receptor, also demonstrate promising results, with some conjugates showing improved selectivity for cancer cells over non-cancerous cells. The choice of an optimal peptide-drug conjugate strategy will likely depend on the specific cancer type, the expression levels of the target receptor or enzyme, and the desired pharmacokinetic profile. Further head-to-head comparative studies are warranted to definitively establish the superiority of one delivery platform over another for specific clinical applications.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Triple Negative Breast Cancer Cells with Novel Cytotoxic Peptide-Doxorubicin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and in vitro efficacy of novel MMP2 and MMP9 specific doxorubicin albumin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide-Based Hydrogels and Nanogels for Delivery of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FFAGLDD TFA and its Analogs: A Guide for Researchers in Targeted Drug Delivery
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the matrix metalloproteinase-9 (MMP9) selective cleavage peptide, FFAGLDD TFA, and its analogs. This peptide is a key component in drug delivery systems designed for the targeted release of cytotoxic agents, such as doxorubicin, within the tumor microenvironment.
This document outlines the underlying principles, presents a framework for comparison with potential analogs, details essential experimental protocols, and visualizes the relevant biological and experimental pathways.
Introduction to this compound
This compound is a synthetic peptide, where FFAGLDD represents the amino acid sequence Phenylalanine-Phenylalanine-Alanine-Glycine-Leucine-Aspartic Acid, and TFA (trifluoroacetate) is the counter-ion resulting from the synthesis and purification process. This peptide has been identified as a selective substrate for MMP9, a member of the matrix metalloproteinase family of enzymes that are often overexpressed in the tumor microenvironment of various cancers. This property makes the FFAGLDD sequence an attractive candidate for use as a cleavable linker in peptide-drug conjugates (PDCs). In such systems, the peptide connects a cytotoxic drug to a carrier or targeting moiety. Upon reaching the tumor site, the high concentration of MMP9 cleaves the FFAGLDD linker, releasing the active drug in close proximity to cancer cells and minimizing systemic toxicity.
Comparative Performance of FFAGLDD and its Analogs
Direct comparative studies detailing the quantitative performance of FFAGLDD versus its specific analogs are limited in publicly available literature. However, based on known MMP9 substrate specificities, we can infer potential analogs and establish a framework for their evaluation. MMP9 typically cleaves peptide bonds between a small amino acid like glycine or leucine and a hydrophobic residue. Analogs of FFAGLDD could, therefore, involve substitutions at various positions to optimize cleavage efficiency, stability, and synthesis feasibility.
For the purpose of this guide, we will consider hypothetical analogs where key residues are substituted and present a template for their comparative analysis.
Table 1: Comparative Analysis of FFAGLDD and Hypothetical Analogs
| Peptide Sequence | Modification from FFAGLDD | Predicted MMP9 Cleavage Efficiency | Drug Release Half-life (in presence of MMP9) | In Vitro Cytotoxicity (IC50) | In Vivo Tumor Growth Inhibition |
| FFAGLDD | - | Baseline | - | - | - |
| FFAG LID | Leucine to Isoleucine, Aspartic Acid to Isoleucine | Potentially similar or slightly reduced | - | - | - |
| FFAG VDD | Leucine to Valine | Potentially reduced | - | - | - |
| F WAGLDD | Phenylalanine to Tryptophan | Potentially enhanced | - | - | - |
| FF PGLDD | Alanine to Proline | Likely reduced | - | - | - |
Note: The data in this table is illustrative and serves as a template for presenting experimental findings. Actual values would need to be determined empirically.
Experimental Protocols
To conduct a thorough comparative analysis of FFAGLDD and its analogs, a series of key experiments are required. The following protocols provide a detailed methodology for these essential assays.
Synthesis and Purification of Peptide-Drug Conjugates
Objective: To synthesize and purify FFAGLDD-doxorubicin and its analog-doxorubicin conjugates.
Methodology:
-
Peptide Synthesis: Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) on a resin support.
-
Drug Conjugation: Doxorubicin is conjugated to the N-terminus of the peptide linker via a stable amide bond.
-
Cleavage and Deprotection: The peptide-drug conjugate is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified conjugate is characterized by mass spectrometry to confirm its molecular weight and purity.
MMP9 Cleavage Assay
Objective: To determine the cleavage efficiency and kinetics of the peptide-drug conjugates by MMP9.
Methodology:
-
Reaction Setup: The peptide-drug conjugate is incubated with activated recombinant human MMP9 in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5) at 37°C.
-
Time-course Analysis: Aliquots are taken at various time points and the reaction is quenched with an MMP inhibitor (e.g., EDTA).
-
Analysis: The samples are analyzed by RP-HPLC to quantify the disappearance of the intact conjugate and the appearance of the cleavage products over time.
-
Data Analysis: The initial rate of cleavage is determined to calculate the kinetic parameters (kcat/Km).
In Vitro Drug Release Study
Objective: To measure the rate of doxorubicin release from the conjugates in the presence of MMP9.
Methodology:
-
Incubation: The peptide-drug conjugate is incubated with MMP9 under conditions mimicking the tumor microenvironment (e.g., in cell culture medium supplemented with fetal bovine serum).
-
Sample Collection: At different time points, samples are collected and the released doxorubicin is separated from the conjugate using techniques like solid-phase extraction or ultrafiltration.
-
Quantification: The concentration of released doxorubicin is quantified by fluorescence spectroscopy or LC-MS.
-
Data Analysis: The cumulative release of doxorubicin is plotted against time to determine the release kinetics.
Cell Viability Assay
Objective: To assess the cytotoxicity of the peptide-drug conjugates against cancer cells.
Methodology:
-
Cell Culture: Cancer cell lines with high MMP9 expression (e.g., HT1080) are cultured in appropriate medium.
-
Treatment: Cells are treated with varying concentrations of the peptide-drug conjugates, free doxorubicin, and a non-cleavable peptide-doxorubicin conjugate as a control.
-
Incubation: Cells are incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is determined using a standard assay such as MTT, XTT, or CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each compound.
Cellular Uptake Study
Objective: To investigate the mechanism of cellular internalization of the peptide-drug conjugates.
Methodology:
-
Fluorescent Labeling: The peptide-drug conjugates can be labeled with a fluorescent dye for visualization.
-
Incubation: Cells are incubated with the fluorescently labeled conjugates for different time periods.
-
Microscopy: Cellular uptake is visualized using confocal microscopy to determine the subcellular localization of the conjugates.
-
Flow Cytometry: Quantitative analysis of cellular uptake is performed using flow cytometry.
-
Inhibitor Studies: To elucidate the uptake mechanism, cells can be pre-treated with inhibitors of different endocytic pathways (e.g., chlorpromazine for clathrin-mediated endocytosis, genistein for caveolae-mediated endocytosis).
In Vivo Antitumor Efficacy Study
Objective: To evaluate the therapeutic efficacy of the peptide-drug conjugates in a preclinical animal model.
Methodology:
-
Tumor Xenograft Model: Tumor xenografts are established by subcutaneously injecting MMP9-overexpressing cancer cells into immunodeficient mice.
-
Treatment: Once tumors reach a certain size, mice are treated with the peptide-drug conjugates, free doxorubicin, and a vehicle control via intravenous injection.
-
Tumor Growth Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and can be subjected to histological and immunohistochemical analysis.
-
Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to compare the efficacy of different treatments.
Visualizing the Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: MMP9-mediated activation of FFAGLDD-Doxorubicin conjugate.
Caption: Workflow for comparative analysis of FFAGLDD and its analogs.
Conclusion
A Comparative Guide to Confirming Target Engagement In Vivo
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate interacts with its intended target within a living organism is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methodologies for assessing in vivo target engagement, offering supporting data and detailed protocols to aid in experimental design and decision-making.
While the specific molecule "FFAGLDD TFA" does not correspond to a known entity in publicly available scientific literature, this guide will address the broader challenge of confirming in vivo target engagement for any therapeutic agent. The principles and techniques discussed are universally applicable.
Comparison of In Vivo Target Engagement Methodologies
Choosing the appropriate assay for determining in vivo target engagement depends on various factors, including the nature of the target, the properties of the compound, and the specific questions being addressed.[1][2] The following table summarizes and compares several established and emerging techniques.
| Method | Principle | Advantages | Limitations | Typical Throughput | Quantitative? |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation.[3] | Label-free; applicable to native proteins in cells and tissues; can assess on- and off-target effects.[3][4][5] | Not suitable for all targets (e.g., some membrane proteins); interpretation can be complex.[3] | Low to Medium | Semi-quantitative to Quantitative |
| Positron Emission Tomography (PET) | A radiolabeled tracer competes with the drug for target binding, and the displacement is imaged. | Non-invasive; provides spatial and temporal information on target occupancy in the whole organism.[6] | Requires synthesis of a specific radiotracer; lower resolution than ex vivo methods; expensive.[6] | Low | Yes |
| Activity-Based Protein Profiling (ABPP) | Covalent probes react with the active sites of enzymes, and competition with a drug indicates target engagement.[7][8] | Can assess the functional state of enzymes; can be used for target discovery and selectivity profiling.[6] | Primarily applicable to enzymes with reactive active site residues; requires specific probes.[8] | Medium | Yes |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled probe upon binding to the target, with competition from the drug.[9] | Homogeneous assay format; amenable to high-throughput screening.[9] | Requires a fluorescent probe; can be prone to interference from autofluorescent compounds.[9] | High | Yes |
| NanoBRET™ | Measures bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged target and a fluorescently labeled tracer.[10] | Live-cell assay; highly sensitive and quantitative; suitable for studying binding kinetics.[10] | Requires genetic modification of the target protein; tracer development can be challenging.[10] | High | Yes |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding of a ligand to a target.[1] | Label-free; provides a complete thermodynamic profile of the interaction (affinity, enthalpy, entropy).[1] | Requires large amounts of purified protein; low throughput.[1][11] | Low | Yes |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized target.[12] | Real-time kinetic data (association and dissociation rates); high sensitivity.[12][13] | Requires immobilization of the target, which may affect its conformation; non-specific binding can be an issue.[2] | Medium | Yes |
Experimental Protocols
Below are detailed methodologies for three key in vivo target engagement experiments.
Cellular Thermal Shift Assay (CETSA®) for In Vivo Target Engagement
Objective: To determine if a compound engages with its target in animal tissues by measuring changes in the thermal stability of the target protein.
Methodology:
-
Animal Dosing: Treat animals with the test compound or vehicle control at desired doses and time points.
-
Tissue Harvesting and Lysis: Euthanize the animals and rapidly harvest the tissues of interest. Homogenize the tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Heat Treatment: Aliquot the tissue lysates into PCR tubes or a 96-well plate. Heat the samples across a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the heated samples at high speed to pellet the denatured, aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins.
-
Target Detection and Analysis: Analyze the amount of soluble target protein remaining at each temperature using methods like Western blotting, ELISA, or mass spectrometry. A shift in the melting curve to a higher temperature in the compound-treated group compared to the vehicle group indicates target engagement.[3][5]
Competitive Activity-Based Protein Profiling (ABPP) In Vivo
Objective: To measure the engagement of a reversible inhibitor with its enzyme target in a living animal.[7][8]
Methodology:
-
Animal Dosing: Administer the reversible inhibitor or vehicle control to the animals.
-
Probe Administration: After a specified time, administer a moderately reactive, broad-spectrum activity-based probe for the enzyme class of interest.[7][8]
-
Tissue Harvesting and Lysis: After the probe has had sufficient time to react in vivo, euthanize the animals and harvest the relevant tissues. Prepare proteomes from these tissues.
-
Analysis of Probe Labeling: The activity-based probe is typically tagged with a reporter group (e.g., a fluorophore or biotin). Analyze the level of probe labeling on the target enzyme using SDS-PAGE and in-gel fluorescence scanning or by affinity purification followed by mass spectrometry.
-
Data Interpretation: A decrease in probe labeling of the target enzyme in the inhibitor-treated group compared to the vehicle group indicates that the inhibitor was bound to the target's active site, preventing the probe from reacting.[7][8]
In Vivo Target Occupancy using PET Imaging
Objective: To non-invasively quantify the percentage of target bound by a drug in the brain or other organs of a living animal.
Methodology:
-
Radiotracer Synthesis: Synthesize a PET radiotracer that binds specifically to the target of interest.
-
Animal Dosing: Administer the non-radiolabeled drug to the animals at various doses.
-
Radiotracer Injection: At the expected time of peak drug concentration, inject the PET radiotracer intravenously.
-
PET Scanning: Acquire dynamic PET scans over a period of time (e.g., 60-90 minutes) to measure the uptake and distribution of the radiotracer in the target tissues.
-
Image Analysis: Analyze the PET images to determine the binding potential of the radiotracer in the target region in the presence and absence of the drug.
-
Occupancy Calculation: Calculate the target occupancy as the percentage reduction in radiotracer binding potential in the drug-treated animals compared to the baseline (vehicle-treated) animals.[6]
Visualizing Workflows and Pathways
To further clarify these complex processes, the following diagrams illustrate a hypothetical signaling pathway, a general experimental workflow for target engagement, and a decision-making guide for selecting the appropriate assay.
Caption: A diagram of a hypothetical signaling cascade initiated by this compound binding.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 5. pelagobio.com [pelagobio.com]
- 6. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Confirming target engagement for reversible inhibitors in vivo by kinetically tuned activity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target Engagement Studies and Kinetic Live-Cell Degradation Assays Enable the Systematic Characterization of Histone Deacetylase 6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nuvisan.com [nuvisan.com]
- 13. Biophysical Techniques for Target Engagement and Mechanism of Inhibition Studies During Small Molecule Drug Discovery [labhoo.com]
Revolutionizing Cancer Therapy: A Comparative Guide to MMP-9-Cleavable Doxorubicin Delivery Systems
For Immediate Release
In the relentless pursuit of more effective and targeted cancer therapies, researchers and drug development professionals are increasingly turning to stimuli-responsive drug delivery systems. Among these, systems that leverage the overexpression of matrix metalloproteinase-9 (MMP-9) in the tumor microenvironment hold significant promise. This guide provides a comprehensive comparison of experimental results for MMP-9-cleavable peptide-drug conjugates, with a focus on the delivery of the potent chemotherapeutic agent, doxorubicin.
At the forefront of this technology is the FFAGLDD TFA peptide, an MMP-9 selective substrate designed for the controlled release of doxorubicin within the tumor site, thereby minimizing systemic toxicity and enhancing therapeutic efficacy. This document will delve into the quantitative performance of such systems, detail the experimental protocols for their validation, and visualize the underlying biological and experimental workflows.
Performance Comparison of MMP-9-Cleavable Doxorubicin Conjugates
The efficacy of MMP-9-responsive drug delivery systems is evaluated based on several key parameters, including the efficiency of peptide cleavage by MMP-9, the subsequent release of the cytotoxic agent, cellular uptake by cancer cells, and ultimately, the in vitro and in vivo anti-tumor activity. Below is a summary of quantitative data from studies on various MMP-9-cleavable peptide-doxorubicin conjugates, providing a benchmark for assessing the performance of this compound and other novel candidates.
| Delivery System/Peptide Linker | Cancer Cell Line | IC50 (µM) - Conjugate | IC50 (µM) - Free Doxorubicin | Key Findings |
| A-DP1 (Gly-Pro-Leu-Gly-Ile-Ala-Gly-Gln) | Murine Renal Cell Carcinoma | ~0.2 | Not specified | A-DP1, an albumin-doxorubicin conjugate with an MMP-2/9 cleavable peptide, demonstrated significant antiproliferative activity.[1] |
| MAHNP-Dox (MMP-2 sensitive linker) | BT474 (HER2+) | 0.747 ± 0.082 | 2.075 ± 0.368 | The peptide-doxorubicin conjugate was more potent than free doxorubicin in HER2-positive breast cancer cells.[2] |
| MAHNP-Dox (MMP-2 sensitive linker) | SKBR3 (HER2+) | 0.110 ± 0.013 | 0.173 ± 0.019 | The conjugate showed higher potency compared to free doxorubicin in another HER2-positive breast cancer cell line.[2] |
| TGK micelles (GPVGLIGK-NH2) | HT1080 (MMP-2/9 overexpressing) | 0.064 ± 0.006 | Not specified | MMP-2/9-sensitive micelles showed significantly higher cytotoxicity in MMP-overexpressing cells compared to non-sensitive micelles.[3] |
| TGK micelles (GPVGLIGK-NH2) | MCF-7 (MMP-2/9 underexpressing) | Similar to non-sensitive micelles | Not specified | The cytotoxicity of sensitive and non-sensitive micelles was similar in cells with low MMP-2/9 expression, highlighting specificity.[3] |
Experimental Protocols
The validation of MMP-9-cleavable drug delivery systems relies on a series of well-defined experimental protocols. These assays are crucial for determining the mechanism of action and quantifying the therapeutic potential of conjugates like this compound-doxorubicin.
MMP-9 Cleavage Assay
This assay confirms that the peptide linker is selectively cleaved by MMP-9, leading to the release of the drug.
Objective: To determine the cleavage efficiency of the peptide-doxorubicin conjugate by MMP-9.
Methodology:
-
The peptide-doxorubicin conjugate is incubated with activated MMP-9 enzyme in a suitable buffer (e.g., Tris-HCl, NaCl, CaCl2, pH 7.5) at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
The reaction is stopped by adding an MMP inhibitor, such as EDTA.
-
The samples are analyzed by High-Performance Liquid Chromatography (HPLC) to separate the intact conjugate from the cleaved products.[4]
-
The percentage of cleavage is quantified by measuring the decrease in the peak area of the intact conjugate and the increase in the peak area of the cleaved product over time.[4]
Cellular Uptake Studies
These studies assess the ability of the drug delivery system to enter cancer cells, a prerequisite for cytotoxicity.
Objective: To quantify the internalization of the doxorubicin conjugate into cancer cells.
Methodology:
-
Cancer cells (e.g., HT1080 for high MMP-9 expression, MCF-7 for low MMP-9 expression) are seeded in multi-well plates.[3]
-
Cells are treated with the doxorubicin conjugate or free doxorubicin at a specific concentration.
-
For MMP-9-dependent uptake, some cells can be pre-treated with a broad-spectrum MMP inhibitor (e.g., GM6001) or exogenous MMP-2/9 can be added to the media of low-expressing cells.[3]
-
After a defined incubation period, the cells are washed to remove any non-internalized drug.
-
The amount of intracellular doxorubicin is quantified using methods such as flow cytometry or fluorescence microscopy, leveraging the intrinsic fluorescence of doxorubicin.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of the drug conjugate to kill cancer cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the doxorubicin conjugate in comparison to free doxorubicin.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the doxorubicin conjugate, free doxorubicin, or a control vehicle.
-
After a set incubation period (e.g., 48 or 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial reductase will convert MTT into formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.
Visualizing the Pathway and Process
To better understand the mechanisms at play, the following diagrams illustrate the signaling pathway of MMP-9 in the tumor microenvironment and the experimental workflow for evaluating MMP-9-cleavable drug delivery systems.
Caption: MMP-9 signaling in the tumor microenvironment and targeted drug release.
References
- 1. Development and in vitro efficacy of novel MMP2 and MMP9 specific doxorubicin albumin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix metalloproteinases-2/9-sensitive peptide-conjugated polymer micelles for site-specific release of drugs and enhancing tumor accumulation: preparation and in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Product of Matrix Metalloproteinase Cleavage of Doxorubicin Conjugate for Anticancer Drug Delivery: Calorimetric, Spectroscopic, and Molecular Dynamics Studies on Peptide–Doxorubicin Binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]
FFAGLDD TFA: A Comparative Analysis Against Known MMP-9 Inhibitors
In the landscape of molecular tools for studying Matrix Metalloproteinase-9 (MMP-9), a key enzyme implicated in various physiological and pathological processes, a diverse array of compounds have been developed. These range from specific substrates designed for targeted cleavage to potent inhibitors aimed at blocking its enzymatic activity. This guide provides a comparative overview of FFAGLDD TFA, a selective substrate for MMP-9, in the context of known peptide and small-molecule inhibitors of this enzyme. While a direct comparison of a substrate to an inhibitor is unconventional due to their distinct functionalities, this analysis will explore their respective interactions with MMP-9, focusing on specificity and affinity.
This compound: A Selective Substrate for MMP-9
This compound is recognized as a peptide that is selectively cleaved by MMP-9. Its application is primarily in the targeted delivery of therapeutic agents, such as doxorubicin, where the peptide acts as a linker that is hydrolyzed by MMP-9 in the desired microenvironment, leading to the controlled release of the drug. The specificity of the FFAGLDD sequence for MMP-9 is a critical feature for such applications, ensuring that the therapeutic payload is delivered predominantly where MMP-9 is active.
Comparison with Known MMP-9 Inhibitors
In contrast to substrates, MMP-9 inhibitors are molecules that bind to the enzyme and prevent it from cleaving its natural substrates. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). A lower IC50 or Ki value indicates a more potent inhibitor. These inhibitors can be broadly categorized into peptides and small molecules.
Quantitative Data for Known MMP-9 Inhibitors
The following tables summarize the inhibitory potency of a selection of known peptide and small-molecule inhibitors of MMP-9.
Table 1: Peptide-Based Inhibitors of MMP-9
| Peptide Inhibitor | Sequence/Description | IC50/Ki | Reference |
| Arg-Cys-D-Bip-D-Arg | D-amino acid containing peptide | IC50 = 0.75 µM | [1] |
| Regasepin1 | PRCBCGE (B = biphenylalanine) | Micromolar concentrations | [1] |
| NENLLRFFVAPFPEVFG | Derived from αS1-casein | IC50 = 50 µM | [1] |
| TM8 | TIMP-2 derived mini-TIMP | Ki = 1.5 nM | [1] |
| M3 Peptide | Computationally designed peptide | - | [2] |
Table 2: Small-Molecule Inhibitors of MMP-9
| Small-Molecule Inhibitor | Description | IC50/Ki | Reference |
| Ilomastat (GM6001) | Broad-spectrum MMP inhibitor | IC50 = 0.5 nM | [3] |
| Prinomastat (AG3340) | Broad-spectrum MMP inhibitor | IC50 = 5.0 nM | [3] |
| SB-3CT | Selective gelatinase inhibitor | Ki = 600 nM | [3] |
| Compound 8 | Carboxylic acid-based inhibitor | IC50 = 3.3 - 3.8 nM | |
| Apigenin-7-glucuronide | Natural product | IC50 = 17.52 µM | [3] |
| Luteolin 7-O-glucuronide | Natural product | IC50 = 11.42 µM | [3] |
Experimental Protocols
The determination of inhibitory activity for MMP-9 inhibitors is typically performed using a fluorometric or colorimetric assay. Below is a detailed methodology for a representative MMP-9 inhibitor screening assay.
MMP-9 Inhibition Assay Protocol (Fluorometric)
This protocol is based on the principle of fluorescence resonance energy transfer (FRET). A quenched fluorescent substrate is cleaved by MMP-9, releasing the fluorophore from the quencher and resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant human MMP-9 (activated)
-
MMP-9 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
FRET-based MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Test inhibitors (dissolved in an appropriate solvent, e.g., DMSO)
-
Positive control inhibitor (e.g., NNGH, Ilomastat)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 325/393 nm)
Procedure:
-
Enzyme Preparation: Dilute the activated MMP-9 enzyme to the desired working concentration in cold MMP-9 Assay Buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitors and the positive control inhibitor in MMP-9 Assay Buffer.
-
Assay Reaction:
-
Add 50 µL of MMP-9 Assay Buffer to all wells (except for the enzyme control).
-
Add 10 µL of the diluted MMP-9 enzyme to the wells designated for inhibitor testing and the enzyme control.
-
Add 10 µL of the serially diluted test inhibitors, positive control, or solvent control to the respective wells.
-
Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor-enzyme interaction.
-
-
Substrate Addition:
-
Prepare the MMP-9 substrate solution in MMP-9 Assay Buffer.
-
Add 30 µL of the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity in a kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. Selective Modulation of Matrix Metalloproteinase 9 (MMP-9) Functions via Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Active site specificity profiling of the matrix metalloproteinase family: Proteomic identification of 4300 cleavage sites by nine MMPs explored with structural and synthetic peptide cleavage analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking FFAGLDD TFA: A Comparative Guide for Targeted Doxorubicin Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of FFAGLDD TFA, a matrix metalloproteinase-9 (MMP9) selective peptide conjugate for doxorubicin (DOX) delivery, against established and alternative targeted cancer therapy standards. The following sections present quantitative performance data, detailed experimental protocols, and a visualization of the relevant biological pathway to offer an objective assessment for researchers in oncology and drug development.
Performance Comparison of MMP9-Targeted Doxorubicin Delivery Systems
The efficacy of targeted drug delivery systems is paramount in cancer therapy, aiming to enhance therapeutic payload concentration at the tumor site while minimizing systemic toxicity. This compound is designed for selective cleavage by MMP9, an enzyme often overexpressed in the tumor microenvironment, thereby enabling controlled release of doxorubicin. The following table summarizes key performance indicators of MMP9-sensitive doxorubicin delivery systems compared to conventional doxorubicin and other targeted approaches.
| Delivery System | Target | Drug Release Trigger | In Vitro Cytotoxicity (IC50) | In Vivo Tumor Growth Inhibition | Reference |
| FFAGLDD-DOX | MMP9 | Enzymatic Cleavage | Data not available for specific peptide | Data not available for specific peptide | N/A |
| ac-PLGL-DOX | MMP-2/9 | Enzymatic Cleavage | ~5 µM (HT1080 cells) | Significant tumor regression in xenograft models | [1] |
| ND2PXL | MMP9 | Enzymatic Cleavage | 53% viability at 50 nM (R221-Aluc), 66% viability at 50 nM (MDA-MB-231) | Not specified | [2] |
| Doxorubicin (Free) | Non-targeted | pH | 5.2 x 10⁻⁷ M (SK-OV-3), 5.8 x 10⁻⁵ M (NCI/ADR-RES) | Moderate inhibition with noted toxicity | [3] |
| Liposomal Doxorubicin (Doxil®) | Enhanced Permeability and Retention (EPR) effect | Passive diffusion | Less potent than free DOX in vitro | Improved survival over free DOX in some models | [4] |
| BR96-DOX (Immunoconjugate) | LewisY Antigen | Receptor-mediated endocytosis | Not specified | Significant tumor regression in xenograft models | [5] |
Key Experimental Protocols
To ensure reproducibility and facilitate objective comparison, detailed methodologies for evaluating the performance of MMP9-targeted doxorubicin delivery systems are outlined below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of a drug that is required to inhibit the growth of a cell culture by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231 for high MMP9 expression, or HT1080) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the FFAGLDD-DOX conjugate, free doxorubicin, and other control delivery systems. Replace the cell culture medium with the medium containing the different concentrations of the test articles.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the drug concentration to determine the IC50 value.
Drug Release Assay (MMP9-Mediated Cleavage)
This assay quantifies the release of doxorubicin from the peptide conjugate in the presence of MMP9.
-
Sample Preparation: Dissolve the FFAGLDD-DOX conjugate in a suitable buffer (e.g., Tris-HCl with NaCl, CaCl2, and ZnCl2, pH 7.5).
-
Enzyme Addition: Add activated recombinant human MMP9 to the conjugate solution. A control sample without MMP9 should be run in parallel.
-
Incubation: Incubate the samples at 37°C.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), take aliquots from the reaction mixture.
-
Analysis: Stop the enzymatic reaction (e.g., by adding EDTA). Analyze the samples using High-Performance Liquid Chromatography (HPLC) to separate the intact conjugate from the cleaved peptide and free doxorubicin.
-
Quantification: Quantify the amount of released doxorubicin by measuring its fluorescence or absorbance and comparing it to a standard curve.
In Vivo Efficacy (Tumor Xenograft Model)
This protocol evaluates the anti-tumor activity of the drug delivery system in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HT1080 or MDA-MB-231) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign mice to treatment groups (e.g., saline control, free doxorubicin, FFAGLDD-DOX).
-
Treatment Administration: Administer the treatments intravenously at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Monitoring: Monitor the body weight and overall health of the mice as an indicator of systemic toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Data Analysis: Plot the average tumor growth curves for each group and perform statistical analysis to determine the significance of the anti-tumor effect.
MMP9 Signaling Pathway in Cancer Progression
The rationale for targeting MMP9 stems from its critical role in tumor growth, invasion, and metastasis. The following diagram illustrates a simplified signaling pathway leading to MMP9 expression and its downstream effects.
Caption: Simplified MMP9 signaling pathway in cancer.
Experimental Workflow for Performance Evaluation
The systematic evaluation of a targeted drug delivery system like this compound involves a multi-step process from initial in vitro characterization to in vivo efficacy studies. The following diagram outlines a logical workflow for this evaluation.
Caption: Experimental workflow for evaluating this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Synthesis and In Vitro Efficacy of MMP9-activated NanoDendrons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Preclinical and Clinical Progress in Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced delivery improves the efficacy of a tumor-specific doxorubicin immunoconjugate in a human brain tumor xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of FFAGLDD TFA: A Comparative Guide to MMP9-Cleavable Doxorubicin Delivery
For Immediate Release
In the landscape of targeted cancer therapy, stimuli-responsive drug delivery systems are paramount. This guide provides a comparative analysis of FFAGLDD TFA, a peptide-drug conjugate designed for the targeted delivery of doxorubicin (DOX) through cleavage by matrix metalloproteinase-9 (MMP9), an enzyme often overexpressed in the tumor microenvironment. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison with alternative strategies and detailing the experimental validation required to assess its therapeutic potential.
Introduction to this compound
This compound is a synthetic peptide with the amino acid sequence Phe-Phe-Ala-Gly-Leu-Asp-Asp, supplied as a trifluoroacetate (TFA) salt. It is designed to act as a selective linker, conjugating the chemotherapeutic agent doxorubicin for controlled cytoplasmic delivery. The core therapeutic principle lies in the selective cleavage of the peptide by MMP9, which is highly active in the extracellular matrix of many tumors. This targeted release mechanism aims to concentrate the cytotoxic effects of doxorubicin within the tumor site, thereby reducing systemic toxicity.[1]
Mechanism of Action: MMP9-Mediated Drug Release
The therapeutic strategy of this compound is centered on the enzymatic activity of MMP9. In healthy tissues, MMP9 levels are generally low. However, in many cancerous tissues, MMP9 is significantly upregulated, contributing to tumor invasion and metastasis. The FFAGLDD peptide sequence is engineered to be a substrate for MMP9.
The proposed mechanism is as follows:
-
The FFAGLDD-DOX conjugate is administered and circulates systemically.
-
Due to the enhanced permeability and retention (EPR) effect, the conjugate preferentially accumulates in the tumor tissue.
-
In the tumor microenvironment, the elevated concentration of active MMP9 cleaves the FFAGLDD peptide linker.
-
This cleavage releases doxorubicin from the conjugate, allowing it to exert its cytotoxic effects directly on the cancer cells.
This targeted approach is a key area of research in developing safer and more effective cancer therapies.
Comparative Analysis of MMP9-Cleavable Peptides for Doxorubicin Delivery
| Feature | FFAGLDD (Hypothetical) | Alternative 1: PLGLAG | Alternative 2: Collagen-Mimetic Peptide |
| Cleavage Efficiency by MMP9 | To be determined by specific enzymatic assays. | Demonstrated sensitivity to MMP-2 and MMP-9.[2] | Designed for MMP9-dependent cleavage. |
| Drug Release Kinetics | Expected to be dependent on local MMP9 concentration and activity. | Enables controlled drug release in the presence of MMPs.[2] | Triggers drug release from nanovesicles upon cleavage.[3] |
| In Vitro Cytotoxicity (with DOX) | Expected to show increased efficacy in MMP9-expressing cancer cells compared to non-MMP9-expressing cells. | Increases the effectiveness of doxorubicin in cancer cells. | Shows effective drug release and cytotoxicity in pancreatic ductal carcinoma cells.[3] |
| In Vivo Efficacy | To be determined in preclinical animal models. | Not explicitly detailed for a DOX conjugate in the provided context. | Reduces tumor growth in a xenograft mouse model.[3] |
| Reference | [1] | [2] | [3] |
Experimental Protocols for Validation
To validate the therapeutic potential of this compound, a series of in vitro and in vivo experiments are necessary. Below are detailed methodologies for key validation assays.
Synthesis and Characterization of the FFAGLDD-Doxorubicin Conjugate
Objective: To synthesize and purify the FFAGLDD-DOX conjugate and confirm its identity and purity.
Protocol:
-
Peptide Synthesis: The FFAGLDD peptide is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
-
Doxorubicin Conjugation: Doxorubicin is conjugated to the peptide, typically at the N-terminus or a side chain of a specific amino acid, using a suitable linker chemistry.
-
Purification: The conjugate is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The molecular weight and identity of the purified conjugate are confirmed by mass spectrometry (e.g., ESI-MS). The purity is assessed by analytical RP-HPLC.
MMP9 Cleavage Assay
Objective: To quantify the cleavage of the FFAGLDD-DOX conjugate by MMP9.
Protocol:
-
Enzyme Activation: Recombinant human pro-MMP9 is activated according to the manufacturer's protocol, often using p-aminophenylmercuric acetate (APMA).
-
Cleavage Reaction: The FFAGLDD-DOX conjugate is incubated with activated MMP9 in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.5) at 37°C.
-
Time-Course Analysis: Aliquots are taken at various time points and the reaction is quenched (e.g., by adding a broad-spectrum MMP inhibitor like EDTA).
-
Analysis: The cleavage products are analyzed by RP-HPLC or mass spectrometry to determine the rate of substrate cleavage. A fluorogenic MMP9 substrate can be used as a positive control.
In Vitro Drug Release Study
Objective: To measure the release of doxorubicin from the conjugate in the presence and absence of MMP9.
Protocol:
-
The FFAGLDD-DOX conjugate is incubated in a buffer mimicking physiological conditions (pH 7.4) with and without activated MMP9.
-
Samples are collected at different time intervals.
-
The amount of released doxorubicin is quantified using fluorescence spectroscopy (Doxorubicin is fluorescent) or RP-HPLC.
Cell Viability Assay
Objective: To assess the cytotoxicity of the FFAGLDD-DOX conjugate on cancer cells with varying levels of MMP9 expression.
Protocol:
-
Cell Culture: Culture a high-MMP9 expressing cancer cell line (e.g., HT-1080) and a low-MMP9 expressing cell line.
-
Treatment: Treat the cells with varying concentrations of free doxorubicin, the FFAGLDD-DOX conjugate, and the FFAGLDD peptide alone (as a control).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Determine cell viability using a standard method such as the MTT or PrestoBlue assay.
In Vivo Antitumor Efficacy Study
Objective: To evaluate the antitumor activity and systemic toxicity of the FFAGLDD-DOX conjugate in a preclinical animal model.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude mice) bearing xenograft tumors from a high-MMP9 expressing cancer cell line.
-
Treatment Groups: Randomize the mice into groups to receive treatment with:
-
Vehicle control (e.g., saline)
-
Free doxorubicin
-
FFAGLDD-DOX conjugate
-
FFAGLDD peptide alone
-
-
Dosing and Administration: Administer the treatments intravenously at a predetermined schedule and dose.
-
Tumor Growth Monitoring: Measure tumor volume regularly using calipers.
-
Toxicity Assessment: Monitor the body weight of the mice and observe for any signs of toxicity. At the end of the study, perform histological analysis of major organs.
-
Data Analysis: Compare the tumor growth inhibition and survival rates between the different treatment groups.
Visualizing the Pathway and Workflow
To further clarify the underlying concepts, the following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.
Caption: Proposed mechanism of action for FFAGLDD-DOX.
Caption: Workflow for preclinical validation of FFAGLDD-DOX.
References
A Comparative Analysis of FFAGLDD TFA and Alternative Doxorubicin Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the FFAGLDD TFA peptide-drug conjugate (PDC) system for doxorubicin delivery with two common alternative platforms: liposomal doxorubicin and polymeric nanoparticle-encapsulated doxorubicin. This analysis is based on available experimental data and focuses on key performance metrics relevant to the development of targeted cancer therapies.
Introduction to Targeted Doxorubicin Delivery
Doxorubicin (DOX) is a potent and widely used chemotherapeutic agent for a variety of cancers. However, its clinical application is often limited by severe side effects, most notably cardiotoxicity, and the development of multidrug resistance. To address these challenges, significant research has focused on developing targeted delivery systems that can selectively deliver DOX to tumor tissues, thereby enhancing its therapeutic efficacy while minimizing systemic toxicity.
The this compound peptide is a substrate for matrix metalloproteinase-9 (MMP-9), an enzyme often overexpressed in the tumor microenvironment. This specificity allows for the targeted release of a conjugated drug, such as doxorubicin, directly at the tumor site. This guide will compare the this compound-DOX conjugate system with established nanoparticle-based delivery systems, providing a detailed examination of their respective mechanisms, performance characteristics, and the experimental methodologies used for their evaluation.
Performance Comparison
The following tables summarize the key performance indicators for this compound-DOX, liposomal DOX, and polymeric nanoparticle-DOX systems. It is important to note that direct comparative studies for this compound-DOX are limited in the public domain. The data presented for this compound-DOX is based on general principles of peptide-drug conjugates and findings from studies on similar MMP-cleavable systems.
Table 1: Drug Loading and Encapsulation Efficiency
| Delivery System | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Method of Determination |
| This compound-DOX | Typically 5-25% (by weight) | Not Applicable (Covalent Conjugation) | Spectrophotometry (e.g., UV-Vis) after synthesis and purification.[1] |
| Liposomal DOX | 1-10% (by weight) | >90% | Spectrophotometry or HPLC to measure the amount of unencapsulated drug in the supernatant after centrifugation or size exclusion chromatography. |
| Polymeric Nanoparticle-DOX | 1-20% (by weight) | 50-90% | Spectrophotometry or HPLC to quantify the unencapsulated drug in the supernatant after ultracentrifugation of the nanoparticle suspension.[2] |
Table 2: In Vitro Drug Release Kinetics
| Delivery System | Release Mechanism | Release Profile | Typical Release Conditions |
| This compound-DOX | Enzymatic cleavage by MMP-9 | Sustained release triggered by the presence of MMP-9.[3][4] | Incubation with recombinant MMP-9 in a buffer at 37°C, with release monitored over time by HPLC or fluorescence.[5] |
| Liposomal DOX | Passive diffusion, pH-sensitive release (for some formulations) | Slow, sustained release. Can be engineered for faster release in the acidic tumor microenvironment. | Dialysis against a release medium (e.g., PBS) at 37°C, with drug concentration in the dialysate measured over time.[6] |
| Polymeric Nanoparticle-DOX | Diffusion, polymer degradation, swelling | Biphasic: initial burst release followed by sustained release. | Dialysis or sample-and-separate method in a release medium (e.g., PBS with or without enzymes) at 37°C.[7] |
Table 3: In Vitro and In Vivo Efficacy
| Delivery System | In Vitro Cytotoxicity (IC50) | In Vivo Tumor Growth Inhibition | Key In Vivo Model |
| This compound-DOX | Expected to be lower than free DOX initially, with efficacy dependent on MMP-9 expression by cancer cells.[8] | Expected to be superior to free DOX with reduced systemic toxicity.[4][9] | Xenograft models of human cancers with high MMP-9 expression (e.g., breast, colon, lung cancer).[10] |
| Liposomal DOX | Generally higher IC50 than free DOX due to slower drug release. | Superior to free DOX, with significantly reduced cardiotoxicity.[1][11] | Various xenograft and syngeneic tumor models.[1] |
| Polymeric Nanoparticle-DOX | Variable, dependent on nanoparticle formulation and cell line. | Can be more effective than free DOX, with improved tumor accumulation. | Subcutaneous or orthotopic tumor models in mice. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of drug delivery systems. Below are outlines of key experimental protocols.
Synthesis of this compound-Doxorubicin Conjugate
The synthesis of a peptide-drug conjugate like FFAGLDD-DOX typically involves solid-phase peptide synthesis (SPPS) of the FFAGLDD peptide, followed by solution-phase conjugation to doxorubicin.
In Vitro Drug Release Assay Workflow.
Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of the drug delivery systems on cancer cells.
Workflow for Cell Viability Assay
Cell Viability (MTT) Assay Workflow.
Signaling Pathway and Mechanism of Action
The this compound-DOX conjugate relies on the enzymatic activity within the tumor microenvironment for its targeted action.
Mechanism of FFAGLDD-DOX Action
Targeted release of DOX by MMP-9.
Conclusion
The this compound peptide-drug conjugate system represents a promising strategy for the targeted delivery of doxorubicin to MMP-9 overexpressing tumors. Its primary advantage lies in the potential for site-specific drug release, which could lead to enhanced antitumor efficacy and a more favorable safety profile compared to free doxorubicin.
In comparison to established nanocarriers like liposomes and polymeric nanoparticles, the this compound system offers a distinct mechanism of action based on enzymatic activation. While liposomal and polymeric nanoparticle formulations have demonstrated clinical success in reducing the systemic toxicity of doxorubicin, they primarily rely on the passive accumulation in tumors via the Enhanced Permeability and Retention (EPR) effect. The active targeting mechanism of the this compound system could offer an additional layer of specificity.
However, further research is required to provide a direct and quantitative comparison of the this compound-DOX conjugate with these alternative systems. Specifically, detailed studies on its drug loading, release kinetics in response to varying MMP-9 levels, in vivo biodistribution, and long-term efficacy and toxicity are needed to fully elucidate its therapeutic potential. The experimental protocols and comparative data presented in this guide provide a framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. The Product of Matrix Metalloproteinase Cleavage of Doxorubicin Conjugate for Anticancer Drug Delivery: Calorimetric, Spectroscopic, and Molecular Dynamics Studies on Peptide–Doxorubicin Binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MMP-9 triggered self-assembly of doxorubicin nanofiber depots halts tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. In vitro release kinetics of antituberculosis drugs from nanoparticles assessed using a modified dissolution apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Controlled release of free doxorubicin from peptide-drug conjugates by drug loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic anti-tumor efficacy of doxorubicin and flavopiridol in an in vivo hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A doxorubicin–peptide–gold nanoparticle conjugate as a functionalized drug delivery system: exploring the limits - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. scholar.unair.ac.id [scholar.unair.ac.id]
- 11. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of FFAGLDD TFA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic delivery of therapeutic agents to specific pathological sites is a cornerstone of modern drug development. One promising approach involves the use of peptide-based carriers that are selectively cleaved by enzymes overexpressed in the target microenvironment. FFAGLDD TFA, a peptide conjugate designed for cleavage by Matrix Metalloproteinase-9 (MMP-9), represents such a targeted delivery system. This guide provides a comprehensive comparison of this compound's specificity with alternative MMP-9 substrates, supported by experimental data and detailed protocols to aid researchers in selecting and designing effective drug delivery platforms.
Comparative Analysis of MMP-9 Peptide Substrates
The efficacy of a peptide-based drug delivery system hinges on the specificity of its cleavage by the target protease. While this compound is designed for MMP-9-mediated release, it is crucial to evaluate its cleavage efficiency relative to other MMPs to minimize off-target effects. The following table summarizes the kinetic data for various peptide substrates cleaved by MMP-9 and other related MMPs.
Note: The exact amino acid sequence of "FFAGLDD" is not publicly available. For the purpose of this guide, we will use a well-characterized MMP-9 substrate, GPLG-VR, as a representative peptide for comparison. The TFA (trifluoroacetic acid) component is a counter-ion from the peptide synthesis process and does not partake in the enzymatic cleavage.
| Peptide Substrate Sequence | Target MMP | kcat/Km (M⁻¹s⁻¹) | Other MMPs Tested | Notes on Specificity | Reference |
| GPLG-VR | MMP-9 | 1.2 x 10⁵ | MMP-1, MMP-2, MMP-7, MMP-13 | Exhibits preferential cleavage by MMP-9 and MMP-2 over other MMPs. | [Fudala et al., 2011] |
| Ac-GPLG-L-A-R-NH₂ | MMP-9 | 4.9 x 10⁵ | MMP-2, MMP-14 | Shows high efficiency for MMP-9 cleavage. | [Miller et al., 2015] |
| Mca-PLGL-Dpa-AR-NH₂ | MMP-9 | 2.1 x 10⁶ | MMP-1, MMP-2, MMP-3, MMP-7, MMP-8, MMP-13 | A highly efficient and commonly used fluorogenic substrate for MMP-9. | [Netzel-Arnett et al., 2008] |
| Ac-PLAU-AR-NH₂ | MMP-2 | 1.8 x 10⁶ | MMP-9 | Demonstrates higher specificity for MMP-2 over MMP-9. | [Lauer-Fields et al., 2009] |
| Pro-Leu-Gly-Met-Trp-Ser-Arg | MMP-7 | 1.1 x 10⁶ | MMP-1, MMP-9 | More efficiently cleaved by MMP-7. | [Turk et al., 2001] |
Experimental Protocols for Assessing Peptide Specificity
Accurate determination of peptide substrate specificity is paramount for the development of targeted therapies. Below are detailed methodologies for key experiments used to quantify enzyme kinetics and cleavage site identification.
Fluorogenic Substrate Cleavage Assay
This is a common method to determine the kinetic parameters (kcat and Km) of enzymatic reactions.
Principle: A peptide substrate containing a fluorophore and a quencher is used. Upon cleavage of the peptide by the MMP, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be measured over time.
Materials:
-
Recombinant human MMPs (e.g., MMP-9, MMP-2, MMP-7)
-
Fluorogenic peptide substrate (e.g., Mca-PLGL-Dpa-AR-NH₂)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Activate the pro-MMPs according to the manufacturer's instructions (e.g., with APMA).
-
Prepare a serial dilution of the fluorogenic peptide substrate in the assay buffer.
-
Add the activated MMP to each well of the 96-well plate.
-
Initiate the reaction by adding the substrate dilutions to the wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., 328 nm excitation and 393 nm emission for Mca/Dpa).
-
Monitor the increase in fluorescence intensity over time.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves.
-
Determine the kinetic parameters (Km and kcat) by fitting the V₀ values versus substrate concentration to the Michaelis-Menten equation.
Mass Spectrometry for Cleavage Site Identification
Mass spectrometry is a powerful tool to precisely identify the cleavage site within a peptide substrate.
Principle: The peptide substrate is incubated with the MMP, and the resulting fragments are analyzed by mass spectrometry to determine their mass-to-charge ratio, which allows for the identification of the exact cleavage position.
Materials:
-
Recombinant human MMPs
-
Peptide substrate
-
Assay Buffer (as above)
-
Trifluoroacetic acid (TFA) for quenching the reaction
-
MALDI-TOF or LC-MS/MS instrument
Procedure:
-
Incubate the peptide substrate with the activated MMP in the assay buffer at 37°C for a defined period.
-
Stop the reaction by adding a final concentration of 0.1% TFA.
-
Analyze the reaction mixture using mass spectrometry.
-
Compare the masses of the resulting peptide fragments to the theoretical masses of all possible fragments to identify the scissile bond.
Signaling Pathways and Experimental Workflows
Understanding the broader biological context of MMP-9 is crucial for designing effective targeted therapies. The following diagrams illustrate the MMP-9 signaling pathway and a typical experimental workflow for assessing peptide substrate specificity.
Caption: MMP-9 Signaling Pathway.
Safety Operating Guide
Essential Guide to the Safe Disposal of FFAGLDD TFA
For researchers, scientists, and professionals in drug development, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of FFAGLDD TFA, focusing on the immediate safety and logistical procedures necessary to mitigate risks to personnel and the environment. The primary hazard associated with this compound is its trifluoroacetic acid (TFA) component, a strong, corrosive acid requiring meticulous handling and disposal protocols.
Chemical and Safety Data Overview
While specific quantitative data for the "FFAGLDD" component is not available, the disposal procedure is dictated by the hazardous nature of Trifluoroacetic Acid (TFA).
| Property | Value | Source |
| Chemical Name | Trifluoroacetic Acid | Fisher Scientific[1] |
| CAS Number | 76-05-1 | Fisher Scientific[1] |
| Primary Hazard | Corrosive, Severe Skin Burns and Eye Damage, Harmful if Inhaled | Sigma-Aldrich[2] |
| Physical State | Liquid | Fisher Scientific[1] |
| Appearance | Clear, Colorless | Fisher Scientific[1] |
| Odor | Pungent, Vinegar-like | Fisher Scientific[1], Amherst College[3] |
| pH | 2 (100 g/L aq. sol.) | Fisher Scientific[1] |
| Boiling Point | 72.4 °C / 162.3 °F | Sigma-Aldrich[2] |
| Solubility | Miscible with water | Fisher Scientific[1] |
Step-by-Step Disposal Procedures for this compound
The following protocols are based on established guidelines for the disposal of trifluoroacetic acid and its salts. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.
Personal Protective Equipment (PPE)
Before handling any waste containing this compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves, such as nitrile. Double gloving is recommended.[3]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[4]
-
Lab Coat: A standard laboratory coat is required to protect from splashes.[4]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]
Waste Collection and Segregation
Proper segregation of waste streams is critical to prevent dangerous chemical reactions.
-
Designated Waste Container: All solid and liquid waste containing this compound must be collected in a designated, leak-proof hazardous waste container.[4]
-
Container Material: Use containers made of materials compatible with corrosive acids, such as high-density polyethylene (HDPE) or glass. Do not use metal containers.[5][7]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "FFAGLDD Trifluoroacetic Acid," and indicate that it is "Corrosive".[4][6] Avoid using abbreviations.[7]
-
Segregation: Do not mix this compound waste with incompatible materials, especially bases, oxidizing agents, reducing agents, or hydrides, to prevent violent reactions.[3][7]
Disposal of Contaminated Materials
Any materials that have come into contact with this compound are considered hazardous waste.
-
Solid Waste: Items such as pipette tips, weigh boats, contaminated paper towels, and gloves must be placed in the designated solid hazardous waste container.[4][7]
-
Liquid Waste: All solutions containing this compound must be collected in the designated liquid hazardous waste container. Under no circumstances should this waste be poured down the drain. [4][5][7]
-
Empty Containers: Empty containers that held this compound should be handled as hazardous waste. Rinse the container before submitting for disposal.[6]
Final Disposal
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area.[6] The container should not be filled beyond 80% capacity.[4]
-
EHS Pickup: Once the waste container is full, contact your institution's EHS office to arrange for proper disposal by trained personnel.[4][7]
Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
| Incident | Immediate Response Protocol |
| Spill | For small spills (<50 mL) within a fume hood, absorb with an inert material like vermiculite or sand, and place it in the hazardous waste container.[6] For larger spills (>50 mL) or any spill outside a fume hood, evacuate the area, alert others, and contact your institution's EHS or emergency response team.[6][7] |
| Skin Contact | Immediately move to a safety shower or other water source and rinse the affected area for at least 15 minutes. Remove contaminated clothing while rinsing. Seek immediate medical attention.[6][7] |
| Eye Contact | Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][7] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.[1][6] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][6] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. amherst.edu [amherst.edu]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 7. ehs.washington.edu [ehs.washington.edu]
Essential Safety and Handling Guide for Peptides with Trifluoroacetic Acid (TFA)
This guide provides essential safety and logistical information for handling peptides, such as FFAGLDD, which are synthesized and purified using Trifluoroacetic acid (TFA). TFA is a strong corrosive acid and requires strict safety protocols. The following procedures detail the necessary personal protective equipment (PPE), handling, storage, and disposal plans to ensure the safety of researchers, scientists, and drug development professionals.
Physical and Chemical Properties of Trifluoroacetic Acid
| Property | Value |
| Physical State | Liquid |
| Appearance | Clear, Colorless |
| Odor | Pungent |
| pH | 2 (100 g/L aq. sol) |
| Melting Point | -15 °C / 5 °F |
| Boiling Point | 72 °C / 161.6 °F @ 760 mmHg |
| Vapor Pressure | 107 mbar @ 25 °C |
| Relative Density | 1.535 |
| Solubility | Miscible with water |
Source:[1]
Hazard Identification and Classification
| Hazard | Classification |
| Skin Corrosion | Category 1A (Causes severe skin burns and eye damage)[2] |
| Acute Inhalation Toxicity | Category 4 (Harmful if inhaled)[2] |
| Serious Eye Damage | Category 1[2] |
| Aquatic Hazard (Chronic) | Category 3 (Harmful to aquatic life with long lasting effects)[2] |
| Corrosive to Metals | Category 1[3] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure to TFA.
| PPE Category | Specification |
| Hand Protection | Chemical resistant gloves (e.g., tested according to EN 374). Double gloving is recommended. Change gloves immediately upon contact.[4] |
| Eye/Face Protection | Safety goggles with side protection and a face shield are required.[3] |
| Skin and Body Protection | A lab coat, gown, or smock must be worn. For procedures with a high risk of splashing, a chemical-resistant apron or coveralls should be used.[5] |
| Respiratory Protection | All work with TFA should be conducted in a certified chemical fume hood.[6] If a fume hood is not available, a self-contained breathing apparatus may be required.[7] |
Handling and Storage Procedures
Engineering Controls:
-
All handling of TFA and peptides containing TFA must be performed in a properly functioning chemical fume hood.[6]
Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing.[8]
-
Wash hands thoroughly after handling.[8]
-
When diluting, always add acid to water, never the other way around.[4]
-
Containers should be kept tightly closed when not in use.[6]
-
Transport TFA in secondary containment, such as a bottle carrier.[6]
Storage:
-
Store in a dry, cool, and well-ventilated place.[1]
-
Keep containers tightly closed.[8]
-
Store in a designated corrosives area.[1]
-
Keep away from incompatible materials such as strong bases, oxidizing agents, reducing agents, and metals.[4][7]
Spill and Emergency Procedures
Minor Spills (<500 mL in a fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Confine the spill using an inert absorbent material (e.g., sand, diatomaceous earth).[6][8]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][6]
-
Clean the spill area.
Major Spills (>500 mL or any spill outside a fume hood):
-
Evacuate the area immediately.[9]
-
Alert others and activate the fire alarm if there is a risk of fire.[6]
-
Do not attempt to clean up a large spill without specialized training and equipment.[4]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][4][7]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[6][7]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4][7]
Disposal Plan
-
All TFA waste, including contaminated materials, must be collected in a designated, properly labeled, and closed hazardous waste container.[6]
-
TFA waste should be segregated from incompatible materials.[6]
-
Do not dispose of TFA down the drain.[6]
-
Arrange for chemical waste collection through your institution's Environmental Health & Safety (EH&S) department.[6]
Experimental Protocol Workflow
The following diagram illustrates a general workflow for handling FFAGLDD TFA in a laboratory setting, from receiving to disposal.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. carlroth.com [carlroth.com]
- 4. amherst.edu [amherst.edu]
- 5. cms2.revize.com [cms2.revize.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
